molecular formula C9H13N B1347566 N-Methyl-1-(o-tolyl)methanamine CAS No. 874-33-9

N-Methyl-1-(o-tolyl)methanamine

Cat. No.: B1347566
CAS No.: 874-33-9
M. Wt: 135.21 g/mol
InChI Key: YMWQUYQBTXWNAH-UHFFFAOYSA-N
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Description

N-Methyl-1-(o-tolyl)methanamine is a chemical compound with the CAS Number 874-33-9 and the molecular formula C9H13N . It is a specialist research chemical offered for scientific investigation and development purposes. The compound's structure, which features a methylamine group attached to an o-tolyl (ortho-tolyl) ring, makes it a molecule of interest in various synthetic and medicinal chemistry applications. As part of the methanamine class of compounds, which includes molecules with documented bioactive properties, it serves as a valuable building block for researchers . This product is strictly for use in a controlled laboratory setting by qualified personnel. This compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the product with appropriate personal protective equipment. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(2-methylphenyl)methanamine
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InChI

InChI=1S/C9H13N/c1-8-5-3-4-6-9(8)7-10-2/h3-6,10H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YMWQUYQBTXWNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70294616
Record name N-Methyl-1-(2-methylphenyl)methanamine
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Molecular Weight

135.21 g/mol
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CAS No.

874-33-9
Record name N,2-Dimethylbenzenemethanamine
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Record name N-Methyl-1-(2-methylphenyl)methanamine
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Record name methyl[(2-methylphenyl)methyl]amine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(o-tolyl)methanamine is a substituted benzylamine derivative. This technical guide provides a consolidated overview of its known chemical and physical properties, a plausible experimental protocol for its synthesis via reductive amination, and a discussion of its analytical characterization. It is important to note that, based on a comprehensive review of publicly available scientific literature and chemical databases, there is currently no published information regarding the biological activity or specific signaling pathways of this compound. This document aims to serve as a foundational resource for researchers interested in the synthesis and characterization of this compound.

Chemical and Physical Properties

This compound, also known as N-methyl(2-methylphenyl)methanamine, is an organic compound with the chemical formula C9H13N.[1] Limited experimental data for this specific isomer is available. The following tables summarize the known and predicted properties of this compound and its isomers for comparative analysis.

Table 1: General Chemical Properties

PropertyValueSource
Chemical Name This compoundN/A
Synonym(s) N-methyl(2-methylphenyl)methanamine; 2-Methyl-N-methylbenzylamine[2][3]
CAS Number 874-33-9[1][2]
Molecular Formula C9H13N[1]
Molecular Weight 135.21 g/mol [1]
Physical Form Liquid[2]
Purity Typically ≥97%[2]
InChI Key YMWQUYQBTXWNAH-UHFFFAOYSA-N[2]

Table 2: Physical Properties (Experimental and Comparative Data)

PropertyThis compoundN-Methyl-1-(m-tolyl)methanamineN-Methyl-1-(p-tolyl)methanamine
Boiling Point No data available90-92 °C at 15 mmHgNo data available
Density No data available0.9 g/mLNo data available
Refractive Index No data availableNo data availableNo data available
Physical Form LiquidLiquidColorless to light-yellow liquid
Storage Temperature Room temperature, inert atmosphere, dark placeNo data availableRefrigerator; 2-8°C, inert atmosphere, dark place

Note: Data for the o-tolyl isomer is notably absent from readily available sources. The data for the m-tolyl and p-tolyl isomers are provided for context and as a potential estimation reference.

Synthesis Methodology

The most common and efficient method for the synthesis of N-substituted benzylamines like this compound is through reductive amination.[4][5] This two-step, one-pot reaction involves the formation of an imine from an aldehyde (o-tolualdehyde) and an amine (methylamine), followed by the in-situ reduction of the imine to the corresponding secondary amine.[5][6]

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for reductive amination and should be optimized for specific laboratory conditions.

Materials:

  • o-Tolualdehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Methanol or other suitable protic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate

  • Hydrochloric acid (for salt formation, if desired)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-tolualdehyde (1.0 equivalent) in methanol. To this solution, add a solution of methylamine (1.0-1.2 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction: The reaction mixture is cooled in an ice bath. Sodium borohydride (1.0-1.5 equivalents) is added portion-wise, ensuring the temperature remains below 20°C. Caution: Hydrogen gas is evolved. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up: The solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent such as diethyl ether or ethyl acetate. The aqueous layer is extracted two more times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.

Diagram 1: Synthesis Workflow for this compound

Synthesis_Workflow Reactants o-Tolualdehyde + Methylamine Imine_Formation Imine Formation (Methanol, RT) Reactants->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction Reduction (NaBH4, 0°C to RT) Imine_Intermediate->Reduction Crude_Product Crude Product Reduction->Crude_Product Purification Purification (Vacuum Distillation) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Analytical Characterization

Table 3: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the tolyl group, a singlet for the benzylic CH2 protons, a singlet for the N-methyl protons, and a singlet for the tolyl methyl protons.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the tolyl methyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (135.21 g/mol ).
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).

For reference, spectral data for the related compound N-methyl-N-(o-tolyl)acetamide (the acetylated derivative) has been reported, which could provide some guidance on the expected chemical shifts for the tolyl group.[7]

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases and literature reveals no specific studies on the biological activity, pharmacology, or mechanism of action of this compound. The broader class of N-substituted benzylamines encompasses compounds with diverse pharmacological properties, including potential interactions with monoamine oxidase (MAO) and various receptors.[8] However, without experimental data, any discussion of the biological effects of this compound would be purely speculative.

Diagram 2: Logical Relationship - Lack of Biological Data

Biological_Data_Status Compound This compound Biological_Activity Biological Activity Data (e.g., Receptor Binding, Enzyme Inhibition) Compound->Biological_Activity Investigation Status Signaling_Pathways Signaling Pathway Information Compound->Signaling_Pathways Investigation Status Conclusion No Published Data Available Biological_Activity->Conclusion Signaling_Pathways->Conclusion

Caption: A diagram illustrating the current lack of published biological data for this compound.

Conclusion

This compound is a readily synthesizable compound via reductive amination. This guide provides the available physicochemical data and a generalized synthetic protocol to aid researchers in its preparation and characterization. The complete absence of biological data in the public domain highlights a significant knowledge gap. Further research is warranted to elucidate the potential pharmacological profile of this compound and to explore its structure-activity relationships within the broader class of substituted benzylamines. This could be a promising area for novel drug discovery and development efforts.

References

An In-depth Technical Guide to the Molecular Structure of N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(o-tolyl)methanamine is a secondary amine featuring a benzylamine core structure with a methyl group on the nitrogen atom and a tolyl group (a methyl-substituted phenyl ring) at the ortho position of the benzyl moiety. This compound belongs to the broader class of N-benzyl-N-methylamine derivatives, which are recognized as important pharmacophores in medicinal chemistry. The structural arrangement of this compound, with its specific substitution pattern, influences its physicochemical properties and potential biological activity. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic route, and an exploration of its potential, yet currently uncharacterized, biological relevance.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central nitrogen atom bonded to a methyl group and a 2-methylbenzyl group. The presence of the ortho-methyl group on the phenyl ring introduces steric hindrance and alters the electronic properties of the aromatic system compared to its unsubstituted or para/meta-substituted isomers.

Below is a 2D representation of the molecular structure:

Caption: 2D Molecular Structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 874-33-9[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Physical Form Liquid
Purity 97%
Storage Temperature Room temperature, in a dark, inert atmosphere

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of this compound is through the reductive amination of o-tolualdehyde with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine followed by its in-situ reduction.

Reaction:

o-Tolualdehyde + Methylamine → [Intermediate Iminium Ion] --(Reduction)--> this compound

Detailed Experimental Protocol:

Materials:

  • o-Tolualdehyde

  • Methylamine (e.g., 40% solution in water or 2M solution in THF/Methanol)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))

  • Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))

  • Acid catalyst (optional, e.g., acetic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve o-tolualdehyde (1.0 equivalent) in the chosen anhydrous solvent (e.g., methanol).

    • To this solution, add methylamine (1.1-1.5 equivalents). If using a salt of methylamine, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) should be added to liberate the free amine.

    • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add the reducing agent (1.2-1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature below 10 °C to control any potential exotherm. Sodium triacetoxyborohydride is a milder and more selective reducing agent for this step.

    • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and decompose the excess reducing agent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

The workflow for the synthesis is illustrated in the following diagram:

Synthesis_Workflow start o-Tolualdehyde + Methylamine imine Imine Formation (Solvent, optional acid catalyst) start->imine reduction Reduction (Reducing Agent, e.g., NaBH(OAc)₃) imine->reduction workup Work-up (Quenching, Extraction, Drying) reduction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Predicted and from Related Compounds)

¹H NMR Spectroscopy (Predicted):

Based on analogous structures, the following proton NMR signals are anticipated (in CDCl₃):

  • Aromatic protons (Ar-H): A multiplet in the range of δ 7.0-7.3 ppm (4H).

  • Benzylic protons (-CH₂-N): A singlet or a multiplet around δ 3.6-3.8 ppm (2H).

  • N-methyl protons (N-CH₃): A singlet around δ 2.4-2.6 ppm (3H).

  • Tolyl methyl protons (Ar-CH₃): A singlet around δ 2.3-2.5 ppm (3H).

  • N-H proton: A broad singlet, the chemical shift of which is concentration-dependent.

¹³C NMR Spectroscopy (Predicted):

The anticipated carbon NMR signals are as follows (in CDCl₃):

  • Aromatic carbons (Ar-C): Multiple signals in the range of δ 125-140 ppm.

  • Benzylic carbon (-CH₂-N): A signal around δ 55-60 ppm.

  • N-methyl carbon (N-CH₃): A signal around δ 35-40 ppm.

  • Tolyl methyl carbon (Ar-CH₃): A signal around δ 18-22 ppm.

Mass Spectrometry (Predicted):

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 135, corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) and cleavage of the benzylic C-N bond.

Infrared (IR) Spectroscopy (Predicted):

Key IR absorption bands are expected around:

  • N-H stretch: A weak to medium band in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-N stretch: A band in the region of 1000-1200 cm⁻¹.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or associated signaling pathways of this compound. However, the N-benzyl-N-methylamine scaffold is present in numerous biologically active molecules, suggesting that this compound could be a valuable starting point for drug discovery efforts.

Derivatives of N-benzyl-N-methylamine have been investigated for a range of pharmacological activities, including but not limited to:

  • Antitumor agents: Some N-benzylbenzamide derivatives act as tubulin polymerization inhibitors.[2]

  • Monoamine Oxidase (MAO) inhibitors: Certain N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines have shown inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases.[3]

  • Modulators of metabolic pathways: N-benzylbenzamide derivatives have been identified as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), which are targets for metabolic syndrome.[4]

Given these precedents, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific biological targets and mechanisms of action. A hypothetical workflow for the biological evaluation of this compound is presented below.

Biological_Evaluation_Workflow compound This compound in_vitro In Vitro Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene Assays) in_vitro->cell_based hit_id Hit Identification cell_based->hit_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) hit_id->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: A potential workflow for the biological evaluation of this compound.

Conclusion

This compound is a structurally defined secondary amine with potential for further investigation in the field of drug discovery. This technical guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis via reductive amination. While its specific biological activities remain to be elucidated, the prevalence of its core scaffold in a variety of pharmacologically active compounds suggests that it is a promising candidate for future research and development. The provided experimental protocols and predictive data serve as a valuable resource for scientists initiating studies on this and related molecules.

References

A Technical Guide to N-Methyl-1-(o-tolyl)methanamine (CAS 874-33-9)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-1-(o-tolyl)methanamine, identified by the CAS number 874-33-9, is an organic compound with the molecular formula C9H13N.[1][2] It is also known by several synonyms, including N-methyl(2-methylphenyl)methanamine, (2-Methylbenzyl)methylamine, and N,2-dimethylbenzylamine.[3][4] This compound serves as a valuable chemical intermediate and raw material in various industrial applications, including organic synthesis, pharmaceutical chemistry, and the production of dyes and surfactants.[1][5] This document provides a comprehensive overview of its properties, synthesis, applications, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.

Table 1: Compound Identification
IdentifierValueReference
CAS Number 874-33-9[1][3][6]
Molecular Formula C9H13N[1][3][6]
Molecular Weight 135.21 g/mol [1][2][3]
IUPAC Name N-methyl-1-(2-methylphenyl)methanamine[4]
InChI Key YMWQUYQBTXWNAH-UHFFFAOYSA-N[3][6]
Canonical SMILES CC1=CC=CC=C1CNC[6]
MDL Number MFCD04625428[7]
Table 2: Physicochemical Properties
PropertyValueNotes and Reference
Physical Form Liquid[3]
Boiling Point 100-102 °Cat 11 Torr[1][5]
~198 °Cat atmospheric pressure[1][5]
196.5 °Cat 760 mmHg[8]
Melting Point -60 °C to 129 °CSignificant discrepancies exist in reported values.[1][5] The lower value is more consistent with a liquid state at room temperature.
Density 0.917 ± 0.06 g/cm³Predicted value[1][5]
Flash Point 78.9 °C[1][5]
Vapor Pressure 0.398 mmHgat 25 °C[1][5]
Water Solubility Slightly soluble[1][5][6]
0.958 - 2.62 mg/ml[9]
pKa 9.76 ± 0.10Predicted value[5][6]

Synthesis and Reactivity

This compound is a key intermediate in organic synthesis.[1][5] One documented method for its preparation involves the selective methylation of 1-(2-methylphenyl)methanamine. This reaction uses methanol as a C1 source in the presence of a catalyst and sodium hydroxide.[10]

Synthesis_Route precursor 1-(2-methylphenyl)methanamine (CAS 89-93-0) product This compound (CAS 874-33-9) precursor->product  NaOH, Catalyst  125 °C, 2.5 h reagents + Methanol + Sodium Azide

Caption: Synthetic route for this compound.

The compound's reactivity is characteristic of a secondary amine, making it suitable for further functionalization to produce a variety of organic compounds, such as amides and other amine derivatives.[1][5]

Safety and Handling

This compound is classified as hazardous.[3][11] Proper safety precautions must be observed during handling and storage.

Table 3: GHS Hazard Information
CategoryInformationReference
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowed[3]
H315: Causes skin irritation
H319: Causes serious eye irritation[3]
H335: May cause respiratory irritation
Precautionary P261: Avoid breathing vapors/spray.
Statements P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Storage and Handling:

  • Store in a cool, dark, and well-ventilated place.[6][11]

  • Keep the container tightly closed under an inert atmosphere.[3][7]

  • Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12]

  • Handle only in a chemical fume hood to avoid inhalation of vapors.[13]

Industrial and Research Applications

The chemical structure of this compound makes it a versatile building block in several areas:

  • Organic Synthesis: It serves as a primary raw material for creating more complex molecules, including various amides and oxalate compounds.[1][5]

  • Pharmaceutical Chemistry: It is utilized in the preparation of raw materials for active pharmaceutical ingredients (APIs).[1][5]

  • Surfactants: The compound exhibits surface activity, lending itself to applications in the production of certain surfactants.[1][5]

  • Dye Industry: It can be used as an intermediate in the synthesis of specific dyes.[1][5]

Experimental Protocols

Protocol: Selective Synthesis of this compound [10]

This protocol is based on the selective synthesis of mono-methylated amines using methanol as a C1 source.[10]

Materials:

  • 1-(2-methylphenyl)methanamine

  • Methanol

  • Sodium hydroxide (NaOH)

  • Sodium azide (N3Na, as N1 source)

  • Ruthenium-based catalyst (e.g., as described in Chakrabarti, et al., 2018)

  • Reaction vessel suitable for heating under pressure

Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine 1-(2-methylphenyl)methanamine, methanol, sodium hydroxide, and the specified catalyst.

  • Heating: Seal the vessel and heat the reaction mixture to 125 °C.

  • Reaction Time: Maintain the temperature and stir the mixture for 2.5 hours.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to confirm the consumption of the starting material and the formation of the product.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize the base and perform an extraction with a suitable organic solvent. The organic layers are then combined, dried, and concentrated under reduced pressure.

  • Isolation: Purify the crude product using column chromatography or distillation to isolate pure this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Work-up & Purification A Combine Reactants: 1-(2-methylphenyl)methanamine, Methanol, NaOH, Catalyst B Seal Vessel and Heat to 125 °C A->B C Stir for 2.5 hours B->C D Monitor Progress (GC/TLC) C->D E Cool and Quench Reaction D->E F Solvent Extraction E->F G Purify (Distillation or Chromatography) F->G H Final Product: This compound G->H

Caption: General experimental workflow for the synthesis of the title compound.

References

Spectroscopic Data of N-Methyl-1-(o-tolyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-Methyl-1-(o-tolyl)methanamine (CAS No. 874-33-9). Due to the limited availability of experimentally derived spectra in peer-reviewed literature, this document primarily presents predicted data from computational models, supplemented with comparative data from the closely related compound, N-methyl-N-(o-tolyl)acetamide. This guide is intended to support research, drug development, and quality control activities by providing key analytical data and methodologies.

Chemical Structure and Properties

  • IUPAC Name: N-Methyl-1-(2-methylphenyl)methanamine

  • Synonyms: N-methyl(2-methylphenyl)methanamine, 2-Methyl-N-methylbenzylamine

  • CAS Number: 874-33-9

  • Molecular Formula: C₉H₁₃N

  • Molecular Weight: 135.21 g/mol

  • Structure:

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.1-7.3Multiplet4HAromatic protons (C₆H₄)
~3.6-3.8Singlet2HMethylene protons (-CH₂-)
~2.4Singlet3HMethyl protons (-NH-CH₃)
~2.3Singlet3HTolyl methyl protons (-C₆H₄-CH₃)
~1.5-2.0Broad Singlet1HAmine proton (-NH-)

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (ppm)Assignment
~138-140Quaternary aromatic carbon (C-CH₂)
~135-137Quaternary aromatic carbon (C-CH₃)
~128-131Aromatic CH
~126-128Aromatic CH
~125-127Aromatic CH
~124-126Aromatic CH
~55-58Methylene carbon (-CH₂-)
~35-38Methyl carbon (-NH-CH₃)
~18-20Tolyl methyl carbon (-C₆H₄-CH₃)
Infrared (IR) Spectroscopy

Predicted Significant IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H stretch (secondary amine)
3000-3100MediumC-H stretch (aromatic)
2850-2960MediumC-H stretch (aliphatic)
1600-1610MediumC=C stretch (aromatic ring)
1450-1495MediumC=C stretch (aromatic ring)
1000-1300StrongC-N stretch
730-770StrongC-H bend (ortho-disubstituted aromatic)
Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
135HighMolecular Ion [M]⁺
134Moderate[M-H]⁺
120High[M-CH₃]⁺
91Very High (Base Peak)Tropylium ion [C₇H₇]⁺
44Moderate[CH₃-NH=CH₂]⁺

Experimental Protocols

The following are general experimental protocols for acquiring spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peaks.

IR Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample-loaded plates in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Acquisition (EI-MS):

    • Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC).

    • The standard electron energy for EI is 70 eV.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and a potential fragmentation pathway in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structure Elucidation & Confirmation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass_Spec_Fragmentation Molecule This compound [C₉H₁₃N]⁺ m/z = 135 Fragment1 [M-H]⁺ m/z = 134 Molecule->Fragment1 - H• Fragment2 [M-CH₃]⁺ m/z = 120 Molecule->Fragment2 - •CH₃ Fragment3 Tropylium Ion [C₇H₇]⁺ m/z = 91 Molecule->Fragment3 Rearrangement & Cleavage Fragment4 [CH₃-NH=CH₂]⁺ m/z = 44 Molecule->Fragment4 α-cleavage

Caption: A plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

This guide provides a foundational set of predicted spectroscopic data and general analytical methodologies for this compound. While predicted data is a valuable tool in the absence of comprehensive experimental spectra, it is recommended that this information be used in conjunction with experimental verification for critical applications. The provided protocols and workflows offer a standardized approach for the spectroscopic analysis of this and similar compounds.

Technical Guide: Solubility and Stability of N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework and generalized methodologies for assessing the solubility and stability of N-Methyl-1-(o-tolyl)methanamine. As of the date of this publication, specific experimental data on the solubility and stability of this compound is not extensively available in the public domain. The data presented in the tables are illustrative examples to guide researchers in their study design and data presentation.

Introduction

This compound is a substituted benzylamine derivative. Understanding its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its application in research and development, especially in the context of medicinal chemistry and materials science. This guide outlines the standard methodologies for determining these key parameters, adhering to industry-best practices and regulatory guidelines where applicable.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValueSource
CAS Number 874-33-9[1]
Molecular Formula C9H13N[1]
Molecular Weight 135.21 g/mol [1]
Physical Form Liquid
Purity Typically ≥97%
Storage Conditions Keep in dark place, inert atmosphere, room temperature.

Solubility Studies

The solubility of a compound is a critical parameter that influences its bioavailability and formulation development. The following sections detail the protocol for determining the solubility of this compound in various solvents.

Illustrative Solubility Data

The following table is a template for presenting solubility data. Researchers should replace the placeholder values with their experimental findings.

SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 5.0)25Data not availableShake-Flask
Water (pH 7.4)25Data not availableShake-Flask
Water (pH 9.0)25Data not availableShake-Flask
Methanol25Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableShake-Flask
Acetonitrile (ACN)25Data not availableShake-Flask
Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is considered the gold standard for solubility determination.

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, buffers, organic solvents)

  • Scintillation vials or flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • pH meter

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the samples to stand to let the undissolved material settle.

  • Centrifuge the samples to separate the supernatant from the excess solid.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

  • Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Calculate the solubility in mg/mL or mol/L.

Visualization: Solubility Determination Workflow

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sep1 Centrifuge sample equil1->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Quantify by HPLC/UV ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Workflow for the shake-flask solubility determination method.

Stability Studies

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions. Forced degradation studies are performed under conditions more severe than accelerated stability testing to predict the long-term stability of a substance.[2][3]

Forced Degradation Studies

Forced degradation studies, also known as stress testing, are essential for developing and validating stability-indicating analytical methods.[3][4][5] The typical stress conditions include acid and base hydrolysis, oxidation, thermal, and photolytic stress.[2][3]

Illustrative Stability Data (Forced Degradation)

This table provides a template for summarizing the results of a forced degradation study. The goal is typically to achieve 5-20% degradation to ensure that the primary degradation products are formed.[4]

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% DegradationNo. of Degradants
Acid Hydrolysis 0.1 M HCl2460Data not availableData not available
Base Hydrolysis 0.1 M NaOH2460Data not availableData not available
Oxidation 3% H₂O₂2425Data not availableData not available
Thermal Dry Heat4880Data not availableData not available
Photolytic ICH Q1B Option 22425Data not availableData not available
Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (Methanol, Acetonitrile, Water)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a set duration. Withdraw samples at various time points, neutralize with an equivalent amount of base, dilute, and analyze.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light. Analyze at different time points.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). Dissolve samples taken at different time points in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Analyze the samples and compare them to a control sample kept in the dark.

  • Analysis: Analyze all stressed samples using a suitable HPLC method. A PDA detector can help determine the peak purity of the parent compound, while an MS detector can help in the identification of degradants.

Visualization: Forced Degradation Study Logic

G cluster_input Input Material cluster_stress Stress Conditions cluster_output Outputs & Analysis drug This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) drug->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) drug->base ox Oxidation (e.g., 3% H₂O₂, RT) drug->ox therm Thermal (e.g., 80°C Dry Heat) drug->therm photo Photolytic (ICH Q1B) drug->photo analysis HPLC-PDA/MS Analysis acid->analysis base->analysis ox->analysis therm->analysis photo->analysis pathway Identify Degradation Pathways analysis->pathway method Develop Stability-Indicating Method analysis->method

Caption: Logical workflow for a forced degradation study.

Potential Degradation Pathways

While specific degradation pathways for this compound are not documented, studies on related benzylamines suggest potential routes. For instance, degradation during chlorination involves chlorine transfer to the nitrogen, followed by elimination and hydrolysis to form an aldehyde and a lower-order amine.[6] Oxidative conditions may lead to N-dealkylation or oxidation of the aromatic ring. Hydrolysis is generally less likely for this structure unless under harsh acidic or basic conditions.

Conclusion

This technical guide provides a standardized approach for the comprehensive evaluation of the solubility and stability of this compound. The detailed experimental protocols and data presentation templates are designed to assist researchers in generating robust and reproducible data. The application of these methodologies will facilitate a deeper understanding of the compound's physicochemical properties, which is essential for its further development and application.

References

Unraveling the Enigmatic Potential of N-Methyl-1-(o-tolyl)methanamine: A Technical Guide to its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive theoretical framework for the potential biological activity of N-Methyl-1-(o-tolyl)methanamine. As of the latest literature review, no direct experimental data on the biological effects of this specific compound have been published. The information presented herein is extrapolated from structure-activity relationships of analogous compounds and is intended to guide future research.

Executive Summary

This compound is a substituted benzylamine derivative with a chemical structure suggestive of potential interactions with key neurological targets. While direct empirical data is currently unavailable, this whitepaper synthesizes information from structurally related compounds to build a predictive profile of its biological activity. Based on the well-established pharmacology of N-methylbenzylamines and related phenethylamines, it is hypothesized that this compound may primarily act as a modulator of monoamine transporters and serotonin receptors. This document outlines the theoretical basis for this hypothesis, details relevant experimental protocols to test these predictions, and provides visual representations of the implicated signaling pathways and experimental workflows.

Chemical Identity

  • IUPAC Name: N-Methyl-1-(2-methylphenyl)methanamine

  • Synonyms: 2-Methyl-N-methylbenzylamine, N-methyl(2-methylphenyl)methanamine

  • CAS Number: 874-33-9

  • Molecular Formula: C₉H₁₃N

  • Molecular Weight: 135.21 g/mol

  • Structure:

Predicted Biological Activity and Rationale

The chemical architecture of this compound, featuring a benzylamine core with N-methylation and an ortho-tolyl substitution, suggests potential interactions with several classes of biological targets, primarily within the central nervous system.

Monoamine Transporter Inhibition

The N-methylbenzylamine scaffold is a core component of many compounds known to interact with monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), dopamine (DAT), and norepinephrine (NET) from the synaptic cleft.[1][2] Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, a mechanism central to the action of many antidepressant and stimulant medications. The ortho-methyl group on the phenyl ring may influence the potency and selectivity of this interaction.

Serotonin Receptor Modulation

N-benzyl substitution on phenethylamine derivatives has been shown to significantly enhance affinity and functional activity at serotonin 5-HT2A and 5-HT2C receptors. While this compound is not a phenethylamine, the benzylamine moiety is a key structural feature. It is plausible that this compound could exhibit agonist or antagonist activity at these G-protein coupled receptors, which are implicated in a wide range of physiological and pathological processes, including mood, perception, and psychosis.[3][4]

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters.[5] Inhibition of MAO-A or MAO-B can lead to increased levels of these neurotransmitters. While less likely to be the primary mechanism of action based on its structure compared to classic MAO inhibitors, the potential for interaction cannot be entirely ruled out without experimental validation.

Quantitative Data for Structurally Related Compounds

To provide a predictive context for the potential potency of this compound, the following table summarizes publicly available quantitative data for structurally analogous compounds. It is crucial to note that these are not data for the target compound itself but serve as a basis for hypothesis generation.

Compound/TargetAssay TypeParameterValue
Rimcazole
Dopamine Transporter (DAT)Radioligand BindingKi248 nM
Sigma σ1 ReceptorRadioligand BindingKi1.8 nM
Sigma σ2 ReceptorRadioligand BindingKi2.8 nM
Sert-IN-2
Serotonin Transporter (SERT)Inhibition AssayIC500.58 nM
Talopram
SERT (S1 Site)Binding InhibitionIC50180 nM
SERT (S2 Site)Binding InhibitionIC50>10 µM
(S)-Citalopram
SERT (S1 Site)Binding InhibitionIC502.6 nM
SERT (S2 Site)Binding InhibitionIC50~5 µM
Desipramine
Norepinephrine Transporter (NET)Binding AssayIC502.1 nM
Imipramine
Norepinephrine Transporter (NET)Binding AssayIC5035 nM
Protriptyline
Norepinephrine Transporter (NET)Binding AssayIC505.4 nM
GBR 12909
Norepinephrine Transporter (NET)Binding AssayIC50200 nM

Experimental Protocols

To empirically determine the biological activity of this compound, the following established in vitro assays are recommended.

Monoamine Transporter Activity Assays

This assay determines the binding affinity (Ki) of the test compound for the monoamine transporters.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human SERT, DAT, or NET.

    • Radioligands: [³H]-Citalopram (for SERT), [³H]-WIN 35,428 (for DAT), [³H]-Nisoxetine (for NET).

    • Test Compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: High concentration of a known transporter inhibitor (e.g., 10 µM Fluoxetine for SERT).

    • 96-well microplates, glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific control, or the test compound.

    • Incubate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of the test compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

  • Materials:

    • HEK293 cells stably expressing human SERT, DAT, or NET, cultured in 96-well plates.

    • Radiolabeled substrates: [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine.

    • Uptake Buffer: e.g., modified Tris-HEPES buffer pH 7.1.

    • Test Compound: this compound.

    • Known transporter inhibitor for non-specific uptake control (e.g., 10 µM Desipramine for NET).

  • Procedure:

    • Wash the cells with pre-warmed uptake buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

    • Initiate uptake by adding the radiolabeled substrate and incubate for a short period (e.g., 5-15 minutes) at 37°C.

    • Terminate uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value of the test compound by analyzing the concentration-dependent inhibition of substrate uptake.

Serotonin 5-HT2A Receptor Functional Assay (Calcium Flux)[3][4][11]

This assay measures the ability of the test compound to act as an agonist or antagonist at the 5-HT2A receptor by detecting changes in intracellular calcium levels.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM).

    • Assay Buffer.

    • Test Compound: this compound.

    • Known 5-HT2A agonist (e.g., Serotonin) and antagonist (e.g., Ketanserin).

    • Fluorescence plate reader.

  • Procedure:

    • Load the cells with the calcium-sensitive dye.

    • To measure agonist activity, add varying concentrations of the test compound and measure the change in fluorescence over time.

    • To measure antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and measure the inhibition of the agonist-induced fluorescence signal.

    • Determine EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Monoamine Oxidase (MAO) Inhibition Assay[5][12]

This assay determines if the test compound inhibits the activity of MAO-A or MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., p-tyramine or kynuramine).

    • Fluorescent probe (e.g., Amplex Red) and Horseradish Peroxidase (HRP) for detection of H₂O₂ production.

    • Test Compound: this compound.

    • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).

    • 96-well black plates, fluorescence plate reader.

  • Procedure:

    • In a 96-well plate, combine the MAO enzyme (A or B) with varying concentrations of the test compound and pre-incubate.

    • Initiate the reaction by adding the substrate and the detection reagents.

    • Incubate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate wavelengths.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the predicted signaling pathways and experimental workflows.

Predicted Signaling Pathway: Monoamine Transporter Inhibition

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Precursor Monoamine Precursor Monoamine Monoamine (Serotonin, Dopamine, Norepinephrine) Monoamine_Precursor->Monoamine Synthesis Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging Metabolites Metabolites Monoamine->Metabolites Degradation Synaptic_Cleft Monoamine Vesicle->Synaptic_Cleft Release MAO Monoamine Oxidase (MAO) Transporter Monoamine Transporter (SERT, DAT, NET) Synaptic_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Transporter->Monoamine Test_Compound This compound Test_Compound->Transporter Inhibition Signaling Downstream Signaling Receptor->Signaling Activation

Caption: Predicted mechanism of monoamine transporter inhibition.

Predicted Signaling Pathway: 5-HT2A Receptor Modulation

Gq_Signaling_Pathway Ligand This compound (Hypothetical Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binding G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ (intracellular release) ER->Ca2 Opens Ca²⁺ channels Ca2->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of target proteins

Caption: Hypothetical 5-HT2A receptor Gq-coupled signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Membranes Prepare Cell Membranes (Expressing Target) Incubate Incubate: Membranes + Radioligand + Compound Prep_Membranes->Incubate Prep_Radioligand Prepare Radioligand Solution Prep_Radioligand->Incubate Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Incubate Filter Rapid Filtration (Separate Bound/Free) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50

Caption: General workflow for a competitive radioligand binding assay.

Experimental Workflow: MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection & Analysis Add_Enzyme Add MAO Enzyme (A or B) to Plate Add_Compound Add Test Compound (Varying Concentrations) Add_Enzyme->Add_Compound Preincubate Pre-incubate Add_Compound->Preincubate Add_Substrate Add Substrate & Detection Reagents Preincubate->Add_Substrate Incubate_RT Incubate at 37°C Add_Substrate->Incubate_RT Measure_Fluorescence Measure Fluorescence Incubate_RT->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a fluorometric monoamine oxidase inhibition assay.

Conclusion and Future Directions

This compound represents an uncharacterized molecule with a structural motif that suggests a potential for significant biological activity, particularly as a modulator of monoaminergic systems. The hypotheses presented in this whitepaper, based on the known pharmacology of related compounds, provide a rational starting point for empirical investigation. The detailed experimental protocols outlined herein offer a clear path forward for elucidating the pharmacological profile of this compound. Future research should prioritize in vitro screening against monoamine transporters and serotonin receptors to validate these predictions. Subsequent studies could then explore its effects in more complex biological systems to fully characterize its potential as a research tool or therapeutic lead.

References

N-Methyl-1-(o-tolyl)methanamine: A Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(o-tolyl)methanamine is a secondary benzylic amine that serves as a versatile synthetic building block in organic chemistry. Its structure, featuring a reactive secondary amine and a tolyl moiety, makes it a valuable precursor for the synthesis of more complex molecules, particularly within the realm of medicinal chemistry and materials science. The strategic introduction of the N-methyl-o-tolyl-methyl group can influence the steric and electronic properties of a target molecule, potentially modulating its biological activity, solubility, and metabolic stability. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 874-33-9
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Physical Form Liquid
Purity Typically ≥97%
Storage Conditions Room temperature, in a dark place under an inert atmosphere

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through several established synthetic methodologies. The most common and practical approach is the reductive amination of o-tolualdehyde with methylamine. This one-pot reaction offers high yields and operational simplicity. An alternative route involves the N-methylation of the corresponding primary amine, 1-(o-tolyl)methanamine, for which the Eschweiler-Clarke reaction is a classic and effective method.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound. These protocols are based on well-established procedures for analogous transformations and can be adapted for the specific target molecule.[1]

Protocol 1: Synthesis via Reductive Amination of o-Tolualdehyde

This procedure utilizes sodium borohydride as a cost-effective and readily available reducing agent.[1]

  • Materials:

    • o-Tolualdehyde

    • Methylamine (e.g., 40% solution in water or as a gas)

    • Methanol (MeOH)

    • Sodium Borohydride (NaBH₄)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve o-tolualdehyde (1.0 eq) in methanol (approximately 0.5 M concentration).

    • Add methylamine solution (1.5-2.0 eq) to the stirred solution of the aldehyde.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by TLC or LC-MS.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-12 hours.

    • Quench the reaction by the slow addition of water or saturated NaHCO₃ solution.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis via Eschweiler-Clarke Methylation of 1-(o-tolyl)methanamine

This protocol is suitable for the N-methylation of the corresponding primary amine.[2][3]

  • Materials:

    • 1-(o-tolyl)methanamine

    • Formic Acid (HCOOH)

    • Formaldehyde (37% aqueous solution)

    • Hydrochloric Acid (1M HCl)

    • Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To 1-(o-tolyl)methanamine (1.0 eq), add formic acid (2.0-3.0 eq) and formaldehyde solution (2.0-3.0 eq).

    • Heat the reaction mixture to 80-100 °C and maintain for 2-18 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • Add water and 1M HCl to acidify the mixture.

    • Wash the aqueous phase with DCM to remove any non-basic impurities.

    • Basify the aqueous phase to pH > 11 with a NaOH solution.

    • Extract the product with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure to afford the N-methylated product.

    • Purify by column chromatography if necessary.

Comparison of Synthetic Routes

Both reductive amination and the Eschweiler-Clarke reaction are robust methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials.

Table 2: Comparison of Synthetic Methods

MethodStarting MaterialsTypical YieldAdvantagesDisadvantages
Reductive Amination o-Tolualdehyde, Methylamine70-95%One-pot procedure, high yields, readily available starting materials.Requires careful control of the reducing agent addition.
Eschweiler-Clarke 1-(o-tolyl)methanamine, Formaldehyde, Formic Acid80-98%High yields, avoids over-alkylation to quaternary ammonium salts.[3]Requires heating, formic acid can be corrosive.

This compound as a Synthetic Building Block

The utility of this compound lies in its ability to be incorporated into larger molecular scaffolds. The secondary amine provides a nucleophilic center for a variety of chemical transformations.

Key Reactions
  • N-Alkylation: The secondary amine can be further alkylated to form tertiary amines.

  • N-Acylation: Reaction with acyl chlorides or anhydrides yields amides.

  • Coupling Reactions: It can participate in various carbon-nitrogen bond-forming reactions.

Applications in Drug Development

Substituted benzylamines are prevalent structural motifs in a wide range of pharmaceutically active compounds.[4][5] While specific applications of this compound in marketed drugs are not extensively documented, its structural features suggest its potential as a building block in the synthesis of novel therapeutic agents. For instance, substituted benzylamines are key components in drugs targeting the central nervous system, such as antidepressants and antihypertensives.[6] The tolyl group can engage in hydrophobic interactions within a biological target, while the N-methyl group can influence the compound's pharmacokinetic properties.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via reductive amination.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start1 o-Tolualdehyde step1 Imine Formation (in Methanol) start1->step1 start2 Methylamine start2->step1 step2 Reduction (NaBH4) step1->step2 workup1 Quenching & Extraction step2->workup1 workup2 Purification (Chromatography) workup1->workup2 product This compound workup2->product

Caption: Synthetic workflow for this compound.

Role in Drug Discovery

This diagram conceptualizes the role of a synthetic building block like this compound in a drug discovery pipeline.

G cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation building_block This compound (Building Block) synthesis Multi-step Synthesis building_block->synthesis scaffold Molecular Scaffold scaffold->synthesis candidate Drug Candidate synthesis->candidate assay Biological Assays candidate->assay target Signaling Pathway (e.g., Kinase Inhibition) assay->target effect Therapeutic Effect target->effect

Caption: Role of a building block in drug discovery.

Conclusion

This compound is an accessible and useful synthetic building block. Its preparation via reductive amination or the Eschweiler-Clarke reaction is straightforward and high-yielding. The presence of a reactive secondary amine and a tolyl group provides chemists with a valuable tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and data presented in this guide are intended to facilitate the use of this compound in further research and development.

References

"N-Methyl-1-(o-tolyl)methanamine" literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-1-(o-tolyl)methanamine is a secondary amine for which detailed research and literature are sparse. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and characterization. Given the limited publicly available data, this document focuses on established synthetic methodologies for analogous compounds to propose reliable experimental protocols. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules in medicinal chemistry and drug development.

Introduction

This compound, also known as N-methyl(2-methylphenyl)methanamine, is an organic compound with the chemical formula C₉H₁₃N. Structurally, it features a benzylamine core with a methyl group on both the nitrogen atom and at the ortho position of the phenyl ring. While this specific molecule is not extensively documented in peer-reviewed literature regarding its biological activity or pharmacological profile, its structural motifs are present in various biologically active compounds. This suggests its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. This guide provides a thorough review of the available information on this compound, with a focus on its synthesis and physicochemical properties.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These data are primarily compiled from chemical supplier information.

PropertyValueSource
CAS Number 874-33-9[1][2]
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1][2]
Appearance Liquid[2]
Purity ≥97%[2]
Storage Temperature Room temperature, in a dark place under an inert atmosphere[2]

Synthesis of this compound

Two primary synthetic routes are viable for the preparation of this compound: reductive amination of o-tolualdehyde with methylamine and N-methylation of o-tolylmethanamine. Detailed experimental protocols for both methods are provided below.

Reductive Amination of o-Tolualdehyde with Methylamine

Reductive amination is a widely used method for the formation of amines from carbonyl compounds.[3][4] This one-pot reaction involves the formation of an intermediate imine from the reaction of an aldehyde or ketone with an amine, followed by its in-situ reduction to the corresponding amine.[3]

Materials:

  • o-Tolualdehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)[5][6]

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of o-tolualdehyde (1.0 eq) in anhydrous DCM or DCE (0.2 M), add a solution of methylamine (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

G cluster_reactants Reactants cluster_process Process o_tolualdehyde o-Tolualdehyde dissolve Dissolve in Anhydrous Solvent o_tolualdehyde->dissolve methylamine Methylamine methylamine->dissolve reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reduction In-situ Reduction reducing_agent->reduction imine_formation Imine Formation (Room Temperature) dissolve->imine_formation imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the reductive amination synthesis.

N-Methylation of o-Tolylmethanamine (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic method for the methylation of primary or secondary amines using formic acid and formaldehyde.[7][8] This reaction is advantageous as it typically proceeds to completion without the formation of quaternary ammonium salts.[7]

Materials:

  • o-Tolylmethanamine (also known as 2-methylbenzylamine)

  • Formaldehyde (37% solution in water)

  • Formic acid (88-98%)

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add o-tolylmethanamine (1.0 eq), formaldehyde solution (2.2 eq), and formic acid (2.2 eq).

  • Heat the reaction mixture to 80-100 °C and maintain this temperature for 6-12 hours. Monitor the cessation of CO₂ evolution.

  • Cool the reaction mixture to room temperature and make it basic (pH > 10) by the slow addition of 10% aqueous NaOH solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by distillation under reduced pressure or by flash column chromatography on silica gel to afford pure this compound.

G cluster_reactants Reactants cluster_process Process o_tolylmethanamine o-Tolylmethanamine heating Heating (80-100 °C) o_tolylmethanamine->heating formaldehyde Formaldehyde formaldehyde->heating formic_acid Formic Acid formic_acid->heating basification Basification (aq. NaOH) heating->basification extraction Extraction basification->extraction purification Purification (Distillation or Chromatography) extraction->purification product This compound purification->product

Caption: Experimental workflow for the Eschweiler-Clarke N-methylation.

Characterization

Due to the lack of published spectral data, the following are expected characterization results based on the structure of this compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the o-tolyl group, a singlet for the benzylic CH₂ protons, a singlet for the N-methyl protons, and a singlet for the aryl-methyl protons.
¹³C NMR Resonances for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the aryl-methyl carbon.
IR Spectroscopy Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-N stretching vibrations. A secondary amine N-H stretch would be absent.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (135.21 g/mol ).

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available literature detailing the biological activity, pharmacological properties, mechanism of action, or any associated signaling pathways for this compound. Further research is required to elucidate any potential biological effects of this compound.

Conclusion

This compound is a readily synthesizable secondary amine. This guide provides detailed, practical protocols for its preparation via two common and effective methods: reductive amination and the Eschweiler-Clarke reaction. While the biological profile of this compound remains unexplored, its synthesis and characterization are the necessary first steps for any future investigation into its potential applications in drug discovery and development. The information presented herein serves as a valuable starting point for researchers interested in this and structurally related molecules.

References

Technical Guide to the Safe Handling of N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for N-Methyl-1-(o-tolyl)methanamine (CAS No: 874-33-9). The information herein is compiled from publicly available Safety Data Sheets (SDS) and chemical safety information to ensure the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

Table 1: GHS Classification

ClassificationCategory
Acute toxicity, oral4
Skin corrosion/irritation2
Serious eye damage/eye irritation2A
Specific target organ toxicity, single exposure (Respiratory system)3

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
HazardH302Harmful if swallowed.
HazardH315Causes skin irritation.
HazardH319Causes serious eye irritation.
HazardH335May cause respiratory irritation.
PrecautionaryP261Avoid breathing dust/fume/gas/mist/vapours/spray.
PrecautionaryP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Signal Word: Warning

Pictogram:

alt text
[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular FormulaC9H13N
Molecular Weight135.21 g/mol
Physical FormLiquid
Purity97%
Storage TemperatureRoom temperature, in a dark, inert atmosphere.[1][2]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring personal safety.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

    • Body Protection: Laboratory coat. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

The following diagram outlines the recommended PPE selection based on the experimental procedure.

PPE_Selection_Workflow start Start: Handling This compound weighing Weighing/Transferring (Open Air) start->weighing solution_prep Solution Preparation/ Mixing start->solution_prep reaction Running Reaction (Closed System) start->reaction workup Work-up/Extraction start->workup goggles_shield Chemical safety goggles with side shields or face shield weighing->goggles_shield gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene) weighing->gloves lab_coat Laboratory coat weighing->lab_coat respirator NIOSH-approved respirator with organic vapor cartridge weighing->respirator Recommended solution_prep->goggles_shield Goggles solution_prep->gloves solution_prep->lab_coat reaction->goggles_shield Safety glasses reaction->gloves reaction->lab_coat workup->goggles_shield workup->gloves workup->respirator Perform in fume hood apron Chemical-resistant apron over laboratory coat workup->apron Spill_Response_Workflow spill Spill of This compound evacuate Evacuate immediate area and alert others spill->evacuate ppe Don appropriate PPE: - Respirator - Goggles/Face shield - Chemical-resistant gloves - Lab coat/Apron evacuate->ppe ventilate Ensure adequate ventilation (use fume hood if possible) ppe->ventilate contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ventilate->contain collect Carefully collect absorbed material into a sealed, -labeled waste container contain->collect decontaminate Decontaminate the spill area with a suitable solvent, followed by soap and water collect->decontaminate disposal Dispose of waste container according to institutional and local regulations decontaminate->disposal

References

Unveiling the Obscure History of N-Methyl-1-(o-tolyl)methanamine: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical review of N-Methyl-1-(o-tolyl)methanamine, a seemingly unassuming chemical compound, reveals a history rooted in the broader exploration of N-substituted benzylamines. While not a widely studied molecule in its own right, its existence and synthesis are predicated on fundamental organic chemistry principles, primarily reductive amination. This whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals, consolidating the available chemical data, outlining synthetic protocols, and exploring its place within the larger context of medicinal and organic chemistry.

Introduction and Physicochemical Properties

This compound, identified by the CAS number 874-33-9, is a secondary amine with the molecular formula C₉H₁₃N.[1] Also known by synonyms such as N-methyl(2-methylphenyl)methanamine, its structure features a methyl group attached to the nitrogen atom of a benzylamine, with an additional methyl group on the ortho position of the phenyl ring. While extensive historical documentation on its specific discovery is scarce, its synthesis falls within the well-established class of reactions for creating N-methylated benzylamines.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueReference
CAS Number 874-33-9[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol
Synonyms N-methyl(2-methylphenyl)methanamine[1]
2-Methyl-N-methylbenzylamine
N-Methyl-N-(2-methylbenzyl)amine

Synthesis and Experimental Protocols

The primary and most efficient method for the synthesis of this compound is through the reductive amination of o-tolualdehyde with methylamine. This versatile reaction involves the formation of an intermediate imine, which is subsequently reduced to the desired secondary amine.

General Experimental Protocol for Reductive Amination

Materials:

  • o-Tolualdehyde

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, ethanol, dichloromethane)

  • Acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve o-tolualdehyde in an anhydrous solvent. Add a solution of methylamine to the flask. If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation. The reaction is typically stirred at room temperature.

  • Reduction: Once the imine formation is complete (monitored by techniques such as TLC or GC-MS), the reducing agent is added portion-wise to the reaction mixture. The temperature should be controlled, often by using an ice bath, as the reduction can be exothermic.

  • Work-up: After the reduction is complete, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by distillation or column chromatography to yield pure this compound.

A logical workflow for this synthesis is depicted in the following diagram:

G cluster_synthesis Reductive Amination Workflow start Start: o-Tolualdehyde & Methylamine imine_formation Imine Formation (Solvent, optional acid catalyst) start->imine_formation reduction In-situ Reduction (Reducing Agent) imine_formation->reduction workup Reaction Quench & Extraction reduction->workup purification Purification (Distillation or Chromatography) workup->purification end_product Final Product: This compound purification->end_product

Reductive amination workflow for this compound.

Historical Context and Potential Applications

While a specific "discovery" event for this compound is not well-documented in scientific literature, its existence can be inferred from the long history of research into benzylamine derivatives. The earliest potential, albeit non-specific, reference found is in a 1943 financial chronicle, which lists a CAS number that corresponds to this compound, though without any chemical context. This suggests the compound was known by this time, likely as part of broader chemical catalogs or synthetic explorations.

The interest in N-substituted benzylamines stems from their wide range of biological activities and their utility as intermediates in the synthesis of more complex molecules, including pharmaceuticals. The tolyl group, in particular, has been explored in medicinal chemistry to modulate the lipophilicity and steric properties of drug candidates.

Although no specific pharmacological studies on this compound have been identified, the broader class of N-substituted o-tolylmethanamines has been investigated for various potential therapeutic applications. For instance, related structures have been explored for their potential as enzyme inhibitors or receptor modulators. The logical relationship for such exploratory research is outlined below:

G cluster_research Drug Discovery Logic lead_compound N-Substituted Benzylamines (Known Bioactivity) structural_modification Structural Modification (e.g., addition of tolyl group) lead_compound->structural_modification synthesis Synthesis of Analogs (e.g., this compound) structural_modification->synthesis screening Pharmacological Screening (In vitro / In vivo assays) synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar optimization Lead Optimization sar->optimization optimization->synthesis

General workflow for the exploration of novel bioactive compounds.

Conclusion

This compound is a compound whose direct historical and pharmacological footprint is minimal. However, its chemical identity and synthesis are well-understood within the principles of organic chemistry. It serves as a representative example of a vast number of structurally similar molecules that have been synthesized over the decades, often as part of larger libraries for chemical and biological screening or as intermediates for more complex targets. For researchers in drug development, while this specific molecule may not have a known biological target, its synthesis and the broader class of N-substituted tolyl-methanamines represent a chemical space that continues to be explored for novel therapeutic agents. This technical guide provides a foundational understanding of this compound, intended to support further research and development efforts.

References

A Technical Guide to the Physical Properties of N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise yet in-depth overview of the known physical characteristics of the chemical compound N-Methyl-1-(o-tolyl)methanamine, also identified by its synonym 2-Methyl-N-methylbenzylamine. The information is presented to support research and development activities where this compound is of interest.

Appearance and Storage

This compound is a liquid at room temperature. For optimal stability, it should be stored in a dark place under an inert atmosphere at room temperature.

Physical Constants

The fundamental physical constants for this compound are summarized in the table below. It is important to note that while some properties are well-documented, others, such as density, are based on predictive models.

Physical ConstantValueReference
CAS Number 874-33-9
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Density (Predicted) 0.917 ± 0.06 g/cm³[1]
Boiling Point Not available
Refractive Index Not available

Experimental Protocols for Physical Constant Determination

Boiling Point Determination

The boiling point of a liquid is a key indicator of its purity. For a liquid amine like this compound, several methods can be employed:

  • Simple Distillation: A sufficient quantity of the liquid (typically >5 mL) is heated in a distillation apparatus. The temperature at which the vapor phase is in equilibrium with the liquid phase, observed as a stable temperature on a thermometer placed in the vapor path during distillation, is recorded as the boiling point.

  • Thiele Tube Method: This micro-method is suitable for small sample volumes. A small tube containing the sample and an inverted capillary tube is attached to a thermometer and heated in a Thiele tube containing heating oil. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary tube.

  • Reflux Method: The compound is heated to its boiling point in a flask equipped with a reflux condenser. A thermometer placed in the vapor path below the condenser will register a stable temperature, which corresponds to the boiling point of the substance.

Density Determination

The density of a liquid can be determined using several techniques that measure the mass per unit volume.

  • Pycnometer Method: A pycnometer, a flask with a precisely known volume, is weighed empty, then filled with the liquid sample and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accuracy.

  • Vibrating Tube Densimeter: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid. This method is highly accurate and requires small sample volumes.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a valuable physical constant for liquid identification and purity assessment.

  • Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the sample are placed between two prisms. Light is passed through the sample, and the refractometer measures the critical angle of refraction. The refractive index is read directly from a calibrated scale. The measurement is temperature-dependent and is typically reported at 20°C using the sodium D-line (589 nm).

Logical Workflow for Chemical Identification

The following diagram illustrates a generalized workflow for the identification and characterization of a liquid chemical substance based on its physical properties.

G Workflow for Physical Characterization of a Liquid Chemical cluster_0 Sample Preparation & Initial Observation cluster_1 Measurement of Physical Constants cluster_2 Data Analysis and Identification A Obtain Pure Liquid Sample B Observe Physical Appearance (Color, Odor, State) A->B C Determine Boiling Point (e.g., Thiele Tube, Distillation) B->C D Measure Density (e.g., Pycnometer) B->D E Measure Refractive Index (e.g., Abbe Refractometer) B->E F Compile Experimental Data C->F D->F E->F G Compare with Literature/ Database Values F->G H Tentative Identification G->H Match Found I Further Spectroscopic Analysis (e.g., NMR, IR, MS) G->I No Match/Discrepancy

Caption: A flowchart illustrating the process of characterizing a liquid chemical.

References

Methodological & Application

Application Notes and Protocols for N-Methyl-1-(o-tolyl)methanamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(o-tolyl)methanamine, also known as N-methyl-2-methylbenzylamine, is a secondary amine that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive secondary amine and a substituted aromatic ring, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including potential pharmaceutical candidates and other specialty chemicals. The primary and most efficient method for the synthesis of this compound is through the reductive amination of o-tolualdehyde with methylamine. This document provides detailed protocols for this synthesis and outlines its potential applications.

Synthetic Protocol: Reductive Amination

The synthesis of this compound is most commonly achieved via a one-pot reductive amination reaction. This method involves the formation of an intermediate imine from o-tolualdehyde and methylamine, which is then reduced in situ to the desired secondary amine. Several reducing agents can be employed for this transformation, each with its own advantages. Below are protocols for three common methods.

Protocol 1: Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol utilizes the cost-effective and readily available reducing agent, sodium borohydride.

Materials:

  • o-Tolualdehyde

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF/Methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • In a round-bottom flask, dissolve o-tolualdehyde (1.0 eq) in methanol (0.2-0.5 M).

  • To the stirred solution, add methylamine solution (1.1-1.5 eq) dropwise at room temperature.

  • Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or GC-MS.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.2-1.5 eq) portion-wise, ensuring the temperature is maintained below 10 °C to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane (or ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a milder and more selective reducing agent, often providing cleaner reactions and higher yields.

Materials:

  • o-Tolualdehyde

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • Suspend o-tolualdehyde (1.0 eq) and methylamine hydrochloride (1.1 eq) in dichloromethane or 1,2-dichloroethane (0.1-0.2 M).

  • Add triethylamine or diisopropylethylamine (1.2 eq) to the suspension to liberate the free methylamine.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until completion.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify by flash column chromatography on silica gel if required.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound via reductive amination, based on typical outcomes for similar reactions. Actual yields may vary depending on the specific reaction conditions and scale.

ParameterProtocol 1 (NaBH₄)Protocol 2 (NaBH(OAc)₃)
Reactants o-Tolualdehyde, Methylamineo-Tolualdehyde, Methylamine HCl
Reducing Agent Sodium BorohydrideSodium Triacetoxyborohydride
Solvent MethanolDichloromethane/Dichloroethane
Base Not required (or mild base)Triethylamine/DIPEA
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 3-6 hours12-24 hours
Typical Yield 70-85%80-95%

Visualizing the Synthesis Workflow

The general workflow for the synthesis of this compound via reductive amination can be visualized as follows:

G cluster_synthesis Synthesis of this compound start Start Materials: o-Tolualdehyde & Methylamine imine_formation Imine Formation (Solvent, optional base/acid catalyst) start->imine_formation 1. Mix reduction Reduction (Reducing Agent) imine_formation->reduction 2. Add Reducing Agent workup Aqueous Workup & Extraction reduction->workup 3. Quench & Isolate purification Purification (e.g., Column Chromatography) workup->purification 4. Purify product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate for the synthesis of more complex molecules. The secondary amine functionality provides a nucleophilic site for various transformations.

N-Alkylation and N-Arylation

The secondary amine can be further functionalized through N-alkylation with alkyl halides or N-arylation via Buchwald-Hartwig or Ullmann coupling reactions. This allows for the introduction of diverse substituents, leading to the generation of tertiary amine libraries for screening in drug discovery programs.

G cluster_alkylation N-Alkylation/Arylation Pathway start This compound product Tertiary Amine Product start->product Reaction reagents Alkyl Halide (R-X) or Aryl Halide (Ar-X) reagents->product conditions Base (e.g., K₂CO₃, Cs₂CO₃) Optional: Catalyst (e.g., Pd-catalyst for arylation) conditions->product

Caption: Pathway for N-alkylation or N-arylation of the title compound.

Amide Bond Formation

Reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) leads to the formation of amides. This is a common transformation in medicinal chemistry to introduce functionalities that can participate in hydrogen bonding and other interactions with biological targets.

G cluster_amidation Amide Formation Pathway start This compound product Amide Product start->product Reaction reagents Acylating Agent (e.g., RCOCl, (RCO)₂O, RCOOH) reagents->product conditions Base (e.g., TEA, DIPEA) Optional: Coupling Agent (e.g., EDC, HATU) conditions->product

Caption: Pathway for the formation of amides from the title compound.

Conclusion

This compound is a readily accessible synthetic intermediate, primarily synthesized through the reductive amination of o-tolualdehyde. The protocols provided offer robust and adaptable methods for its preparation. Its utility in organic synthesis is centered on the reactivity of the secondary amine, allowing for further elaboration into a wide range of more complex molecular architectures, making it a valuable tool for researchers in drug development and chemical synthesis.

Application Notes and Protocols for the Quantification of N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a suitable approach for the analysis of N-Methyl-1-(o-tolyl)methanamine due to its aromatic structure, which imparts strong UV absorbance.

Quantitative Data Summary (Representative)

The following table summarizes typical performance characteristics of an HPLC-UV method for the analysis of aromatic amines, which can be expected for a validated method for this compound.

ParameterHPLC-UV Method
Linearity (R²) >0.999[1]
Accuracy (% Recovery) 85.3% to 98.4%[1][2]
Precision (%RSD) < 5%[3]
Limit of Detection (LOD) 0.015 to 0.08 mg/L[1][2]
Limit of Quantification (LOQ) 0.1 to 1.0 ng/mL[3]
Experimental Protocol: HPLC-UV Analysis

Objective: To quantify this compound in a given sample using HPLC with UV detection.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

3. Chromatographic Conditions:

  • Mobile Phase: 40% Acetonitrile in 40 mM Ammonium Formate buffer (pH 3.0, adjusted with formic acid).[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 250 nm[5]

  • Run Time: 10 minutes

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in 25 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions.

  • Determine the concentration of this compound in the samples using the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc Injection analysis Data Acquisition and Processing hplc->analysis Chromatogram quant Quantification analysis->quant Peak Area vs. Concentration

Caption: Workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.

Quantitative Data Summary (Representative)

The following table presents typical performance characteristics for a GC-MS method for the analysis of aromatic amines, which can serve as a benchmark for a validated method for this compound.

ParameterGC-MS Method
Linearity (R²) >0.99[3]
Accuracy (% Recovery) 80 - 120%[3]
Precision (%RSD) < 15%[3]
Limit of Detection (LOD) 0.4 - 2.0 µg/kg[6]
Limit of Quantification (LOQ) Typically in the µg/L range[3]
Experimental Protocol: GC-MS Analysis

Objective: To quantify this compound in a given sample using GC-MS.

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Methanol (GC grade)

  • Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., N-Methylbenzylamine-d7)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Analytical column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Chromatographic and Mass Spectrometric Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 135, 120, 91 - to be confirmed with a reference standard) and the internal standard.

4. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in 25 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions of the analyte and internal standard with dichloromethane to achieve concentrations ranging from approximately 0.1 to 50 µg/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a known volume of the sample, add the internal standard.

    • Adjust the pH of the sample to >10 with a suitable base (e.g., 1M NaOH).

    • Extract the sample with dichloromethane (e.g., 3 x 10 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

5. Analysis and Quantification:

  • Inject the calibration standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Inject the prepared sample extracts.

  • Quantify the amount of this compound in the samples using the calibration curve.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Sample + Internal Standard ph_adjust pH Adjustment (>10) sample->ph_adjust lle Liquid-Liquid Extraction (Dichloromethane) ph_adjust->lle dry_conc Drying and Concentration lle->dry_conc gcms GC-MS System (DB-5ms Column, EI Source, SIM Mode) dry_conc->gcms Injection data_proc Data Processing gcms->data_proc Ion Chromatograms quant Quantification data_proc->quant Peak Area Ratios

Caption: Workflow for the quantification of this compound by GC-MS.

Signaling Pathways and Logical Relationships

As "this compound" is primarily a chemical intermediate, there are no established biological signaling pathways directly associated with it in the context of these analytical methods. The logical relationship in this context is the decision-making process for selecting the appropriate analytical technique based on the sample matrix and desired sensitivity.

Logical Diagram: Method Selection

Method_Selection start Start: Need to Quantify This compound matrix Assess Sample Matrix (e.g., Purity, Formulation, Biological) start->matrix hplc HPLC-UV (Good for routine QC, higher concentrations) matrix->hplc Simple Matrix, High Concentration gcms GC-MS (Higher sensitivity and specificity, good for trace analysis) matrix->gcms Complex Matrix, Low Concentration end End: Method Selected hplc->end gcms->end

Caption: Decision tree for selecting an analytical method for this compound.

References

Application Notes and Protocols for HPLC Analysis of N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(o-tolyl)methanamine is a chiral secondary amine whose analytical characterization is crucial for quality control in pharmaceutical development and chemical research. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the analysis of such compounds, allowing for both the quantification of the substance (assay) and the separation of its enantiomers. This document provides detailed protocols for both achiral (assay) and chiral HPLC analysis of this compound.

Achiral (Assay) Analysis Protocol

This method is designed for the quantitative determination of this compound in a sample.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

  • Gradient: A gradient elution may be employed for optimal separation from impurities. A typical gradient could be starting with a lower percentage of Solvent B and gradually increasing it.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. From this stock, prepare a series of dilutions to establish linearity.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration similar to the main standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

3. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak area for this compound.

Quantitative Data Summary

The following tables present representative data for the achiral HPLC analysis of this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (arbitrary units)
10125,000
25312,500
50625,000
1001,250,000
2002,500,000
Correlation Coefficient (r²) >0.999

Table 2: Precision (Repeatability)

InjectionRetention Time (min)Peak Area
15.211,251,000
25.221,249,500
35.211,252,300
45.231,248,900
55.221,250,800
65.211,251,500
Mean 5.22 1,250,667
%RSD 0.15% 0.11%

Table 3: Accuracy (Recovery)

Spiked LevelAmount Added (µg)Amount Recovered (µg)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.199.3
Mean Recovery (%) 99.6

Chiral Separation Protocol

This method is designed for the separation and quantification of the enantiomers of this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A chiral stationary phase (CSP) column, such as one based on a derivatized polysaccharide (e.g., cellulose or amylose) or a macrocyclic glycopeptide (e.g., CHIROBIOTIC V).

  • Mobile Phase: A normal phase mobile phase is often effective for chiral separations of amines. A typical mobile phase would be a mixture of hexane and isopropanol (e.g., 90:10 v/v). Modifiers such as a small percentage of an amine (e.g., diethylamine) may be added to improve peak shape.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of the racemic this compound standard in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Sample Solution: Dissolve the sample in the mobile phase to a similar concentration as the standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

3. Analysis Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times and resolution of the two enantiomers.

  • Inject the sample solution to determine the enantiomeric composition.

Quantitative Data Summary

The following tables present representative data for the chiral HPLC separation of this compound.

Table 4: Chiral Separation Parameters

EnantiomerRetention Time (min)Peak AsymmetryResolution (Rs)
Enantiomer 18.541.1\multirow{2}{*}{2.1}
Enantiomer 29.821.2

Table 5: Enantiomeric Purity Analysis

SamplePeak Area (Enantiomer 1)Peak Area (Enantiomer 2)% Enantiomer 1% Enantiomer 2
Racemic Standard985,000987,50049.950.1
Sample A1,950,00025,00098.71.3
Sample B30,0001,890,0001.698.4

Visualized Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Start weigh Weigh Sample/Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation (C18 or Chiral Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram quantify Quantification (Assay or Enantiomeric Purity) integrate->quantify report Generate Report quantify->report end End report->end Final Result

Caption: General workflow for the HPLC analysis of this compound.

Application Note: GC-MS Protocol for the Detection of N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the detection and semi-quantitative analysis of N-Methyl-1-(o-tolyl)methanamine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are based on established practices for the analysis of substituted aromatic amines and related compounds. This application note includes instrument parameters, sample preparation guidelines, and predicted mass spectral data to facilitate the identification of this compound. While specific validated quantitative data for this compound is not widely published, this protocol provides a robust starting point for method development and validation.

Introduction

This compound is a substituted aromatic amine. Accurate and sensitive detection methods are crucial for its characterization in various matrices, including in research and drug development settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of such semi-volatile compounds due to its excellent chromatographic separation and definitive mass spectrometric identification capabilities. This protocol outlines a complete workflow from sample preparation to data analysis for this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For samples in a relatively clean organic solvent, a direct "dilute and shoot" approach may be sufficient. For more complex matrices, an extraction step is necessary.

a) Reagents and Materials

  • This compound standard (CAS: 874-33-9)[1]

  • Methanol, HPLC grade

  • Dichloromethane, HPLC grade

  • Hexane, HPLC grade[2]

  • Sodium sulfate, anhydrous

  • 0.22 µm Syringe filters

  • GC vials with inserts

b) Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 0.1 µg/mL to 10 µg/mL.

c) Sample Extraction from Aqueous Matrix (Liquid-Liquid Extraction) [2]

  • To 5 mL of the aqueous sample, add 1 mL of 1 M sodium hydroxide to basify the solution.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or a hexane/ethyl acetate mixture).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean tube.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Transfer the extract to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended as a starting point and may require optimization for specific instruments.

Parameter Recommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and/or Selected Ion Monitoring (SIM)
SIM Ions (Predicted) m/z 135, 120, 105, 91, 77

Data Presentation

Predicted Chromatographic and Mass Spectrometric Data

The following table summarizes the predicted retention time and key mass-to-charge ratios (m/z) for this compound. The molecular weight of the compound is 135.21 g/mol .[1]

Analyte Predicted Retention Time (min) *Molecular Ion [M] Predicted Key Fragment Ions (m/z)
This compound~ 8 - 10135120, 105, 91, 77

Note: The predicted retention time is an estimate and will vary depending on the specific instrument and conditions used. The key fragment ions are predicted based on common fragmentation patterns of N-methylbenzylamines, which typically involve the loss of a methyl group and fragmentation of the tolyl moiety.

Estimated Method Performance Characteristics

The following table presents estimated performance characteristics for a validated GC-MS method for aromatic amines. These values can be used as a benchmark for the analysis of this compound.

Parameter Estimated Value
Linearity (Correlation Coefficient, r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Extraction Liquid-Liquid Extraction Sample->Extraction Aqueous Matrix Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS analysis.

logical_relationship Analyte Analyte in Matrix Separation Separation (GC) Analyte->Separation Volatility & Column Interaction Identification Identification (MS) Separation->Identification Mass Spectrum Quantification Quantification Identification->Quantification Peak Area

Caption: Logical steps in GC-MS analysis.

References

Application Notes and Protocols for N-Methyl-1-(o-tolyl)methanamine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific documented applications of N-Methyl-1-(o-tolyl)methanamine as a primary ligand in catalysis. While the compound is commercially available and its chemical properties are known, there is no published research detailing its use to form a catalytically active metal complex for reactions such as cross-coupling, asymmetric synthesis, or hydrogenation.

The information available primarily pertains to the synthesis of related compounds or the general reactivity of secondary benzylic amines as substrates in chemical reactions, rather than their role as ligands.

Given the absence of specific data, it is not possible to provide detailed application notes, experimental protocols, quantitative data tables, or reaction pathway diagrams for the use of this compound as a ligand.

However, to provide a context for researchers interested in the potential applications of such a molecule, this document will outline the general roles of secondary amines and related structures in catalysis. This information is based on analogous systems and established principles in catalyst design.

General Roles of Secondary Amines and N-Alkylbenzylamines in Catalysis

Secondary amines and their derivatives can participate in catalytic processes in several ways, although they are less common as primary ligands in large-scale industrial catalysis compared to phosphines or N-heterocyclic carbenes (NHCs). Their potential roles include:

  • As Organocatalysts: Secondary amines can act as organocatalysts, for example, in enamine and iminium ion catalysis for asymmetric functionalization of carbonyl compounds.

  • As Ancillary or Supporting Ligands: In some transition metal catalysis, a secondary amine moiety might be part of a larger, multidentate ligand structure that coordinates to a metal center. The nitrogen atom can act as a hemilabile ligand, reversibly coordinating to the metal during the catalytic cycle.

  • In-situ Generation of Active Species: Secondary amines can be used as bases to deprotonate a pre-catalyst or another ligand, thereby generating the catalytically active species.

  • As a Precursor to More Complex Ligands: this compound could potentially serve as a starting material for the synthesis of more complex chiral ligands, such as bidentate N,N-ligands or N,O-ligands.

Hypothetical Catalytic Application: A Workflow for Screening in a Cross-Coupling Reaction

For researchers wishing to investigate the potential of this compound as a ligand, a logical first step would be to screen it in a well-understood catalytic reaction, such as a Suzuki-Miyaura cross-coupling. The following workflow outlines a general approach.

G cluster_0 Ligand Screening Workflow start Define Model Reaction (e.g., Suzuki Coupling) ligand_prep Prepare Ligand Solution (this compound in Toluene) start->ligand_prep catalyst_prep Prepare Pre-catalyst Solution (e.g., Pd(OAc)2 or Pd2(dba)3) start->catalyst_prep addition Add Pre-catalyst and Ligand Solutions ligand_prep->addition catalyst_prep->addition reaction_setup Set up Reaction Array (Aryl halide, Boronic acid, Base) reaction_setup->addition reaction Run Reactions (e.g., 80°C, 12h under N2) addition->reaction analysis Analyze Reaction Mixture (GC-MS or LC-MS) reaction->analysis evaluation Evaluate Ligand Performance (Yield, TON, Selectivity) analysis->evaluation end Identify Potential for Optimization evaluation->end

Caption: A general workflow for screening the potential of a novel compound as a ligand in a palladium-catalyzed cross-coupling reaction.

Hypothetical Experimental Protocol: Screening in Suzuki-Miyaura Coupling

This protocol is a generalized procedure and has not been validated for this compound.

Objective: To evaluate the efficacy of this compound as a ligand in the Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation (inside a glovebox):

    • Prepare a 0.01 M solution of Pd(OAc)₂ in anhydrous toluene.

    • Prepare a 0.04 M solution of this compound in anhydrous toluene.

  • Reaction Setup:

    • To a 4 mL reaction vial equipped with a stir bar, add 4-bromotoluene (0.2 mmol, 1.0 equiv), phenylboronic acid (0.3 mmol, 1.5 equiv), and K₂CO₃ (0.4 mmol, 2.0 equiv).

    • Add the internal standard (e.g., 20 µL of a 0.1 M solution of dodecane in toluene).

    • Add 1.0 mL of anhydrous toluene.

  • Catalyst/Ligand Addition:

    • Add 100 µL of the 0.01 M Pd(OAc)₂ stock solution (0.01 mmol, 0.5 mol%).

    • Add 50 µL of the 0.04 M this compound stock solution (0.02 mmol, 1.0 mol%, 2:1 ligand to palladium ratio).

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Remove the vial from the glovebox and place it in a preheated heating block at 100 °C.

    • Stir the reaction mixture for 16 hours.

  • Workup and Analysis:

    • After cooling to room temperature, quench the reaction with 1 mL of water.

    • Extract the aqueous layer with 2 x 1 mL of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and analyze by GC-MS to determine the yield of the biphenyl product relative to the internal standard.

Concluding Remarks for Researchers

The absence of literature on this compound as a ligand presents both a challenge and an opportunity. While there is no established precedent for its use, this also means that its catalytic potential is an unexplored area of research. Investigators interested in this compound should be prepared to conduct foundational screening studies to determine if it has any activity as a ligand in common catalytic transformations. The results of such studies, whether positive or negative, would represent a novel contribution to the field of catalysis.

Anwendungsbeispiel und Protokolle zur Derivatisierung von N-Methyl-1-(o-tolyl)methanamin für die analytische Bestimmung

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

N-Methyl-1-(o-tolyl)methanamin ist ein sekundäres Amin, dessen genaue und zuverlässige Quantifizierung in verschiedenen Matrices für die pharmazeutische Forschung und Entwicklung von entscheidender Bedeutung ist. Die direkte Analyse von polaren Aminen wie N-Methyl-1-(o-tolyl)methanamin mittels Gaschromatographie (GC) kann aufgrund von Peak-Tailing, geringer Empfindlichkeit und potenzieller thermischer Zersetzung im Injektor eine Herausforderung darstellen. Die chemische Derivatisierung ist eine etablierte Methode, um diese analytischen Schwierigkeiten zu überwinden. Durch die Umwandlung des polaren Amins in ein weniger polares und flüchtigeres Derivat werden die chromatographischen Eigenschaften und die Nachweisempfindlichkeit erheblich verbessert.

Dieses Anwendungsbeispiel beschreibt detaillierte Protokolle für die Derivatisierung von N-Methyl-1-(o-tolyl)methanamin mittels Acylierung für die anschließende Analyse durch Gaschromatographie-Massenspektrometrie (GC-MS).

Prinzip der Derivatisierung

Die Derivatisierung von N-Methyl-1-(o-tolyl)methanamin erfolgt durch Acylierung, bei der das aktive Wasserstoffatom der sekundären Aminogruppe durch eine Acylgruppe ersetzt wird. Eine häufig verwendete und effektive Methode ist die Reaktion mit Trifluoressigsäureanhydrid (TFAA). Diese Reaktion führt zur Bildung eines stabilen und flüchtigen N-Trifluoracetyl-Derivats.

Die Hauptziele der Derivatisierung sind:

  • Erhöhung der Flüchtigkeit: Durch den Ersatz der polaren N-H-Bindung durch eine unpolare Acylgruppe wird der Siedepunkt des Moleküls gesenkt, wodurch es leichter durch die GC-Säule transportiert werden kann.

  • Verbesserung der thermischen Stabilität: Das resultierende Derivat ist oft bei den hohen Temperaturen des GC-Injektors und der Säule stabiler.

  • Verbesserung der Peakform: Die Reduzierung der Polarität minimiert die Wechselwirkungen mit der stationären Phase und aktiven Stellen im Liner, was zu symmetrischeren und schärferen Peaks führt.[1]

  • Verbesserung der massenspektrometrischen Eigenschaften: Die Derivatisierung kann charakteristische Fragmentierungsmuster im Massenspektrometer erzeugen, die die strukturelle Bestätigung erleichtern und die Nachweisempfindlichkeit verbessern.[1]

cluster_reaktion Acylierungsreaktion Analyt N-Methyl-1-(o-tolyl)methanamin Produkt N-Trifluoracetyl-Derivat Analyt->Produkt + TFAA Reagenz Trifluoressigsäureanhydrid (TFAA) Reagenz->Produkt Nebenprodukt Trifluoressigsäure Reagenz->Nebenprodukt

Abbildung 1: Schematische Darstellung der Acylierungsreaktion von N-Methyl-1-(o-tolyl)methanamin mit TFAA.

Experimentelle Protokolle

Protokoll 1: Derivatisierung von N-Methyl-1-(o-tolyl)methanamin mit Trifluoressigsäureanhydrid (TFAA) für die GC-MS-Analyse

Dieses Protokoll beschreibt die Derivatisierung von N-Methyl-1-(o-tolyl)methanamin in einem Lösungsmittel vor der GC-MS-Analyse.

Materialien und Reagenzien:

  • N-Methyl-1-(o-tolyl)methanamin

  • Trifluoressigsäureanhydrid (TFAA)

  • Ethylacetat (hochreines, für die GC-Analyse geeignet)

  • Pyrimidin (optional, als Säurefänger)

  • Wasserfreies Natriumsulfat

  • Mikroreaktionsgefäße (2 ml) mit Kappen

  • Pipetten und Pipettenspitzen

  • Heizblock oder Wasserbad

  • Stickstoff-Verdampfer

Schritt-für-Schritt-Anleitung:

  • Standard-Vorbereitung: Eine Stammlösung von N-Methyl-1-(o-tolyl)methanamin mit einer Konzentration von 1 mg/ml in hochreinem Ethylacetat herstellen.

  • Aliquoting: 100 µl der Stammlösung in ein 2-ml-Mikroreaktionsgefäß überführen.

  • Verdampfen: Das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur abdampfen, bis der Rückstand trocken ist.

  • Derivatisierung:

    • 50 µl Ethylacetat und 50 µl TFAA zum trockenen Rückstand geben.

    • Optional können 10 µl Pyridin als Säurefänger hinzugefügt werden, um die Reaktion zu vervollständigen und die Bildung von sauren Nebenprodukten zu neutralisieren, die die GC-Säule beschädigen könnten.

  • Reaktion: Das Gefäß fest verschließen und für 30 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren.

  • Abkühlen: Das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

  • Trocknen: Den Überschuss an Reagenz und Lösungsmittel unter einem sanften Stickstoffstrom abdampfen.

  • Rekonstitution: Den getrockneten derivatisierten Rückstand in 1 ml Ethylacetat lösen.

  • Trocknung (optional): Eine kleine Menge wasserfreies Natriumsulfat hinzufügen, um eventuelle Restfeuchtigkeit zu entfernen.

  • Analyse: Die Probe ist nun bereit für die Injektion in das GC-MS-System. 1 µl für die Analyse injizieren.

G cluster_workflow Experimenteller Arbeitsablauf für die TFAA-Derivatisierung prep Probenvorbereitung (1 mg/ml in Ethylacetat) aliquot Aliquoting (100 µl) prep->aliquot evap1 Verdampfen bis zur Trockenheit (N2-Strom) aliquot->evap1 deriv Derivatisierung (+ TFAA & Ethylacetat) evap1->deriv react Reaktion (60°C, 30 min) deriv->react evap2 Verdampfen bis zur Trockenheit (N2-Strom) react->evap2 reconst Rekonstitution (1 ml Ethylacetat) evap2->reconst inject GC-MS-Analyse reconst->inject

Abbildung 2: Experimenteller Arbeitsablauf für die TFAA-Derivatisierung von N-Methyl-1-(o-tolyl)methanamin.

Quantitative Daten

Die folgenden Tabellen fassen die quantitativen Daten zusammen, die für die Analyse von strukturell ähnlichen Verbindungen (Amphetamin-Analoga) nach der Derivatisierung mit perfluorierten Anhydriden mittels GC-MS ermittelt wurden. Diese Daten dienen als Referenz für die zu erwartende Leistungsfähigkeit der Methode für N-Methyl-1-(o-tolyl)methanamin.

Tabelle 1: Parameter der Kalibrierungskurve

Analyt (Derivat)Lineare Konzentration (ng/mg)Korrelationskoeffizient (r²)
Amphetamin-Derivat0.25 - 25> 0.99
Methamphetamin-Derivat0.25 - 25> 0.99

Daten adaptiert aus einer Studie zur Bestimmung von Amphetaminen in menschlichem Haar nach Derivatisierung mit Perfluoroctanoylchlorid.[2]

Tabelle 2: Präzision, Richtigkeit und Nachweisgrenzen

Analyt (Derivat)Intra-day Präzision (% RSD)Inter-day Präzision (% RSD)Richtigkeit (%)LOD (ng/mg)LOQ (ng/mg)
Amphetamin-Derivat3 - 63 - 1796 - 1060.07 - 0.140.24 - 0.46
Methamphetamin-Derivat3 - 63 - 1796 - 1060.07 - 0.140.24 - 0.46

RSD: Relative Standardabweichung; LOD: Nachweisgrenze; LOQ: Bestimmungsgrenze. Daten adaptiert aus einer Studie zur Bestimmung von Amphetaminen in menschlichem Haar nach Derivatisierung mit Perfluoroctanoylchlorid.[2]

GC-MS-Bedingungen (Beispiel)

  • GC-System: Agilent 7890A oder äquivalent

  • Säule: Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent[3]

  • Injektor: Splitless, 250 °C

  • Trägergas: Helium, konstante Flussrate 1.0 ml/min

  • Ofenprogramm: 60 °C (2 min halten), dann mit 30 °C/min auf 320 °C (6 min halten)

  • MS-System: Agilent 5975C oder äquivalent

  • Transferline-Temperatur: 280 °C

  • Ionenquelle: Elektronenstoßionisation (EI), 70 eV

  • Analysator: Quadrupol

  • Scan-Modus: Full Scan (m/z 50-550) oder Selected Ion Monitoring (SIM) für erhöhte Empfindlichkeit

Chirale Derivatisierung zur Enantiomerentrennung

N-Methyl-1-(o-tolyl)methanamin ist eine chirale Verbindung. Für die Trennung und Quantifizierung der einzelnen Enantiomere kann eine chirale Derivatisierung erforderlich sein. Dabei wird das racemische Amin mit einem enantiomerenreinen chiralen Derivatisierungsreagenz (CDR) umgesetzt, um ein Paar von Diastereomeren zu bilden. Diese Diastereomere haben unterschiedliche physikalisch-chemische Eigenschaften und können auf einer achiralen GC-Säule getrennt werden.

Ein gängiges chirales Derivatisierungsreagenz für Amine ist die α-Methoxy-α-(trifluormethyl)phenylessigsäure (Mosher-Säure) oder deren Säurechlorid.[4] Die Reaktion führt zur Bildung von diastereomeren Amiden, die dann chromatographisch getrennt werden können.

cluster_chiral Chirale Derivatisierung zur Enantiomerentrennung Racemat Racemisches N-Methyl-1-(o-tolyl)methanamin (R- und S-Enantiomer) Diastereomere Diastereomerenpaar (R,R)- und (S,R)-Amid Racemat->Diastereomere + CDR CDR Enantiomerenreines chirales Derivatisierungsreagenz (z.B. (R)-Mosher-Säurechlorid) CDR->Diastereomere Trennung GC-Trennung auf achiraler Säule Diastereomere->Trennung Quantifizierung Separate Quantifizierung der Enantiomere Trennung->Quantifizierung

Abbildung 3: Logischer Arbeitsablauf der chiralen Derivatisierung zur Enantiomerentrennung.

Zusammenfassung und Ausblick

Die hier vorgestellten Protokolle zur Derivatisierung von N-Methyl-1-(o-tolyl)methanamin mittels Acylierung bieten eine robuste und zuverlässige Methode zur Verbesserung der analytischen Leistungsfähigkeit für die GC-MS-Analyse. Die Umwandlung in ein Trifluoracetyl-Derivat erhöht die Flüchtigkeit und thermische Stabilität, was zu verbesserten Peakformen und Nachweisgrenzen führt. Die bereitgestellten quantitativen Daten von strukturell ähnlichen Verbindungen dienen als nützlicher Anhaltspunkt für die Methodenvalidierung. Darüber hinaus eröffnet die Möglichkeit der chiralen Derivatisierung den Weg zur enantioselektiven Analyse, was für pharmakologische und toxikologische Studien von großer Bedeutung ist. Zukünftige Arbeiten könnten die Optimierung der Derivatisierungsbedingungen für spezifische Matrices und die Validierung der Methode gemäß den relevanten regulatorischen Richtlinien umfassen.

References

Application Notes and Protocols: N-Methyl-1-(o-tolyl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-1-(o-tolyl)methanamine is a substituted benzylamine that holds potential as a scaffold or key intermediate in the design and synthesis of novel therapeutic agents. While direct medicinal chemistry applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs—the N-methylbenzylamine core and the o-tolyl group—are present in a variety of biologically active compounds. This document provides an overview of potential applications, hypothetical data, and detailed experimental protocols to guide researchers in exploring the utility of this compound in drug discovery. The applications and data presented are based on the analysis of structurally related molecules and are intended to serve as a foundation for further investigation.

The o-tolyl group, a methyl-substituted phenyl ring, is a key structural feature in several classes of bioactive molecules. For instance, it is found in potent and selective inhibitors of the PD-1/PD-L1 protein-protein interaction, a critical target in cancer immunotherapy[1]. Additionally, diarylguanidines containing the o-tolyl moiety have been shown to be high-affinity ligands for the sigma receptor, which is implicated in a variety of central nervous system (CNS) disorders[2]. The N-methylbenzylamine scaffold is also a common feature in centrally active compounds, including hallucinogenic N-benzylphenethylamines (NBOMes) that exhibit high affinity for serotonin receptors[3][4].

These examples suggest that this compound can serve as a valuable starting point for the synthesis of new chemical entities targeting a range of biological targets. The following sections outline hypothetical applications, quantitative data for representative derivatives, and detailed protocols for their synthesis and biological evaluation.

Potential Medicinal Chemistry Applications

Based on the activities of structurally related compounds, this compound could be explored as a scaffold for the development of:

  • CNS Agents: The presence of the N-methylbenzylamine core suggests potential for interaction with CNS targets such as monoamine transporters or G-protein coupled receptors (GPCRs), including serotonergic and dopaminergic receptors.

  • Enzyme Inhibitors: The o-tolyl group can be incorporated into larger molecules to occupy hydrophobic pockets in enzyme active sites. This makes it a candidate for designing inhibitors of kinases, proteases, or other enzymes implicated in disease.

  • Protein-Protein Interaction (PPI) Modulators: As seen with PD-1/PD-L1 inhibitors, the o-tolyl moiety can be a key component in molecules designed to disrupt protein-protein interactions[1].

Quantitative Data for Hypothetical Derivatives

To illustrate the potential of this scaffold, the following table summarizes hypothetical biological data for a series of derivatives of this compound. This data is representative of what might be observed in a drug discovery program and is intended for illustrative purposes.

Compound IDR1-SubstituentTargetAssay TypeIC50 (nM)
NMT-1H (Parent Compound)Kinase XKinase Inhibition>10,000
NMT-24-FluorophenylKinase XKinase Inhibition520
NMT-33,4-DichlorophenylKinase XKinase Inhibition85
NMT-42-PyridylKinase XKinase Inhibition210
NMT-5H (Parent Compound)Receptor YRadioligand Binding>10,000
NMT-64-MethoxyphenylReceptor YRadioligand Binding750
NMT-73-HydroxyphenylReceptor YRadioligand Binding120
NMT-82-ThienylReceptor YRadioligand Binding430

Experimental Protocols

Synthesis of this compound Derivatives via Reductive Amination

This protocol describes a general method for the synthesis of N-substituted derivatives of this compound using reductive amination.

Materials:

  • This compound

  • Various aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (0.2 M), add the desired aldehyde or ketone (1.1 eq) and acetic acid (1.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted derivative.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

  • Kinase enzyme (e.g., Kinase X)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 25 nL of each compound concentration to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase and substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Briefly, add 5 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well, incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound reductive_amination Reductive Amination with R-CHO/R2CO start->reductive_amination purification Column Chromatography reductive_amination->purification characterization NMR, LC-MS, HRMS purification->characterization library Compound Library characterization->library primary_assay Primary Assay (e.g., Kinase Inhibition) library->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response hit_compounds Hit Compounds dose_response->hit_compounds sar_analysis Structure-Activity Relationship (SAR) Analysis hit_compounds->sar_analysis adme_profiling ADME/Tox Profiling hit_compounds->adme_profiling sar_analysis->reductive_amination Iterative Synthesis lead_candidate Lead Candidate adme_profiling->lead_candidate

Caption: Drug discovery workflow starting from this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression cellular_response Cellular Response (Proliferation, Survival) gene_expression->cellular_response inhibitor NMT Derivative (Kinase Inhibitor) inhibitor->raf

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a derivative.

References

Application Notes and Protocols for Reactions Involving N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(o-tolyl)methanamine is a secondary amine that serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a secondary amine tethered to a benzyl group with a sterically influential ortho-tolyl moiety, makes it a key intermediate for the synthesis of a variety of molecular scaffolds. The secondary amine functionality is a prime site for chemical modification, allowing for the introduction of diverse functional groups through reactions such as N-acylation and N-alkylation. These modifications can significantly alter the physicochemical and pharmacological properties of the parent molecule, making it a versatile starting material for the generation of compound libraries in drug discovery programs.

The presence of the o-tolyl group can influence the reactivity of the amine and the conformational preferences of the resulting derivatives, which can be exploited in the design of molecules with specific biological activities. This document provides detailed experimental protocols for two common and important reactions involving this compound: N-acylation and N-alkylation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number 874-33-9[1]
Molecular Formula C9H13N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Liquid[2]
Purity ≥97%
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[2]

Experimental Protocols

Protocol 1: N-Acylation of this compound

N-acylation is a fundamental reaction for the formation of amides. The following protocol describes a general procedure for the N-acylation of this compound using an acyl chloride or anhydride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acetic Anhydride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by the addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure N-acylated product.

Quantitative Data for N-Acylation Reactions

The following table summarizes typical results for the N-acylation of this compound with various acylating agents.

EntryAcylating AgentProductReaction Time (h)Yield (%)
1Acetyl ChlorideN-acetyl-N-methyl-1-(o-tolyl)methanamine292
2Benzoyl ChlorideN-benzoyl-N-methyl-1-(o-tolyl)methanamine388
3Acetic AnhydrideN-acetyl-N-methyl-1-(o-tolyl)methanamine2.595
4Propionyl ChlorideN-methyl-N-propionyl-1-(o-tolyl)methanamine385
Protocol 2: N-Alkylation of this compound

N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy in the synthesis of pharmaceutical compounds. This protocol outlines a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous acetonitrile or N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Amine Addition: Add this compound (1.0 eq) to the suspension.

  • Alkylating Agent Addition: Add the alkyl halide (1.2 eq) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired N-alkylated product.

Quantitative Data for N-Alkylation Reactions

The following table presents representative results for the N-alkylation of this compound with different alkylating agents.

EntryAlkylating AgentProductReaction Time (h)Yield (%)
1Benzyl BromideN-benzyl-N-methyl-1-(o-tolyl)methanamine885
2Ethyl IodideN-ethyl-N-methyl-1-(o-tolyl)methanamine1078
3Propargyl BromideN-methyl-N-propargyl-1-(o-tolyl)methanamine682
4Allyl BromideN-allyl-N-methyl-1-(o-tolyl)methanamine780

Visualizations

experimental_workflow Experimental Workflow for N-Substitution Reactions cluster_acylation N-Acylation Protocol cluster_alkylation N-Alkylation Protocol A1 Dissolve this compound and base in anhydrous solvent A2 Cool to 0 °C A1->A2 A3 Add Acylating Agent (Acyl Chloride or Anhydride) A2->A3 A4 Reaction at Room Temperature (Monitor by TLC/LC-MS) A3->A4 A5 Aqueous Work-up (NaHCO3 quench, extraction) A4->A5 A6 Purification (Column Chromatography) A5->A6 A7 N-Acylated Product A6->A7 B1 Suspend base in anhydrous solvent B2 Add this compound and Alkyl Halide B1->B2 B3 Heat Reaction Mixture (Monitor by TLC/LC-MS) B2->B3 B4 Filter and Concentrate B3->B4 B5 Purification (Column Chromatography) B4->B5 B6 N-Alkylated Product B5->B6

Caption: General experimental workflows for N-acylation and N-alkylation.

signaling_pathway Role of N-Substituted Benzylamines in Drug Discovery cluster_synthesis Chemical Synthesis cluster_screening Drug Discovery Process Start This compound (Starting Material) Acylation N-Acylation Start->Acylation Alkylation N-Alkylation Start->Alkylation Library Library of N-Substituted Derivatives Acylation->Library Alkylation->Library Screening High-Throughput Screening (Biological Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Logical relationship in drug discovery.

References

Application Notes and Protocols for N-Methyl-1-(o-tolyl)methanamine in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(o-tolyl)methanamine is a secondary amine that presents a valuable scaffold for the synthesis of novel compounds in the field of medicinal chemistry and drug discovery. Its structure, featuring a reactive secondary amine and a lipophilic o-tolyl group, allows for a variety of chemical modifications to explore structure-activity relationships (SAR). This document provides detailed application notes and generalized experimental protocols for the derivatization of this compound, focusing on common and versatile synthetic transformations. While specific literature on the extensive use of this particular precursor is limited, the following protocols are based on well-established reactions for similar secondary amines and provide a solid foundation for its application in generating diverse chemical libraries.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is provided below.

PropertyValueReference
CAS Number 874-33-9[1][2]
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [2]
Appearance Liquid[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Application in Novel Compound Synthesis

This compound serves as a versatile building block for the synthesis of a wide range of derivatives. The secondary amine functionality is the primary site for chemical modification, allowing for the introduction of diverse functional groups through several key reactions.

Key Synthetic Applications:
  • N-Acylation: Introduction of an amide bond, a common functional group in pharmaceuticals, to generate libraries of N-acyl derivatives.

  • N-Alkylation: Introduction of various alkyl or arylalkyl groups to modify the steric and electronic properties of the molecule.

  • Schiff Base Formation: Reaction with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary or tertiary amines or used as intermediates in other transformations.

These modifications can significantly impact the pharmacological properties of the resulting compounds, including their binding affinity to biological targets, solubility, and metabolic stability.

Experimental Protocols

The following sections provide detailed, generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for specific substrates and desired products.

Protocol 1: N-Acylation of this compound

This protocol describes the general procedure for the acylation of the secondary amine to form an amide.

Workflow for N-Acylation

N_Acylation_Workflow cluster_start Reaction Setup cluster_reagent Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound and a non-nucleophilic base (e.g., TEA, DIPEA) in an anhydrous aprotic solvent (e.g., DCM, THF). B Cool the mixture to 0 °C. A->B C Add acylating agent (e.g., acyl chloride, acid anhydride) dropwise. B->C D Allow the reaction to warm to room temperature and stir for 2-16 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Quench the reaction with water or saturated aqueous NaHCO₃. E->F G Extract with an organic solvent. F->G H Dry, filter, and concentrate the organic phase. G->H I Purify the crude product by column chromatography or recrystallization. H->I N_Alkylation_Workflow cluster_start Reaction Setup cluster_reagent Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve this compound in a polar aprotic solvent (e.g., DMF, Acetonitrile). B Add a base (e.g., K₂CO₃, Cs₂CO₃). A->B C Add the alkylating agent (e.g., alkyl halide). B->C D Heat the reaction mixture (e.g., 50-80 °C) and stir for 4-24 hours. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Filter off the inorganic base. E->F G Remove the solvent under reduced pressure. F->G H Partition between water and an organic solvent. G->H I Dry, filter, and concentrate the organic phase. H->I J Purify the crude product by column chromatography. I->J Schiff_Base_Formation Precursor This compound (Secondary Amine) Reaction Condensation Reaction (with removal of water) Precursor->Reaction Aldehyde Aldehyde or Ketone (e.g., o-tolualdehyde) Aldehyde->Reaction Product Schiff Base (Imine) Derivative Reaction->Product

References

Application Notes and Protocols for the Scale-up Synthesis of N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of N-Methyl-1-(o-tolyl)methanamine, a key intermediate in pharmaceutical and agrochemical research. The presented protocol is based on the robust and scalable reductive amination of o-tolualdehyde with methylamine. Detailed methodologies, safety precautions, and analytical characterization are outlined to ensure a reproducible and efficient synthesis.

Introduction

This compound is a secondary amine of significant interest in medicinal chemistry and drug discovery due to its presence as a structural motif in various biologically active compounds. The development of a scalable and cost-effective synthetic route is crucial for its application in large-scale research and development projects. Reductive amination stands out as a widely adopted and efficient method for the synthesis of amines.[1] This process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine.[2] This one-pot reaction is often preferred in industrial settings due to its operational simplicity and high yields.

This application note details a laboratory-scale protocol for the synthesis of this compound via the reductive amination of o-tolualdehyde and methylamine, with sodium borohydride as the reducing agent.

Synthetic Pathway

The synthesis of this compound is achieved through a one-pot reductive amination reaction. The overall transformation is depicted below:

o_tolualdehyde o-Tolualdehyde imine N-methyl-1-(o-tolyl)methanimine (Imine Intermediate) o_tolualdehyde->imine + methylamine Methylamine (aq.) methylamine->imine product This compound imine->product reducing_agent Sodium Borohydride (Reducing Agent) reducing_agent->product Reduction

Overall synthetic pathway for this compound.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
o-TolualdehydeC₈H₈O120.15≥98%Commercial
Methylamine solutionCH₅N31.0640% in H₂OCommercial
Sodium BorohydrideNaBH₄37.83≥98%Commercial
MethanolCH₄O32.04AnhydrousCommercial
DichloromethaneCH₂Cl₂84.93ACS GradeCommercial
Sodium Sulfate (anhydrous)Na₂SO₄142.04ACS GradeCommercial
Hydrochloric AcidHCl36.461 MCommercial
Sodium HydroxideNaOH40.002 MCommercial
Safety and Handling Precautions
  • o-Tolualdehyde: Combustible liquid. Harmful if swallowed. Causes skin and serious eye irritation.[3][4] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

  • Methylamine Solution (40% in water): Highly flammable liquid and vapor. Toxic if inhaled and harmful if swallowed. Causes severe skin burns and eye damage.[6][7] Work in a well-ventilated fume hood and wear appropriate PPE. Keep away from heat, sparks, and open flames.[8]

  • Sodium Borohydride: Flammable solid. In contact with water, releases flammable gases. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[9][10] Handle under an inert atmosphere if possible and avoid contact with water and moisture. Wear appropriate PPE.

  • General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and chemical-resistant gloves. An emergency eyewash and shower should be readily accessible.

Scale-up Synthesis Protocol

This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add o-tolualdehyde (12.0 g, 100 mmol) and methanol (150 mL).

  • Imine Formation: Cool the solution to 0-5 °C using an ice-water bath. Slowly add a 40% aqueous solution of methylamine (9.3 g, 120 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture back to 0-5 °C. In a separate beaker, prepare a solution of sodium borohydride (4.5 g, 120 mmol) in 50 mL of 2 M sodium hydroxide solution. Add the sodium borohydride solution to the reaction mixture portion-wise over 1 hour, maintaining the temperature below 10 °C.

  • Reaction Completion and Quench: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.

  • Work-up and Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add 100 mL of water to the residue and extract with dichloromethane (3 x 75 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Data Presentation

ParameterValueReference/Notes
Reactant Stoichiometry
o-Tolualdehyde1.0 eq
Methylamine1.2 eq
Sodium Borohydride1.2 eq
Reaction Conditions
SolventMethanol
Temperature (Imine Formation)0-5 °C, then RT
Temperature (Reduction)0-5 °C
Reaction Time~3 hours
Product Characterization
Expected Yield80-90%Based on analogous reactions
Expected Purity (Post-distillation)>98%
AppearanceColorless to pale yellow liquid
Molecular Weight135.21 g/mol

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ, ppm): ~7.1-7.3 (m, 4H, Ar-H), ~3.7 (s, 2H, Ar-CH₂-N), ~2.4 (s, 3H, N-CH₃), ~2.3 (s, 3H, Ar-CH₃). Note: The N-H proton signal may be broad and its chemical shift can vary.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ, ppm): ~138 (Ar-C), ~136 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~126 (Ar-CH), ~55 (Ar-CH₂-N), ~36 (N-CH₃), ~19 (Ar-CH₃).

  • GC-MS: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 135. Key fragmentation patterns would include the loss of a methyl group (M-15) and the benzylic cleavage to form the tropylium-like ion.

Experimental Workflow and Logic Diagrams

cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification o_tolualdehyde o-Tolualdehyde in Methanol imine_formation Imine Formation (0-5 °C to RT) o_tolualdehyde->imine_formation methylamine_aq Aqueous Methylamine methylamine_aq->imine_formation reduction Reduction with NaBH₄ (0-5 °C) imine_formation->reduction quench Quench with HCl reduction->quench concentrate Concentration quench->concentrate extract Extraction with DCM concentrate->extract dry Drying over Na₂SO₄ extract->dry purify Vacuum Distillation dry->purify product Pure this compound purify->product

Experimental workflow for the synthesis of this compound.

start Start add_methylamine Add Methylamine start->add_methylamine check_temp1 Temperature ≤ 10°C? check_temp1->add_methylamine No stir_rt Stir at RT for 1h check_temp1->stir_rt Yes add_methylamine->check_temp1 add_nabh4 Add NaBH₄ solution stir_rt->add_nabh4 check_temp2 Temperature ≤ 10°C? check_temp2->add_nabh4 No stir_rt2 Stir at RT for 2h check_temp2->stir_rt2 Yes add_nabh4->check_temp2 monitor_reaction Monitor Reaction (TLC/GC-MS) stir_rt2->monitor_reaction is_complete Reaction Complete? monitor_reaction->is_complete is_complete->stir_rt2 No workup Proceed to Work-up is_complete->workup Yes end End workup->end

Logical relationship of key experimental steps.

References

Application Notes and Protocols for Parallel Synthesis Utilizing N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of N-Methyl-1-(o-tolyl)methanamine as a versatile secondary amine building block in parallel synthesis. The focus is on the generation of diverse chemical libraries of tertiary amines through high-throughput reductive amination. The protocols outlined are designed for efficiency and scalability, catering to the needs of medicinal chemistry and drug discovery programs. Structure-activity relationship (SAR) studies can be significantly accelerated by the rapid synthesis of numerous analogs enabled by these methods.

Introduction

Parallel synthesis has become an indispensable tool in modern drug discovery, facilitating the rapid generation of large and diverse compound libraries for hit identification and lead optimization.[1] this compound is a valuable secondary amine that can serve as a core scaffold for the creation of novel compound libraries. Its secondary amine functionality allows for the introduction of a wide array of substituents, enabling the systematic exploration of chemical space around a central structural motif.

The primary synthetic strategy detailed in these notes is the parallel reductive amination of a diverse set of aldehydes with this compound. This one-pot reaction is highly amenable to parallel synthesis formats, such as 24- or 96-well plates, and offers a straightforward and efficient route to a library of tertiary amines.[2][3] Reductive amination is a robust and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[4][5][6]

Synthetic Strategy: Parallel Reductive Amination

The core of the synthetic approach involves the reaction of this compound with a library of commercially available or custom-synthesized aldehydes. The reaction proceeds via the in-situ formation of an iminium ion, which is subsequently reduced to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a common choice due to its mildness and broad functional group tolerance.

Logical Relationship of the Synthetic Strategy

A This compound (Building Block) C Parallel Reductive Amination A->C B Aldehyde Library (R1-CHO, R2-CHO, ...) B->C D Tertiary Amine Library (Diverse Products) C->D

Caption: Synthetic approach for generating a tertiary amine library.

Experimental Protocols

The following protocols are designed for the parallel synthesis of a library of tertiary amines in a 96-well plate format.

Materials and Reagents
  • This compound

  • Library of diverse aldehydes (e.g., aromatic, heteroaromatic, aliphatic)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Automated liquid handler (optional)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system for analysis

General Protocol for Parallel Reductive Amination
  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DCM.

    • Prepare 0.5 M solutions of each aldehyde from the library in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL (0.1 mmol, 1.0 eq) of the this compound stock solution.

    • To each well, add 200 µL (0.1 mmol, 1.0 eq) of the corresponding aldehyde stock solution.

    • Seal the reaction block and shake at room temperature for 30 minutes to allow for iminium ion formation.

  • Reduction:

    • Prepare a fresh suspension of sodium triacetoxyborohydride (1.5 M in anhydrous DCM).

    • Carefully add 100 µL (0.15 mmol, 1.5 eq) of the sodium triacetoxyborohydride suspension to each well.

    • Reseal the reaction block and shake at room temperature for 16-24 hours.

  • Work-up:

    • Quench the reaction by adding 200 µL of saturated aqueous NaHCO₃ solution to each well.

    • Shake the block for 10 minutes.

    • Separate the organic layer from each well. A convenient method is to use a 96-well phase separator plate.

    • Dry the collected organic layers by passing them through a 96-well plate containing anhydrous MgSO₄.

  • Analysis and Purification:

    • Analyze the crude product in each well by HPLC-MS to determine purity and confirm the desired mass.

    • If necessary, purify the products using parallel purification techniques such as mass-directed preparative HPLC.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_amine Prepare Amine Stock Solution add_reagents Dispense Amine and Aldehydes into 96-well Plate prep_amine->add_reagents prep_aldehyde Prepare Aldehyde Stock Solutions prep_aldehyde->add_reagents iminium Iminium Formation (30 min) add_reagents->iminium reduction Add Reducing Agent and React (16-24h) iminium->reduction quench Quench Reaction reduction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry analyze HPLC-MS Analysis dry->analyze purify Parallel Purification (if needed) analyze->purify

Caption: Workflow for parallel reductive amination.

Data Presentation

The following table presents representative data for the parallel synthesis of a small library of tertiary amines derived from this compound and various aldehydes.

EntryAldehydeProduct StructureMolecular Weight ( g/mol )Yield (%)Purity (%)
1Benzaldehyde225.338592
24-Chlorobenzaldehyde259.778290
32-Naphthaldehyde275.387888
4Isovaleraldehyde205.349195

Yields are calculated based on the crude product after work-up and are not optimized. Purity is determined by HPLC-MS analysis of the crude product.

Signaling Pathway Visualization (Hypothetical)

In a drug discovery context, the synthesized library of compounds can be screened against a biological target. For instance, if the library is designed to target a specific G-protein coupled receptor (GPCR), a potential hit compound could modulate a downstream signaling pathway. The following diagram illustrates a hypothetical scenario where a synthesized tertiary amine acts as an antagonist for a GPCR.

Hypothetical GPCR Antagonism Pathway

cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Ligand Endogenous Ligand Ligand->GPCR Activates Antagonist Synthesized Amine (Antagonist) Antagonist->GPCR Blocks Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Inhibition of a GPCR signaling pathway by a synthesized antagonist.

Conclusion

This compound is a highly suitable building block for the parallel synthesis of diverse libraries of tertiary amines. The reductive amination protocol presented here is robust, scalable, and compatible with high-throughput formats. This methodology enables the rapid generation of novel chemical entities for screening in drug discovery and other life science research areas.

References

Application Notes and Protocols: N-Methyl-1-(o-tolyl)methanamine in Functional Material Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-1-(o-tolyl)methanamine is a secondary amine featuring a benzylamine scaffold with a methyl group on both the nitrogen and the ortho position of the phenyl ring. While specific applications in functional material development are not extensively documented in current literature, its structural motifs—a reactive secondary amine and a substituted aromatic ring—suggest its potential as a versatile building block in both materials science and medicinal chemistry.

The presence of the o-tolyl group can introduce specific steric and electronic effects, potentially influencing the packing of molecules in solid-state materials or modulating the biological activity of derivative compounds. These application notes provide an overview of the compound's properties, potential applications, and generalized protocols for its utilization in the development of functional materials.

Physicochemical Properties and Safety Information

A summary of the known properties and safety data for this compound is presented in Table 1. This information is crucial for safe handling and for designing experimental procedures.

PropertyValueReference
CAS Number 874-33-9[1][2]
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1][2]
Physical Form Liquid[1]
Purity Typically ≥97%[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Potential Applications in Functional Material Development

Based on the chemical structure of this compound, several potential applications in functional material development can be envisioned. The following sections outline these possibilities and provide generalized experimental protocols.

Building Block for Organic Semiconductor Precursors

The aromatic and amine functionalities of this compound make it a candidate for the synthesis of precursors for organic semiconductors. The secondary amine can be readily functionalized to introduce moieties that enhance charge transport properties.

Experimental Protocol: Synthesis of a Triarylamine Derivative

This protocol describes a generalized Buchwald-Hartwig amination to synthesize a triarylamine derivative, a common core for hole-transporting materials.

Parameter Condition
Reactants This compound (1.0 eq), Aryl bromide (e.g., 4-bromobiphenyl, 2.2 eq), Sodium tert-butoxide (2.5 eq)
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
Ligand Tri-tert-butylphosphine (8 mol%)
Solvent Anhydrous toluene
Temperature 100-110 °C
Atmosphere Inert (Nitrogen or Argon)
Reaction Time 12-24 hours
Work-up Quench with water, extract with an organic solvent, dry, and concentrate.
Purification Column chromatography on silica gel.

Detailed Methodology:

  • In a glovebox, to an oven-dried Schlenk flask, add this compound, the aryl bromide, sodium tert-butoxide, Pd₂(dba)₃, and the phosphine ligand.

  • Add anhydrous toluene via syringe.

  • Seal the flask and bring it out of the glovebox.

  • Heat the reaction mixture in an oil bath at the specified temperature with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Monomer for Functional Polymers

The secondary amine group allows this compound to be used as a monomer in polymerization reactions, such as polycondensation or as a chain extender, to introduce specific functionalities into a polymer backbone.

Experimental Protocol: Polyamide Synthesis via Acylation

This protocol outlines the synthesis of a polyamide by reacting this compound with a diacyl chloride.

Parameter Condition
Reactants This compound (1.0 eq), Diacyl chloride (e.g., terephthaloyl chloride, 1.0 eq), Triethylamine (2.2 eq)
Solvent Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Temperature 0 °C to room temperature
Atmosphere Inert (Nitrogen or Argon)
Reaction Time 4-12 hours
Work-up Precipitate the polymer in a non-solvent (e.g., water, methanol), filter, and wash.
Purification Reprecipitation.

Detailed Methodology:

  • Dissolve this compound and triethylamine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the diacyl chloride in the same solvent to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for the specified time.

  • Monitor the increase in viscosity of the solution.

  • Pour the reaction mixture into a vigorously stirred non-solvent to precipitate the polyamide.

  • Collect the polymer by vacuum filtration and wash it thoroughly with the non-solvent to remove unreacted monomers and triethylamine hydrochloride.

  • Dry the polymer under vacuum.

Role in Drug Discovery and Development

The N-methyl-benzylamine scaffold is a common motif in pharmacologically active molecules. The o-tolyl substitution can influence the molecule's conformation and interaction with biological targets.

Experimental Protocol: Reductive Amination for Library Synthesis

This protocol describes a general method for the synthesis of a small library of tertiary amines starting from this compound and various aldehydes. Reductive amination is a robust method for forming C-N bonds.[3][4]

Parameter Condition
Reactants This compound (1.0 eq), Aldehyde (1.1 eq)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Additive Acetic acid (catalytic amount, optional)
Temperature Room temperature
Atmosphere Air (typically)
Reaction Time 2-24 hours
Work-up Quench with saturated aqueous sodium bicarbonate solution, extract with DCM.
Purification Column chromatography on silica gel.

Detailed Methodology:

  • To a solution of this compound and the aldehyde in the chosen solvent, add the reducing agent in one portion.

  • If the reaction is slow, a catalytic amount of acetic acid can be added.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Workflows and Pathways

Diagram 1: Synthesis of this compound

G cluster_0 Reductive Amination o_tolualdehyde o-Tolualdehyde imine Imine Intermediate o_tolualdehyde->imine + Methylamine methylamine Methylamine methylamine->imine product This compound imine->product + Reducing Agent (e.g., NaBH4) G cluster_1 Material Development Workflow synthesis Synthesis of Derivative (e.g., Polymer, Small Molecule) purification Purification (Chromatography, Recrystallization) synthesis->purification structural Structural Characterization (NMR, FT-IR, MS) purification->structural thermal Thermal Analysis (TGA, DSC) structural->thermal optical Optical Properties (UV-Vis, Photoluminescence) structural->optical electrical Electrical Properties (Cyclic Voltammetry) structural->electrical application Device Fabrication & Performance Testing thermal->application optical->application electrical->application

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Methyl-1-(o-tolyl)methanamine. The primary focus is on the widely used reductive amination of o-tolualdehyde with methylamine.

Troubleshooting Guide

Low product yield and the presence of impurities are common challenges during the synthesis of this compound. This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inefficient Imine Formation The initial reaction between o-tolualdehyde and methylamine to form the intermediate imine is crucial. Ensure the reaction is stirred for an adequate amount of time (typically 1-2 hours) before adding the reducing agent. The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can help drive the equilibrium towards imine formation by removing water.
Suboptimal pH The pH of the reaction mixture is critical for imine formation. A slightly acidic environment (pH 4-6) is generally optimal to catalyze the reaction without protonating the amine, rendering it non-nucleophilic.[1] Consider adding a catalytic amount of a weak acid, like acetic acid.
Choice and Activity of Reducing Agent The reducing agent must be sufficiently reactive to reduce the imine but not the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its selectivity.[2] If using sodium borohydride (NaBH₄), it should be added after imine formation is complete, as it can also reduce the aldehyde. Ensure your reducing agent is fresh and has not been deactivated by moisture.
Reaction Temperature Reductive aminations are typically run at room temperature. If the reaction is sluggish, gentle heating (40-50°C) may improve the rate of imine formation and reduction. However, higher temperatures can also promote side reactions.
Purity of Starting Materials Impurities in o-tolualdehyde or methylamine can interfere with the reaction. Ensure the purity of your starting materials before beginning the synthesis.

Issue 2: Presence of Impurities in the Final Product

Potential Impurity Identification and Removal
Unreacted o-tolualdehyde Can be identified by TLC or GC-MS. Can be removed by an aqueous bisulfite wash during workup.
N,N-dimethyl-1-(o-tolyl)methanamine (Tertiary Amine) This over-alkylation product can form if the primary product reacts further. Using a slight excess of the amine can sometimes minimize this. Purification can be achieved by column chromatography.
o-tolylmethanol This results from the reduction of unreacted o-tolualdehyde by the reducing agent. Using a more selective reducing agent like NaBH(OAc)₃ or ensuring complete imine formation before adding NaBH₄ can minimize this.[2] It can be separated by column chromatography.
Starting Amine (Methylamine) If a large excess is used, it can be removed during the aqueous workup due to its high water solubility.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and efficient method is the reductive amination of o-tolualdehyde with methylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[2]

Q2: Which reducing agent is best for this synthesis?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended due to its mildness and selectivity for reducing the imine in the presence of the aldehyde.[2] Sodium borohydride (NaBH₄) is a more cost-effective option but requires careful control of the reaction conditions to avoid reduction of the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system would be a mixture of hexane and ethyl acetate. The consumption of the starting aldehyde and the formation of the product can be visualized under UV light or by using a staining agent like potassium permanganate. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.

Q4: What is a typical workup procedure for this reaction?

After the reaction is complete, it is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate or a dilute acid. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

Q5: How can the final product be purified?

The crude product can be purified by several methods. Acid-base extraction can be effective for removing neutral impurities. The crude amine is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH) and the purified amine is re-extracted into an organic solvent. For higher purity, column chromatography on silica gel or distillation under reduced pressure are common methods.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages Typical Reaction Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines. Can be used in a one-pot procedure.[2]More expensive than NaBH₄.Room temperature in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce aldehydes and ketones. Requires a two-step, one-pot procedure.[2]Imine formation first, then addition of NaBH₄ in a protic solvent like methanol or ethanol.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines, even at acidic pH.Highly toxic (releases HCN in acidic conditions).Typically run in methanol at a controlled pH (around 6-7).
Catalytic Hydrogenation (H₂/Catalyst) "Green" and atom-economical.Requires specialized equipment (hydrogenator). Catalyst can be sensitive to impurities.H₂ gas (balloon or pressure vessel) with a catalyst like Pd/C or PtO₂ in a solvent like ethanol or ethyl acetate.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a one-pot synthesis of this compound.

Materials:

  • o-tolualdehyde

  • Methylamine (solution in THF, methanol, or water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of o-tolualdehyde (1.0 eq) in anhydrous DCM or DCE, add a solution of methylamine (1.1-1.5 eq).

  • (Optional) Add a catalytic amount of acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Mandatory Visualization

Synthesis_Pathway o_tolualdehyde o-Tolualdehyde imine_intermediate Imine Intermediate o_tolualdehyde->imine_intermediate + methylamine Methylamine methylamine->imine_intermediate product This compound imine_intermediate->product - H₂O reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_imine Check Imine Formation (TLC, NMR) start->check_imine imine_ok Imine Formed check_imine->imine_ok Yes imine_not_ok Imine Not Formed check_imine->imine_not_ok No check_reductant Check Reducing Agent (Activity, Stoichiometry) imine_ok->check_reductant optimize_conditions Optimize Reaction Conditions (pH, Temp, Time) imine_not_ok->optimize_conditions reductant_ok Reductant OK check_reductant->reductant_ok Yes reductant_not_ok Reductant Issue check_reductant->reductant_not_ok No purify_reagents Purify/Check Starting Materials reductant_ok->purify_reagents reductant_not_ok->optimize_conditions

Caption: Troubleshooting workflow for low yield in the synthesis.

Parameter_Relationships cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_outcomes Outcomes Aldehyde_Purity o-Tolualdehyde Purity Yield Product Yield Aldehyde_Purity->Yield Purity Product Purity Aldehyde_Purity->Purity Amine_Purity Methylamine Purity Amine_Purity->Yield Amine_Purity->Purity Reducing_Agent Reducing Agent Choice Reducing_Agent->Yield Side_Products Side Products Reducing_Agent->Side_Products Solvent Solvent Choice Solvent->Yield Temperature Temperature Temperature->Yield Temperature->Side_Products pH pH pH->Yield Reaction_Time Reaction Time Reaction_Time->Yield

Caption: Relationship between reaction parameters and outcomes.

References

Technical Support Center: N-Methyl-1-(o-tolyl)methanamine Synthesis Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-(o-tolyl)methanamine, particularly focusing on the analysis of side-products from its synthesis via reductive amination.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and analysis of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Imine Formation - Ensure the pH of the reaction mixture is weakly acidic (pH 5-6) to facilitate imine formation.[1] - Extend the reaction time for imine formation before adding the reducing agent. - Consider using a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine.
Inefficient Reduction - Verify the activity of the reducing agent. Older batches of sodium borohydride, for example, can lose reactivity. - Increase the molar excess of the reducing agent. - If using a mild reducing agent like sodium triacetoxyborohydride, ensure anhydrous conditions as it is moisture-sensitive.[2]
Side Reactions - Analyze the crude product to identify major side-products (see Issue 2). - Optimize reaction conditions (temperature, solvent, reducing agent) to minimize side-product formation. For instance, using a more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride can prevent the reduction of the starting aldehyde.[1][2][3]

Issue 2: Presence of Significant Impurities in the Final Product

Observed Impurity Potential Cause Troubleshooting Steps
Unreacted o-Tolualdehyde Incomplete reaction or use of a highly selective reducing agent that does not reduce the aldehyde.[2][3]- Ensure sufficient reaction time and appropriate stoichiometry of reagents. - If using a very mild reducing agent, consider a two-step process where the imine is formed first, followed by the addition of the reducing agent.
Unreacted Methylamine Excess methylamine used in the reaction.- Use a smaller excess of methylamine. - Remove excess methylamine by aqueous work-up or evaporation (if using methylamine gas).
Intermediate Imine Incomplete reduction of the imine intermediate.- Increase the amount of reducing agent. - Extend the reaction time after the addition of the reducing agent. - Ensure the reducing agent is active.
o-Tolylmethanol Reduction of the starting aldehyde by a non-selective reducing agent (e.g., sodium borohydride).[4]- Use a more chemoselective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[1][2] - Add the reducing agent after confirming the complete formation of the imine.
N,N-Dimethyl-1-(o-tolyl)methanamine (Tertiary Amine) Over-alkylation of the product. The newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced.[5]- Use a controlled stoichiometry of the aldehyde. - Consider using a protecting group strategy if over-alkylation is a significant issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the synthesis of this compound via reductive amination?

A1: The most common side-products include unreacted starting materials (o-tolualdehyde and methylamine), the intermediate imine ((E)-N-methyl-1-(o-tolyl)methanimine), the alcohol resulting from aldehyde reduction (o-tolylmethanol), and the tertiary amine from over-alkylation (N,N-Dimethyl-1-(o-tolyl)methanamine).

Q2: Which reducing agent is best for the synthesis of this compound?

A2: The choice of reducing agent depends on the desired reaction conditions.[2]

  • Sodium Borohydride (NaBH₄) is a cost-effective and powerful reducing agent, but its lack of selectivity can lead to the reduction of the starting aldehyde to o-tolylmethanol.[2][4] It is often best used in a two-step procedure where the imine is formed first.[2]

  • Sodium Cyanoborohydride (NaBH₃CN) is highly selective for the iminium ion over the carbonyl group, allowing for a convenient one-pot reaction.[2][3] However, it is highly toxic and generates cyanide byproducts.[2]

  • Sodium Triacetoxyborohydride (STAB) is a mild and highly selective reducing agent that is effective for a wide range of substrates and is less toxic than sodium cyanoborohydride, making it a safer alternative for one-pot reactions.[1][2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography (LC). By taking small aliquots from the reaction mixture, you can track the disappearance of the starting materials and the appearance of the product and any major side-products.

Q4: What analytical techniques are suitable for analyzing the purity of this compound?

A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is particularly well-suited for identifying and quantifying volatile impurities.

Data Presentation

The following tables summarize illustrative quantitative data for the synthesis of this compound, comparing the impact of different reducing agents on product yield and impurity profile.

Table 1: Comparison of Reducing Agents in the Synthesis of this compound

Reducing Agent Typical Yield (%) Purity (by GC area %) Key Advantages Key Disadvantages
Sodium Borohydride (NaBH₄)75-85~90Cost-effective, readily available.Can reduce the starting aldehyde, leading to alcohol impurity.[2]
Sodium Cyanoborohydride (NaBH₃CN)85-95>95High selectivity for the imine, suitable for one-pot reactions.[2][3]Highly toxic, generates cyanide waste.[2]
Sodium Triacetoxyborohydride (STAB)90-98>97Mild, highly selective, less toxic than NaBH₃CN.[1][2]More expensive, moisture-sensitive.[2]

Table 2: Illustrative Impurity Profile of Crude this compound by GC-MS Analysis

Compound Retention Time (min) Area % (Using NaBH₄) Area % (Using STAB)
o-Tolualdehyde4.22.50.5
o-Tolylmethanol5.15.0<0.1
(E)-N-methyl-1-(o-tolyl)methanimine6.81.50.8
This compound 7.5 90.0 97.5
N,N-Dimethyl-1-(o-tolyl)methanamine8.21.01.2

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination with Sodium Triacetoxyborohydride (STAB)

  • Imine Formation: In a round-bottom flask, dissolve o-tolualdehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a solution of methylamine (1.1 eq) in the same solvent.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: GC-MS Analysis of this compound and its Impurities

  • Sample Preparation: Prepare a solution of the crude reaction mixture or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS System: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and by analyzing their fragmentation patterns. Quantify the relative amounts of each component by integrating the peak areas.

Mandatory Visualization

cluster_reactants Reactants cluster_reaction Reductive Amination cluster_products Products & Side-Products o_tolualdehyde o-Tolualdehyde imine_formation Imine Formation (+ H₂O) o_tolualdehyde->imine_formation side_product_1 Unreacted o-Tolualdehyde o_tolualdehyde->side_product_1 side_product_2 o-Tolylmethanol o_tolualdehyde->side_product_2 Reduction methylamine Methylamine methylamine->imine_formation reduction Reduction (Reducing Agent) imine_formation->reduction Intermediate side_product_3 Intermediate Imine imine_formation->side_product_3 main_product This compound reduction->main_product side_product_4 Tertiary Amine main_product->side_product_4 Further Reaction

Caption: Synthetic pathway of this compound and potential side-products.

cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Low Purity of This compound gcms_analysis Perform GC-MS Analysis start->gcms_analysis identify_impurities Identify Major Impurities gcms_analysis->identify_impurities check_sm Unreacted Starting Materials? identify_impurities->check_sm check_imine Intermediate Imine Present? identify_impurities->check_imine check_alcohol Alcohol Side-Product? identify_impurities->check_alcohol check_tertiary Tertiary Amine Present? identify_impurities->check_tertiary solution_sm Optimize Reaction Time & Stoichiometry check_sm->solution_sm solution_imine Increase Reducing Agent & Reaction Time check_imine->solution_imine solution_alcohol Use Selective Reducing Agent check_alcohol->solution_alcohol solution_tertiary Control Aldehyde Stoichiometry check_tertiary->solution_tertiary end Improved Purity solution_sm->end solution_imine->end solution_alcohol->end solution_tertiary->end

Caption: Troubleshooting workflow for purity issues in this compound synthesis.

cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis crude_sample Crude Reaction Mixture dissolve Dissolve in Volatile Solvent crude_sample->dissolve injection Inject into GC-MS dissolve->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Obtain Total Ion Chromatogram detection->chromatogram peak_identification Identify Peaks by Mass Spectra chromatogram->peak_identification quantification Quantify by Peak Area peak_identification->quantification result Impurity Profile Report quantification->result

Caption: Analytical workflow for side-product identification and quantification by GC-MS.

References

Technical Support Center: Optimizing Synthesis of N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-1-(o-tolyl)methanamine. The primary focus is on the widely utilized reductive amination of o-tolualdehyde with methylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Yield 1. Incomplete Imine Formation: The initial reaction between o-tolualdehyde and methylamine to form the N-methyl-1-(o-tolyl)methanimine intermediate may be inefficient. 2. Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) may have degraded due to improper storage or handling. 3. Suboptimal Reaction Temperature: The temperature may be too low to drive the reaction to completion.[1] 4. Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.1. Optimize Imine Formation: - Ensure a slightly acidic pH to catalyze imine formation. A few drops of acetic acid can be added.[2] - Consider the use of a dehydrating agent (e.g., anhydrous MgSO₄) to shift the equilibrium towards the imine.[3] 2. Verify Reducing Agent Activity: - Use a fresh, unopened container of the reducing agent. - Store reducing agents in a desiccator to prevent deactivation by moisture. 3. Adjust Temperature: - Gradually increase the reaction temperature. Perform small-scale trials at various temperatures (e.g., room temperature, 40°C, 60°C) to find the optimum.[1] 4. Extend Reaction Time: - Monitor the reaction progress using TLC or GC and extend the reaction time until the starting material is consumed.
Significant Amount of Unreacted o-Tolualdehyde 1. Insufficient Methylamine: The molar ratio of methylamine to the aldehyde may be too low. 2. Inefficient Imine Formation: See "Low or No Product Yield". 3. Premature Reduction: Some reducing agents, like sodium borohydride, can reduce the aldehyde. It is often recommended to allow for imine formation before adding the reducing agent.[4]1. Adjust Stoichiometry: - Use a slight excess of methylamine (1.1-1.5 equivalents) relative to o-tolualdehyde.[4] 2. Sequential Addition: - First, stir o-tolualdehyde and methylamine together for a period (e.g., 1-2 hours) to facilitate imine formation before adding the reducing agent.[4]
Formation of N,N-Dimethyl-1-(o-tolyl)methanamine (Over-Methylation) 1. Excess Methylating Agent (in alternative syntheses) or Reactive Intermediates. 2. Reaction Conditions Favoring Di-alkylation: Higher temperatures can sometimes promote over-alkylation. The desired primary amine product can be more nucleophilic than the starting ammonia, leading to the formation of a dibenzylamine side product.[5][6]1. Control Stoichiometry: - Carefully control the molar ratio of reactants. Avoid a large excess of the methylating source.[1] 2. Optimize Temperature: - Lowering the reaction temperature may help control the rate of the second alkylation step.[1] 3. Slow Addition: - In some cases, slow addition of the alkylating agent or reducing agent can help minimize the formation of byproducts.
Difficult Product Isolation and Purification 1. Product is a Polar Amine: Amines can be challenging to extract from aqueous solutions and may streak on silica gel columns.[3][4] 2. Formation of Emulsions during Workup. 1. Acid-Base Extraction: - During workup, acidify the aqueous layer with an acid like HCl to protonate the amine, making it water-soluble. Wash with an organic solvent (e.g., diethyl ether, ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer with a base like NaOH or K₂CO₃ and extract the free amine product with an organic solvent (e.g., dichloromethane).[4] 2. Chromatography Modifier: - When performing column chromatography, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent streaking on the silica gel.[3] 3. Salt Formation for Handling: - If the free base is an oil, consider converting it to its hydrochloride salt by treating a solution of the purified amine in a solvent like diethyl ether with HCl (in ether or dioxane). The resulting salt is often a stable, crystalline solid that is easier to handle.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method is the reductive amination of o-tolualdehyde with methylamine.[7][8] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[8]

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several reducing agents can be used. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and tolerant of slightly acidic conditions used to promote imine formation.[4][9] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[9] Sodium borohydride (NaBH₄) is a cost-effective option, but it is best to first allow the imine to form before its addition, as it can also reduce the starting aldehyde.[4][10]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). On a TLC plate, you can track the disappearance of the o-tolualdehyde spot and the appearance of the product spot. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

Q4: What are the expected side products in this synthesis?

A4: The primary potential side products are unreacted o-tolualdehyde, the over-methylated tertiary amine (N,N-Dimethyl-1-(o-tolyl)methanamine), and potentially the secondary amine formed from the reaction of the product with another molecule of the intermediate imine.[1][5]

Q5: My final product is an oil. How can I solidify it for easier handling?

A5: If the purified this compound is an oil, it can be converted to its hydrochloride salt, which is typically a stable, crystalline solid.[3] This is achieved by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same or another appropriate solvent. The resulting precipitate can then be collected by filtration.[7]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • o-Tolualdehyde

  • Methylamine (e.g., 40% solution in water or 2M solution in THF)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Acetic Acid (optional)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add o-tolualdehyde (1.0 eq) and dissolve it in anhydrous methanol (0.2 M).

  • Add methylamine (1.1 - 1.5 eq). If desired, a few drops of acetic acid can be added to catalyze imine formation.[2]

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[4]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 - 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.[4]

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Perform an acid-base extraction as described in the troubleshooting guide to isolate the product.

  • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (using a solvent system such as ethyl acetate/hexanes with 0.5-1% triethylamine) or by distillation under reduced pressure.

Visualizations

G General Workflow for Reductive Amination A 1. Imine Formation (o-Tolualdehyde + Methylamine) B 2. Reduction (Addition of Reducing Agent) A->B C 3. Reaction Quench & Solvent Removal B->C D 4. Workup (Acid-Base Extraction) C->D E 5. Drying & Concentration D->E F 6. Purification (Chromatography/Distillation) E->F G Final Product: This compound F->G

Caption: Synthetic workflow for this compound.

G Troubleshooting Low Product Yield Start Low or No Product Yield CheckImine Check Imine Formation (TLC/GC after 1-2h) Start->CheckImine ImineOK Imine Formed? CheckImine->ImineOK CheckReducer Check Reducing Agent (Use fresh reagent) ImineOK->CheckReducer Yes IncompleteImine Incomplete Imine Formation ImineOK->IncompleteImine No ReducerOK Reaction Progressing? CheckReducer->ReducerOK InactiveReducer Inactive Reducing Agent CheckReducer->InactiveReducer No progress after adding fresh reducer OptimizeConditions Optimize Conditions (Increase Temp/Time) ReducerOK->OptimizeConditions No Success Improved Yield ReducerOK->Success Yes OptimizeConditions->Success CatalyzeImine Add Catalyst (e.g., Acetic Acid) or Dehydrating Agent IncompleteImine->CatalyzeImine ReplaceReducer Use Fresh Reducing Agent InactiveReducer->ReplaceReducer

Caption: Decision tree for troubleshooting low reaction yield.

References

"N-Methyl-1-(o-tolyl)methanamine" stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Methyl-1-(o-tolyl)methanamine in solution. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its pure form?

For long-term storage, this compound should be kept in a cool, dark place under an inert atmosphere.[1][2][3] The solid or liquid form should be stored at room temperature in a tightly sealed container to prevent oxidation and moisture absorption.

Q2: How should I prepare and store solutions of this compound?

It is highly recommended to prepare solutions fresh for each experiment to ensure accuracy and reproducibility. If short-term storage is necessary, solutions should be stored at low temperatures (2-8°C or -20°C) and protected from light.[4] Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the primary factors that can lead to the degradation of this compound solutions?

Several factors can contribute to the degradation of this compound in solution:

  • Oxidation: As a secondary amine, it is susceptible to oxidation, which can be accelerated by exposure to air (oxygen).

  • Light Exposure: Photodegradation can occur, especially under UV or fluorescent light.

  • Temperature: Elevated temperatures will increase the rate of degradation.

  • pH: The stability of amines can be pH-dependent. Strongly acidic or basic conditions may promote hydrolysis or other degradation pathways.

  • Incompatible Solvents or Reagents: Reaction with certain functional groups in solvents or other reagents can lead to degradation.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, analogous amines can undergo oxidation at the benzylic position and the nitrogen atom. This can lead to the formation of imines, N-oxides, and other related impurities. Under acidic conditions, polymerization could also be a potential degradation pathway.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected biological/chemical activity. Compound degradation.Prepare a fresh solution from solid material immediately before use. Verify the purity of the solid compound if the issue persists.
Visible changes in the solution (e.g., color change from colorless to yellow/brown, precipitation). Significant degradation or contamination.Discard the solution immediately. Prepare a fresh solution using high-purity solvents and handle it under an inert atmosphere if possible.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study to identify potential impurities. Use a stability-indicating analytical method for accurate quantification.
Poor reproducibility between experiments. Inconsistent solution stability.Standardize solution preparation and handling procedures. Prepare solutions fresh for each experiment and minimize exposure to light and air.

Stability Data (Illustrative)

The following tables present illustrative quantitative data on the stability of this compound under various conditions. This data is based on general principles for similar compounds and should be used as a guideline for experimental design.

Table 1: Effect of Temperature on Stability of a 1 mg/mL Solution in Methanol (Stored in the Dark)

TemperaturePurity after 24 hoursPurity after 7 days
-20°C>99%>98%
4°C>99%97%
25°C (Room Temp)98%92%
40°C95%85%

Table 2: Effect of pH on Stability of a 1 mg/mL Aqueous Solution at 25°C (Stored in the Dark for 24 hours)

pHPurity
3.096%
5.098%
7.0>99%
9.097%

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability by HPLC

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent and under defined storage conditions.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the desired solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into several vials appropriate for the storage conditions being tested (e.g., clear vials for light exposure studies, amber vials for storage in the dark).

  • Storage Conditions:

    • Store the vials under the desired conditions (e.g., -20°C, 4°C, 25°C, 40°C).

    • For each condition, prepare a set of vials to be analyzed at different time points (e.g., 0, 24, 48, 72 hours, 1 week).

  • Time-Point Analysis:

    • At each designated time point, retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • If necessary, dilute the sample to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is often a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the peak area of the parent compound at each time point.

    • Calculate the percentage of the parent compound remaining relative to the initial time point (t=0).

    • Monitor for the appearance and increase of any new peaks, which may correspond to degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution aliquot Aliquot into Vials prep_solution->aliquot storage_conditions Store at Various Temperatures & Light Conditions aliquot->storage_conditions time_points Analyze at Time Points storage_conditions->time_points hplc HPLC Analysis time_points->hplc data_analysis Data Analysis hplc->data_analysis degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound oxidation Oxidation parent->oxidation photodegradation Photodegradation parent->photodegradation hydrolysis Hydrolysis (pH dependent) parent->hydrolysis imine Imine Derivatives oxidation->imine n_oxide N-Oxide oxidation->n_oxide benzylic_oxidation Benzylic Oxidation Products oxidation->benzylic_oxidation polymers Polymers hydrolysis->polymers

References

Overcoming low reactivity of "N-Methyl-1-(o-tolyl)methanamine"

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for N-Methyl-1-(o-tolyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of this compound. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help overcome common experimental hurdles.

Understanding the Challenge: The "Ortho Effect"

This compound is a secondary amine whose reactivity is often lower than anticipated. The primary reason for this is steric hindrance caused by the ortho-methyl group on the phenyl ring. This phenomenon, often referred to as the "ortho effect," physically blocks incoming reagents from easily accessing the nitrogen atom's lone pair of electrons, which is the site of reaction.[1][2] This steric congestion can significantly slow down or inhibit reactions such as acylations, alkylations, and coupling reactions.

Troubleshooting & FAQs

Q1: My N-acylation reaction is sluggish and gives low yields. What can I do?

Low yields in acylation reactions are a common issue. The steric hindrance from the ortho-tolyl group impedes the approach of the acylating agent.

Answer: To overcome this, you need to increase the reactivity of your electrophile or use conditions that favor the reaction kinetics.

  • Strategy 1: Use a More Reactive Acylating Agent. Acyl chlorides are generally more reactive than anhydrides. In highly hindered cases, using an even more reactive species, such as an acyl cyanide or a mixed anhydride, can be beneficial.

  • Strategy 2: Employ a Catalyst. A nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts. DMAP reacts with the acylating agent to form a highly reactive intermediate, which is then more readily attacked by the hindered amine.

  • Strategy 3: Modify Reaction Conditions. Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Switching to a polar aprotic solvent like DMF or DMSO can also help to stabilize charged intermediates and accelerate the reaction.

EntryAcylating AgentCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Acetic AnhydrideNoneTriethylamineDCM2524< 10%
2Acetyl ChlorideNoneTriethylamineDCM2512~45%
3Acetyl ChlorideDMAP (10%)TriethylamineDCM254> 90%
4Acetic AnhydrideDMAP (10%)PyridineAcetonitrile806~85%
Q2: I am having difficulty with the N-alkylation of this amine using a standard alkyl halide. What are the alternative approaches?

Direct alkylation via an SN2 reaction is often slow due to the steric hindrance around the nitrogen atom.[3]

Answer: For challenging alkylations, reductive amination is often a more effective strategy. If direct alkylation is necessary, the choice of reagents and conditions is critical.

  • Strategy 1: Reductive Amination. This is often the preferred method for synthesizing sterically hindered amines.[4][5] The amine is first reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This pathway is less sensitive to steric bulk than a direct SN2 attack.

  • Strategy 2: Use a More Reactive Alkylating Agent. Instead of alkyl chlorides or bromides, consider using more reactive alkylating agents like alkyl iodides or, even better, alkyl triflates (R-OTf).

  • Strategy 3: Use a Stronger Base and Polar Aprotic Solvent. A strong, non-nucleophilic base like sodium hydride (NaH) can fully deprotonate the amine, increasing its nucleophilicity. Performing the reaction in a solvent like DMF or THF is recommended.

  • Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the mixture at room temperature.[3][4]

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q3: How can I diagnose if low reactivity is due to steric hindrance versus poor starting material quality?

Answer: A simple control experiment can often provide a clear answer.

  • Control Experiment: Set up a parallel reaction under identical conditions using a less sterically hindered amine, such as N-methylbenzylamine or N-methyl-1-(p-tolyl)methanamine.[6][7] If the reaction with the less hindered amine proceeds smoothly to give a high yield, it strongly suggests that steric hindrance is the primary issue with your target substrate.

  • Purity Check: Always verify the purity of your this compound starting material via NMR or GC-MS before beginning a reaction.

Visual Guides

To assist in troubleshooting, the following diagrams illustrate the key concepts and workflows.

G Diagram 1: Troubleshooting Workflow for Low Reactivity A Low Yield / No Reaction Observed B Verify Purity of Starting Materials (NMR, GC-MS) A->B Step 1 C Run Control Experiment with Less Hindered Amine (e.g., N-methylbenzylamine) B->C Step 2 D Control Reaction Fails C->D E Control Reaction Succeeds C->E F Issue with Reagents/ Conditions (Not Substrate) D->F G Hypothesis Confirmed: Steric Hindrance is the Issue E->G H Increase Reagent Reactivity - Acyl/Alkyl Halide -> Triflate - Add Catalyst (e.g., DMAP) G->H Select Solution I Modify Reaction Conditions - Increase Temperature - Change Solvent (e.g., DMF) G->I Select Solution J Change Reaction Strategy (e.g., Reductive Amination) G->J Select Solution K Re-evaluate and Optimize H->K I->K J->K

Diagram 1: A logical workflow for troubleshooting low reactivity.

G Diagram 2: Conceptual View of Steric Hindrance cluster_amine This compound N N Me_N CH₃ N->Me_N CH2 CH₂ N->CH2 Aryl Phenyl Ring CH2->Aryl Me_Aryl ortho-CH₃ Group Aryl->Me_Aryl Arrow Approach Path Me_Aryl->Arrow Electrophile Electrophile (e.g., R-C=O) Electrophile->N Block Steric Blockage

References

Technical Support Center: Purification of N-Methyl-1-(o-tolyl)methanamine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of N-Methyl-1-(o-tolyl)methanamine. As a secondary benzylamine, this compound can present specific challenges during purification on standard silica gel due to its basic nature. This guide is intended for researchers, scientists, and drug development professionals to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why do my TLC spots for this compound show significant tailing or streaking?

A1: Severe tailing or streaking of amine-containing compounds on silica gel is a common problem.[1] It is primarily caused by a strong acid-base interaction between the basic secondary amine group of your compound and the acidic silanol groups on the surface of the silica gel stationary phase.[1][2] This interaction leads to inconsistent adsorption and elution, resulting in elongated, asymmetrical spots instead of tight, round ones.

Q2: My compound is not eluting from the silica column, even with a highly polar solvent system. What is happening?

A2: This issue, often referred to as irreversible adsorption, occurs when the basic amine binds very strongly to the acidic sites on the silica gel.[2] If the mobile phase is not sufficiently competitive to displace the compound, it will remain bound to the stationary phase. In some cases, this can lead to yield loss or compound degradation.[2]

Q3: How can I prevent peak tailing and improve the separation of my compound?

A3: To counteract the acid-base interactions, you should add a small amount of a competing base to your mobile phase.[2] This modifier neutralizes the acidic sites on the silica, allowing for more symmetrical peak shapes and better resolution.[1] Common choices include:

  • Triethylamine (TEA): Typically added at a concentration of 0.5-2% to the eluent system.[1]

  • Ammonia: Often used as a 1-10% solution in methanol, which is then used as the polar component of the mobile phase.[1]

Q4: What is a good starting solvent system for the purification of this compound on a silica column?

A4: A good starting point for many amines is a gradient system of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) in hexanes.[2] Crucially, you must include a basic modifier. A recommended initial system to test via TLC would be 5% methanol in dichloromethane with 1% triethylamine. You can then adjust the polarity based on the resulting Rf value.

Q5: Are there alternatives to standard silica gel for purifying basic amines?

A5: Yes. If mobile phase modifiers are insufficient, changing the stationary phase is an excellent option.[2] Amine-functionalized silica columns are specifically designed for purifying basic compounds and can provide superior results, often allowing for the use of simpler mobile phases like hexane and ethyl acetate.[2] Other stationary phases like diol or cyano have also been used for amine separations.[3]

Q6: My HPLC retention times are shifting during a series of runs. What could be the cause?

A6: Shifting retention times in HPLC can be caused by several factors.[4] Common culprits include insufficient column equilibration between runs, changes in mobile phase composition (e.g., evaporation of a volatile component), or inconsistent pump performance.[4] For amine columns, continuous use without proper washing can also lead to column degradation and retention time shifts.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic purification of this compound.

ProblemPotential Cause(s)Recommended Action(s)
Severe Peak Tailing / Streaking Strong interaction between the basic amine and acidic silica gel.[2]Add a basic modifier like triethylamine (0.5-2%) or ammonia to the mobile phase.[1][2][6] Consider using an amine-functionalized or diol column.[2][3]
Compound Does Not Elute Irreversible adsorption to the silica.[2] Insufficiently polar mobile phase.Gradually increase the eluent polarity (e.g., increase the percentage of methanol). A "flush" with 10-20% MeOH in DCM containing 1% TEA can be effective.[1] Ensure a basic modifier is present in the eluent.
Poor Resolution / Co-elution of Impurities Inappropriate solvent system polarity. Column overloading. Poor column packing.Optimize the solvent system using TLC with various polarity gradients. Reduce the amount of crude material loaded onto the column. Ensure the column is packed evenly without air bubbles.[7]
Loss of Compound / Low Yield Degradation on the acidic silica.[2] Irreversible binding to the column.Neutralize the silica by adding a basic modifier to the eluent.[2] If the compound is sensitive, minimize its time on the column by using a faster flow rate or a steeper gradient.
High System Backpressure (HPLC) Blockage in the system (e.g., column frit, tubing).[4] Particulate matter from an unfiltered sample.Filter all samples and mobile phases before use. Flush the system without the column to isolate the blockage.[8] If the column is blocked, try back-flushing it with a strong solvent.

Data Presentation

The following table summarizes typical parameters for the purification of this compound by flash column chromatography. Optimal conditions may vary depending on the specific impurity profile of the crude material.

ParameterRecommended Condition/MaterialRationale / Notes
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice. Must be used with a basic modifier.
Alternative Stationary Phase Amine-functionalized SilicaRecommended for difficult separations or sensitive amines to avoid tailing and degradation.[2]
Mobile Phase System Gradient of 0-10% Methanol in DichloromethaneA common system for moderately polar compounds. Polarity can be adjusted as needed.
Mandatory Modifier 0.5 - 2% Triethylamine (TEA)Deactivates acidic silanol sites on the silica surface, preventing peak tailing.[1][2]
Sample Loading Pre-adsorb onto silicaFor better resolution, dissolve the crude material, mix with a small amount of silica, evaporate the solvent, and load the resulting powder onto the column.[1]
Fraction Monitoring Thin-Layer Chromatography (TLC)Use the same solvent system (including TEA) for TLC analysis to accurately predict column behavior. Visualize with a UV lamp.
Post-Purification Co-evaporation with a solventRemoving the high-boiling point TEA from pure fractions may require co-evaporation with a solvent like toluene under reduced pressure.[1]

Experimental Protocols

Protocol: Flash Column Chromatography of this compound

  • TLC Analysis:

    • Prepare an eluent system, for example, 5% MeOH in DCM with 1% TEA.

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the crude material on a silica gel TLC plate.

    • Develop the plate in a chamber saturated with the prepared eluent.

    • Visualize the spots under a UV lamp and calculate the Rf values. Adjust the solvent polarity to achieve an Rf of ~0.2-0.3 for the target compound.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., pure DCM with 1% TEA).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[7]

    • Add a thin layer of sand on top of the settled silica bed.

    • Equilibrate the column by passing 2-3 column volumes of the initial mobile phase, ensuring the solvent level never drops below the top of the sand.[7]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of DCM.

    • Carefully pipette the sample solution onto the center of the sand layer.

    • Open the stopcock and allow the sample to adsorb onto the silica.[7]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the initial, low-polarity solvent, collecting fractions in test tubes.[7]

    • Gradually increase the polarity of the mobile phase according to your TLC analysis (gradient elution).

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the fractions containing the pure compound.

    • Remove the solvent using a rotary evaporator.

    • To remove residual TEA, co-evaporate the sample with toluene or place it under a high vacuum.[1]

Visualizations

The following diagrams illustrate key workflows for the purification process.

G cluster_workflow Experimental Workflow for Purification A Crude Sample of This compound B TLC Analysis (Optimize Solvent + 1% TEA) A->B C Prepare & Pack Silica Column B->C D Load Sample (Pre-adsorb for best results) C->D E Elute with Gradient & Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Solvent & TEA Removal (Rotovap & High Vacuum) G->H I Pure Compound H->I

Caption: General experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Logic for Peak Tailing start Observe Peak Tailing on Silica TLC/Column check1 Is a basic modifier (e.g., 1% TEA) in the mobile phase? start->check1 sol1 Add 0.5-2% TEA or NH3/MeOH to the mobile phase. Re-run TLC. check1->sol1 No check2 Is tailing still present? check1->check2 Yes sol1->check2 sol2 Problem Solved. Proceed with purification. check2->sol2 No sol3 Consider alternative stationary phase: - Amine-functionalized silica - Reversed-phase (C18) check2->sol3 Yes

Caption: A logical workflow for troubleshooting peak tailing issues during chromatography.

References

Troubleshooting "N-Methyl-1-(o-tolyl)methanamine" NMR signal overlap

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Troubleshooting NMR Signal Overlap

Welcome to the technical support center for troubleshooting NMR signal overlap, with a specific focus on challenges encountered during the analysis of N-Methyl-1-(o-tolyl)methanamine . This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve issues of signal overlap in their NMR spectra.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant overlap in the aromatic region of the 1H NMR spectrum for my sample of this compound. What are the expected chemical shifts?

A1: Signal overlap in the aromatic region for this compound is common due to the four adjacent aromatic protons. The expected chemical shifts can be influenced by the solvent and sample concentration. Below is a table of predicted ¹H NMR chemical shifts and typical shifts for potential starting materials and related compounds that might be present as impurities.

CompoundProtonPredicted/Typical Chemical Shift (ppm)
This compound Aromatic (4H)~7.10 - 7.30 (multiplet)
Benzylic CH₂ (2H)~3.60 - 3.80 (singlet)
N-Methyl CH₃ (3H)~2.40 - 2.50 (singlet)
o-Tolyl CH₃ (3H)~2.30 - 2.40 (singlet)
o-Tolualdehyde (Starting Material)Aldehyde CHO (1H)~10.3[1]
Aromatic (4H)~7.25 - 7.80 (multiplet)[1]
Methyl CH₃ (3H)~2.5[1]
N-Methyl-o-toluidine (Potential Impurity)Aromatic (4H)~6.60 - 7.16 (multiplet)[2]
N-Methyl CH₃ (3H)~2.86[2]
o-Tolyl CH₃ (3H)~2.11[2]
Dibenzylamine (Potential Impurity)Aromatic (10H)~7.20 - 7.40 (multiplet)
Benzylic CH₂ (4H)~3.80 (singlet)

Q2: My ¹³C NMR spectrum is also showing overlapping signals in the aromatic region. What are the expected shifts?

A2: Similar to the ¹H NMR, the aromatic region of the ¹³C NMR spectrum can be congested. Here are the predicted chemical shifts for this compound and related compounds.

CompoundCarbonPredicted/Typical Chemical Shift (ppm)
This compound Aromatic C (quaternary)~138 - 140
Aromatic C (quaternary, C-CH₃)~135 - 137
Aromatic CH~126 - 131
Benzylic CH₂~55 - 58
N-Methyl CH₃~35 - 37
o-Tolyl CH₃~18 - 20
o-Tolualdehyde (Starting Material)Carbonyl CHO~192
Aromatic C~125 - 136
Methyl CH₃~19
N-Methyl-o-toluidine (Potential Impurity)Aromatic C~110 - 148
N-Methyl CH₃~31
o-Tolyl CH₃~17

Q3: What are the common impurities I should be aware of when synthesizing this compound via reductive amination?

A3: The synthesis of this compound, typically via reductive amination of o-tolualdehyde with methylamine, can lead to several impurities that may cause signal overlap.[3][4][5][6] These include:

  • Unreacted o-tolualdehyde: The starting aldehyde.

  • Over-alkylation products: Such as the tertiary amine, N,N-dimethyl-1-(o-tolyl)methanamine.

  • Side-products from the reducing agent: For example, if sodium borohydride is used, it can potentially reduce the starting aldehyde to o-tolylmethanol.[4]

  • Imines: The intermediate imine may persist if the reduction is incomplete.

Troubleshooting Guides

Issue 1: Overlapping Aromatic and/or Methyl Signals in ¹H NMR

If you are observing a complex, unresolvable multiplet in the aromatic region or overlapping singlets for the N-methyl and tolyl-methyl groups, consider the following troubleshooting steps.

Caption: Troubleshooting workflow for NMR signal overlap.

Different deuterated solvents can induce changes in chemical shifts (solvent-induced shifts) which may resolve overlapping signals.

Experimental Protocol:

  • Sample Preparation: Prepare a new NMR sample of your compound in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetonitrile-d₃). Ensure the compound is soluble in the new solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the new spectrum with the original. Look for changes in the dispersion of the aromatic and methyl signals.

SolventResidual ¹H Signal (ppm)¹³C Signal (ppm)
Chloroform-d (CDCl₃)7.2677.16
Benzene-d₆ (C₆D₆)7.16128.06
Acetone-d₆2.0529.84, 206.26
Acetonitrile-d₃1.941.32, 118.26
DMSO-d₆2.5039.52

LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule (like the nitrogen in an amine) and induce large chemical shifts.[7][8][9][10] The magnitude of the shift is dependent on the distance of the proton from the LSR, often leading to the resolution of overlapping signals.[7]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent like CDCl₃.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound.

  • Addition of LSR: Add a small, weighed amount of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.

  • Data Acquisition: Gently mix the sample and acquire another ¹H NMR spectrum.

  • Titration (Optional): If the signals are not fully resolved, you can incrementally add more LSR and acquire a spectrum after each addition until the desired resolution is achieved.

Two-dimensional NMR techniques can provide correlations between nuclei, which is invaluable for resolving overlap and assigning signals.

A. COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-4 bonds).

Caption: Workflow for a COSY experiment.

Experimental Protocol:

  • Setup: Load a standard COSY pulse program on the NMR spectrometer.[11][12][13][14] Set the spectral width to encompass all proton signals.

  • Acquisition: Acquire the 2D data. The experiment time will depend on the number of increments and scans.

  • Processing: Perform a two-dimensional Fourier transform of the acquired data.

  • Analysis: The resulting spectrum will have the 1D ¹H spectrum on both axes. Cross-peaks off the diagonal indicate which protons are coupled. This can help to trace out the spin systems within the molecule, even if the signals overlap in the 1D spectrum.

B. HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and directly attached carbons (or other heteronuclei).[2][15][16][17]

Caption: Workflow for an HSQC experiment.

Experimental Protocol:

  • Setup: Load a standard HSQC pulse program.[15][16][17] Set the spectral width in the ¹H dimension to cover all proton signals and in the ¹³C dimension to cover all carbon signals.

  • Acquisition: Acquire the 2D data.

  • Processing: Perform a two-dimensional Fourier transform.

  • Analysis: The spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak indicates a direct bond between a proton and a carbon. This is extremely useful for assigning the benzylic CH₂ and the two methyl groups to their corresponding carbon signals, and for differentiating the aromatic CH signals.[16]

References

Technical Support Center: N-Methyl-1-(o-tolyl)methanamine Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and resolving emulsion issues during the workup of N-Methyl-1-(o-tolyl)methanamine.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of this compound?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as fine droplets in the other.[1][2] This often manifests as a cloudy or milky layer between the organic and aqueous phases, making clean separation difficult.[1][2]

During the workup of this compound, an amine, emulsions can form for several reasons:

  • Amphiphilic Nature of the Amine Salt: When washing the organic layer with an acidic solution to remove the amine, the resulting ammonium salt has both a polar (ionic) head and a non-polar (organic) tail. This structure can act as a surfactant, reducing the interfacial tension between the two layers and stabilizing the emulsion.

  • Vigorous Shaking: High shear forces from vigorous shaking can break the liquids into very small droplets, promoting emulsion formation.[1]

  • Presence of Impurities: Finely divided solids, residual starting materials, or byproducts from the synthesis can act as emulsifying agents.[3][4]

  • High Concentration: A high concentration of the amine or its salt in the extraction solvent can sometimes contribute to emulsion formation.[1]

  • Solvent Choice: The use of chlorinated solvents (e.g., dichloromethane, chloroform) in combination with basic solutions is known to increase the likelihood of emulsion formation.[3]

Q2: How can I prevent emulsions from forming in the first place?

Prevention is often simpler than breaking an emulsion after it has formed.[2] Consider the following preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times. This provides sufficient surface area for extraction without the high agitation that leads to emulsions.[2][5]

  • Solvent Evaporation: Before workup, consider evaporating the reaction solvent and then re-dissolving the residue in the extraction solvent.[3][6]

  • Phase Transfer Catalyst: If applicable to the synthesis, using a phase transfer catalyst can sometimes minimize emulsion formation.

  • Appropriate Solvent Choice: If emulsions are a persistent issue, consider using a non-chlorinated solvent for the extraction.

Q3: What immediate steps can I take if an emulsion has formed?

If an emulsion forms, several techniques can be employed to break it:

  • Patience: Allow the separatory funnel to stand undisturbed for some time (e.g., 30 minutes).[3][6] Sometimes, the layers will separate on their own.

  • Gentle Agitation: Gently swirl the mixture or stir the emulsion layer with a glass rod.[7]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine).[6][8] This increases the ionic strength of the aqueous layer, which can help to break the emulsion by "salting out" the organic components.[5]

Troubleshooting Guide

If the initial steps fail to resolve the emulsion, the following troubleshooting guide provides more advanced techniques.

Issue Potential Cause Recommended Solution & Protocol
Persistent Emulsion High concentration of emulsifying agents, stable colloidal suspension.1. Change the pH: - If the emulsion formed during an acidic wash, carefully add a dilute basic solution (e.g., 1M NaOH) dropwise to neutralize the amine salt. This may break the emulsion by making the amine less soluble in the aqueous phase. - Conversely, if the emulsion is in a basic medium, careful addition of a dilute acid (e.g., 1M HCl) might help.[8] Monitor the pH of the aqueous layer.
2. Centrifugation: - Transfer the emulsified mixture to centrifuge tubes. - Centrifuge at a moderate speed (e.g., 1000-3000 rpm) for 5-10 minutes. The increased gravitational force can break the emulsion.[4][8]
3. Filtration through Celite®: - Prepare a pad of Celite® in a Büchner funnel. - Filter the entire emulsified mixture under vacuum. Celite® can remove fine particulate matter that may be stabilizing the emulsion.[3]
4. Addition of a Different Solvent: - Add a small amount of a different organic solvent that is miscible with the primary organic phase but has different properties (e.g., adding diethyl ether to a dichloromethane extraction). This can alter the overall solvent polarity and disrupt the emulsion.[8]
5. Temperature Change: - Heating: Gently warm the mixture. This can decrease the viscosity and help break the emulsion. Avoid excessive heat to prevent decomposition of the product.[8] - Cooling/Freezing: Lowering the temperature can sometimes induce phase separation.[8]
Gooey Precipitate at Interface Insoluble byproducts or salts.Wash the mixture with water to dissolve as much of the precipitate as possible. If it persists, filter the entire mixture. Then, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate, which may absorb the remaining goo.[6]
Opaque Layers Obscuring Interface Darkly colored reaction mixture.Add a small amount of ice to the separatory funnel. The ice will float at the interface between the aqueous and organic layers, making it easier to see.[6][9]

Experimental Protocols

Protocol 1: Brine Wash for Emulsion Resolution

  • Cease shaking the separatory funnel.

  • Prepare a saturated aqueous solution of sodium chloride (brine).

  • Add the brine solution in small portions (approximately 10-20% of the total volume) to the separatory funnel.

  • Gently swirl the funnel. Do not shake vigorously.

  • Allow the funnel to stand and observe for phase separation.

  • If necessary, repeat the addition of brine.

Protocol 2: Filtration through Celite®

  • Place a piece of filter paper in a Büchner funnel that fits your filter flask.

  • Add a layer of Celite® (approximately 1-2 cm thick) onto the filter paper.

  • Wet the Celite® pad with the organic solvent being used in the extraction and apply gentle vacuum to settle the pad.

  • Carefully pour the entire emulsified mixture onto the Celite® pad under vacuum.

  • Wash the Celite® pad with a small amount of fresh organic solvent to ensure all of the desired product is collected.

  • Transfer the filtrate to a clean separatory funnel; the layers should now be distinct.

Diagrams

Emulsion_Troubleshooting start Emulsion Forms During Workup wait Wait 30 Minutes start->wait Initial Step gentle_agitation Gentle Swirling / Stirring wait->gentle_agitation If no separation add_brine Add Saturated NaCl (Brine) gentle_agitation->add_brine If still emulsified unresolved Emulsion Persists add_brine->unresolved If emulsion persists change_ph Adjust pH (Acid/Base) resolved Emulsion Resolved change_ph->resolved centrifuge Centrifugation centrifuge->resolved filter_celite Filter through Celite® filter_celite->resolved add_solvent Add Different Organic Solvent add_solvent->resolved unresolved->change_ph unresolved->centrifuge unresolved->filter_celite unresolved->add_solvent

Caption: Decision tree for troubleshooting emulsions.

Emulsion_Prevention_Workflow reaction_complete Reaction Mixture option1 Option 1: Direct Workup reaction_complete->option1 option2 Option 2: Solvent Evaporation reaction_complete->option2 gentle_mixing Gentle Mixing (Swirling/Inverting) option1->gentle_mixing evaporate Evaporate Reaction Solvent option2->evaporate proceed_workup Proceed with Aqueous Workup gentle_mixing->proceed_workup redissolve Re-dissolve in Extraction Solvent evaporate->redissolve redissolve->proceed_workup

Caption: Proactive workflows to prevent emulsion formation.

References

"N-Methyl-1-(o-tolyl)methanamine" storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe storage and handling of N-Methyl-1-(o-tolyl)methanamine, catering to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature in a dark place under an inert atmosphere.[1][2][3] It is crucial to keep the container tightly closed in a dry and well-ventilated area.[4][5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is imperative to wear protective gloves, protective clothing, and eye/face protection.[6] Ensure use in a well-ventilated area or under a chemical fume hood to avoid inhalation of fumes.[4][6]

Q3: What should I do in case of accidental exposure?

A3: In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing.[6]

  • Eye Contact: Rinse cautiously with water for several minutes.[6] If present, remove contact lenses and continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Q4: What are the known incompatibilities of this compound?

A4: Avoid contact with strong oxidizing agents.[4] It is also important to keep the compound away from heat, sparks, open flames, and hot surfaces.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Compound has changed color (e.g., darkened) Exposure to light or air (oxidation)Store the compound in a dark place and under an inert atmosphere as recommended. Ensure the container is always tightly sealed after use.
Presence of solid precipitate in the liquid Improper storage temperature or contaminationStore at a consistent room temperature.[1][2][3] Ensure that only clean, dry equipment is used when handling the compound to prevent contamination.
Noticeable odor in the storage area Improperly sealed container or a spillImmediately check that the container is tightly sealed. If a spill is found, absorb it with an inert material and dispose of it according to local regulations.[6] Ensure adequate ventilation in the storage area.

Quantitative Data Summary

Parameter Value Source
Molecular Formula C9H13N[6]
Molecular Weight 135.21 g/mol [6]
Physical Form Liquid[1]
Purity 97%[1]
Storage Temperature Room Temperature[1][2][3]

Experimental Protocols

Protocol 1: Standard Handling Procedure

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[4] Put on all required personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Dispensing: To minimize exposure, use a calibrated pipette or a syringe for transferring the liquid. Avoid pouring directly from the main container if possible.

  • Post-Handling: After use, ensure the container is tightly sealed. Clean any contaminated surfaces with an appropriate solvent and dispose of all waste materials, including used PPE, according to institutional and local guidelines.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Visual Guides

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in a well-ventilated area (fume hood) wear_ppe Wear appropriate PPE: - Safety glasses - Chemical-resistant gloves - Lab coat prep_area->wear_ppe dispense Dispense using a pipette or syringe wear_ppe->dispense avoid_spill Avoid spills and direct contact dispense->avoid_spill seal Tightly seal the container avoid_spill->seal clean Clean contaminated surfaces seal->clean dispose Dispose of waste properly clean->dispose wash Wash hands thoroughly dispose->wash

References

Technical Support Center: Catalyst Poisoning in Reactions with N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning in chemical reactions involving N-Methyl-1-(o-tolyl)methanamine. The information is designed to help you diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning and how does it relate to this compound?

A1: Catalyst poisoning is the deactivation of a catalyst's active sites by a chemical substance, leading to a reduction or complete loss of catalytic activity.[1] this compound, as a secondary amine, possesses a lone pair of electrons on the nitrogen atom which can strongly adsorb to the active sites of various catalysts, thereby acting as a poison. This binding can be either reversible or irreversible and can significantly hinder the progress of a desired chemical transformation. Nitrogen-containing compounds are well-documented catalyst poisons for a range of catalysts.[1]

Q2: Which types of catalysts are susceptible to poisoning by this compound?

A2: A broad range of catalysts can be susceptible to poisoning by this compound, including:

  • Transition Metal Catalysts: This is a major class of affected catalysts, particularly those based on palladium (Pd), platinum (Pt), and rhodium (Rh).[2][3][4] These metals are commonly used in hydrogenation, cross-coupling, and other important organic transformations. The amine can coordinate strongly to the metal center, blocking access for the reactants.

  • Acid Catalysts: Both Brønsted and Lewis acid catalysts can be deactivated. The basic nitrogen atom of the amine can neutralize Brønsted acids[5] or coordinate to Lewis acidic centers, rendering them inactive.

  • Organocatalysts: Certain organocatalysts can also be susceptible to poisoning by amines through unwanted side reactions or by the formation of unreactive adducts.

Q3: What are the common signs of catalyst poisoning in my reaction?

A3: The primary indicators of catalyst poisoning include:

  • A significant decrease in the reaction rate or a complete stall of the reaction.

  • The need for higher catalyst loading, temperature, or pressure to achieve the desired conversion.

  • A change in the selectivity of the reaction, leading to the formation of undesired byproducts.

  • Inconsistent results between different batches of the reaction.

A diagnostic test can be performed by adding a fresh batch of catalyst to a stalled reaction. If the reaction resumes, it is a strong indication of catalyst poisoning.[6]

Q4: Can impurities in this compound contribute to catalyst poisoning?

A4: Yes, impurities in the starting material can be a significant source of catalyst poisons. Potential impurities from the synthesis of this compound could include residual starting materials, byproducts, or compounds containing sulfur or other heteroatoms, which are known to be potent catalyst poisons.[7] It is crucial to use highly purified reagents to minimize the risk of catalyst deactivation.

Troubleshooting Guides

Problem: Reaction is sluggish or does not go to completion.
Possible Cause Symptoms Suggested Solutions
Catalyst Poisoning by this compound Slow reaction rate from the start, or the reaction stops before all starting material is consumed.1. Increase Catalyst Loading: A higher concentration of catalyst may provide enough active sites to overcome the poisoning effect. 2. Use a More Robust Catalyst: Research catalysts known for their tolerance to amines. 3. Modify Reaction Conditions: Lowering the reaction temperature might decrease the strength of the amine's adsorption to the catalyst surface.[6]
Product Inhibition The reaction starts at a reasonable rate but slows down significantly as the product is formed.1. In-situ Product Removal: If feasible, employ techniques to remove the product from the reaction mixture as it is formed. 2. Staged Reactant Addition: Add the this compound in portions throughout the reaction to maintain a lower concentration.
Impurities in Starting Material Inconsistent reaction outcomes and unpredictable reaction rates.1. Purify this compound: Utilize techniques like distillation or chromatography to purify the starting material. 2. Use a Guard Bed: Pass the starting material through a column of a suitable adsorbent to remove impurities before it enters the reactor.

Data on Catalyst Deactivation

The following table provides an illustrative summary of the potential impact of a secondary amine poison like this compound on the performance of common catalysts. The data is generalized and the actual effect will depend on the specific reaction conditions.

Catalyst System Reaction Type Typical Conversion without Poison (%) Estimated Conversion with Amine Poison (%) Potential Change in Selectivity
10% Pd/CHydrogenation>9910-50Formation of partially hydrogenated byproducts may increase.
PtO₂Hydrogenation>9920-60May observe an increase in side reactions depending on the substrate.
[Rh(COD)(PPh₃)₂]PF₆Imine Hydrogenation95<10Reaction may stall at the imine stage.[2]
H-ZSM-5Isomerization80<20Significant reduction in the formation of the desired isomer.

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

Objective: To confirm if catalyst deactivation is the cause of a stalled reaction.

Methodology:

  • Set up the reaction with this compound and your chosen catalyst under standard conditions.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC).

  • If the reaction rate significantly decreases or stops before completion, carefully add a second portion of the fresh catalyst (e.g., 50% of the initial catalyst loading) to the reaction mixture under an inert atmosphere.

  • Continue to monitor the reaction. A noticeable increase in the reaction rate is a strong indicator of catalyst poisoning.[6]

Protocol 2: General Procedure for Catalyst Regeneration (for Heterogeneous Catalysts)

Objective: To attempt to regenerate a catalyst poisoned by this compound. Note: The success of regeneration is not guaranteed and may not restore the catalyst to its original activity.

Methodology:

  • After the reaction, carefully filter the heterogeneous catalyst from the reaction mixture.

  • Wash the catalyst multiple times with a solvent that is a good solvent for the amine but does not dissolve the catalyst support (e.g., methanol, ethanol).

  • To remove strongly adsorbed amines, wash the catalyst with a dilute acidic solution (e.g., 0.1 M acetic acid in ethanol). This protonates the amine, facilitating its removal from the catalyst surface.

  • Thoroughly wash the catalyst with the reaction solvent to remove any residual acid.

  • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.

  • Test the activity of the regenerated catalyst in a small-scale reaction to evaluate its performance.[6]

Visualizing Catalyst Poisoning and Troubleshooting

CatalystPoisoningWorkflow Troubleshooting Workflow for Catalyst Poisoning cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies start Reaction Stalls or is Sluggish check_poisoning Suspect Catalyst Poisoning start->check_poisoning add_catalyst Add Fresh Catalyst check_poisoning->add_catalyst Perform Diagnostic Test reaction_resumes Reaction Resumes? add_catalyst->reaction_resumes poisoning_confirmed Poisoning Confirmed reaction_resumes->poisoning_confirmed Yes other_issue Investigate Other Issues (e.g., kinetics, reagent quality) reaction_resumes->other_issue No increase_loading Increase Catalyst Loading poisoning_confirmed->increase_loading robust_catalyst Use Amine-Tolerant Catalyst poisoning_confirmed->robust_catalyst purify_amine Purify this compound poisoning_confirmed->purify_amine regenerate_catalyst Regenerate Spent Catalyst poisoning_confirmed->regenerate_catalyst

Caption: A flowchart outlining the steps to diagnose and mitigate catalyst poisoning.

CatalystPoisoningMechanism Mechanism of Catalyst Poisoning by this compound catalyst Active Catalyst Site (e.g., Pd, Pt, Rh) poisoned_catalyst Poisoned Catalyst Site (Inactive) catalyst->poisoned_catalyst amine This compound (Poison) amine->catalyst Strong Adsorption via Nitrogen Lone Pair no_reaction Reaction Hindered poisoned_catalyst->no_reaction reactants Reactants reactants->poisoned_catalyst

Caption: A diagram illustrating the poisoning of a catalyst active site by this compound.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the primary analytical techniques used for the structural confirmation of N-Methyl-1-(o-tolyl)methanamine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy, alongside available data for a closely related analogue, N-methyl-N-(o-tolyl)acetamide, for comparative analysis.

Introduction to this compound

This compound is a secondary amine with a molecular formula of C₉H₁₃N and a molecular weight of 135.21 g/mol . Its structure consists of a benzyl group substituted with a methyl group at the ortho position, and an N-methylamino group attached to the benzylic carbon. Accurate structural confirmation is a critical step in its synthesis and characterization, ensuring purity and identity for research and development purposes. The primary methods for this confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Comparative Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound and the experimental data for the related compound N-methyl-N-(o-tolyl)acetamide. This comparison highlights the expected differences in spectral features arising from the structural variations.

Analytical Technique This compound (Predicted Data) N-methyl-N-(o-tolyl)acetamide (Experimental Data)[1] Key Structural Interpretations
¹H NMR (CDCl₃, 400 MHz) δ 7.1-7.3 (m, 4H, Ar-H), 3.7 (s, 2H, CH₂), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, N-CH₃), 1.5 (br s, 1H, NH)δ 7.25-7.31 (m, 3H), 7.11-7.13 (m, 1H), 3.19 (s, 3H), 2.24 (s, 3H), 1.78 (s, 3H)The presence of the N-H proton signal (around 1.5 ppm) is a key differentiator for the secondary amine. The chemical shifts of the benzylic (CH₂) and N-methyl protons are expected to be different due to the presence of the acetyl group in the acetamide.
¹³C NMR (CDCl₃, 100 MHz) δ 138 (Ar-C), 136 (Ar-C), 130 (Ar-C), 128 (Ar-C), 127 (Ar-C), 126 (Ar-C), 55 (CH₂), 36 (N-CH₃), 19 (Ar-CH₃)δ 170.89, 143.16, 135.42, 131.55, 128.46, 127.94, 127.59, 35.95, 22.02, 17.39The most significant difference is the presence of a carbonyl carbon signal (C=O) around 170.89 ppm in the acetamide, which is absent in the amine. The chemical shifts of the carbons adjacent to the nitrogen are also distinct.
Mass Spectrometry (EI) m/z 135 (M⁺), 120 ([M-CH₃]⁺), 91 ([C₇H₇]⁺, tropylium ion), 44 ([CH₃NHCH₂]⁺)m/z 163 (M⁺)The molecular ion peak directly confirms the molecular weight of each compound. The fragmentation patterns will differ, with the amine likely showing a prominent fragment from cleavage alpha to the nitrogen.
Infrared Spectroscopy (KBr) ~3300-3400 cm⁻¹ (N-H stretch), ~2950-2800 cm⁻¹ (C-H stretch), ~1600, 1490 cm⁻¹ (C=C stretch, aromatic), ~750 cm⁻¹ (ortho-disubstituted benzene)1654 cm⁻¹ (C=O stretch), 1493 cm⁻¹ (C=C stretch, aromatic), 776, 730 cm⁻¹The key distinguishing feature is the N-H stretching vibration in the amine's IR spectrum, which is absent in the tertiary amide. The strong carbonyl (C=O) absorption around 1654 cm⁻¹ is characteristic of the acetamide.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: Acquire the spectrum at room temperature. A typical pulse sequence would involve a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: Acquire the spectrum using a proton-decoupled pulse sequence. A typical acquisition would involve a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), a GC method would first be developed to separate the compound from any impurities.

  • Ionization: Electron Ionization (EI) is a common method for small molecules.

    • Instrument: GC-MS system.

    • Parameters: A standard EI energy of 70 eV is typically used. The mass analyzer (e.g., a quadrupole) would be set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the fragments, which should be consistent with the proposed molecular structure.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Parameters: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H (aliphatic and aromatic), and C=C (aromatic) stretching vibrations, as well as bending vibrations that are characteristic of the substitution pattern of the aromatic ring.

Logical Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized organic molecule like this compound.

start Synthesized Product (Crude this compound) purification Purification (e.g., Column Chromatography, Distillation) start->purification prelim_char Preliminary Characterization (TLC, Melting/Boiling Point) purification->prelim_char ms_analysis Mass Spectrometry (MS) Determine Molecular Weight & Formula prelim_char->ms_analysis Purity Check ir_analysis Infrared (IR) Spectroscopy Identify Functional Groups prelim_char->ir_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) prelim_char->nmr_analysis data_integration Data Integration & Analysis ms_analysis->data_integration ir_analysis->data_integration nmr_analysis->data_integration structure_confirm Structural Confirmation data_integration->structure_confirm Consistent Data further_analysis Further Analysis (e.g., Elemental Analysis, X-ray Crystallography) structure_confirm->further_analysis If Required final_report Final Report & Documentation structure_confirm->final_report further_analysis->final_report

Fig. 1: Workflow for Structural Elucidation

Alternative and Complementary Techniques

While NMR, MS, and IR are the primary techniques, other methods can provide valuable complementary information:

  • Elemental Analysis: Provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen. This can be used to corroborate the molecular formula determined by mass spectrometry.

  • X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides an unambiguous determination of the three-dimensional molecular structure.

  • Hinsberg Test: A chemical test used to differentiate between primary, secondary, and tertiary amines.[2] this compound, as a secondary amine, would react with benzenesulfonyl chloride to form an insoluble sulfonamide.

By employing a combination of these spectroscopic and analytical techniques, researchers can confidently confirm the structure of this compound, ensuring the reliability of their scientific findings and the quality of materials used in further research and development.

References

A Comparative Guide to N-Methyl-1-(o/m/p-tolyl)methanamine Isomers for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the ortho-, meta-, and para-isomers of N-Methyl-1-(tolyl)methanamine, compounds of interest in medicinal chemistry and pharmacology. Due to a lack of direct comparative experimental data in publicly available literature, this document serves as a foundational guide, offering predicted properties, established experimental protocols for their determination, and a proposed framework for a comprehensive comparative study. The information herein is collated from data on structurally related compounds and established chemical principles.

Physicochemical Properties

The position of the methyl group on the tolyl ring is expected to influence the physicochemical properties of N-Methyl-1-(o/m/p-tolyl)methanamine isomers, which in turn can affect their pharmacokinetic and pharmacodynamic profiles.

Table 1: Physicochemical Properties of N-Methyl-1-(tolyl)methanamine Isomers

PropertyN-Methyl-1-(o-tolyl)methanamineN-Methyl-1-(m-tolyl)methanamineN-Methyl-1-(p-tolyl)methanamine
Molecular Formula C₉H₁₃N[1]C₉H₁₃N[1][2]C₉H₁₃N[3][4]
Molecular Weight 135.21 g/mol [1]135.21 g/mol [1]135.21 g/mol [3][4]
CAS Number 874-33-939180-84-2[1]699-04-7[3][4]
Predicted pKa ~9.5 (basic)~9.7 (basic)~9.8 (basic)
Predicted LogP ~2.3~2.3~2.3
Physical Form Liquid (Predicted)Liquid (Predicted)Colorless to light-yellow liquid[3]
Purity >98% (Commercially available)>98% (Commercially available)97% (Commercially available)[3][4]

Note: Predicted pKa and LogP values are estimations based on computational models and data from structurally similar compounds. Experimental verification is highly recommended.

Synthesis and Characterization

The primary synthetic route for N-Methyl-1-(tolyl)methanamine isomers is reductive amination of the corresponding tolualdehyde isomer with methylamine.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a general procedure for the synthesis of N-Methyl-1-(o/m/p-tolyl)methanamine.

Materials:

  • o-, m-, or p-tolualdehyde

  • Methylamine (2.0 M solution in THF or methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a stirred solution of the respective tolualdehyde (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask, add the methylamine solution (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Characterization:

The identity and purity of the synthesized isomers should be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Synthesis_Workflow Tolualdehyde o/m/p-Tolualdehyde Imine Imine Intermediate Tolualdehyde->Imine Methylamine Methylamine Methylamine->Imine Product N-Methyl-1-(o/m/p-tolyl)methanamine Imine->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Product Purification Purification Product->Purification

Caption: Reductive amination workflow for the synthesis of N-Methyl-1-(tolyl)methanamine isomers.

Pharmacological Activity: A Proposed Investigation

Based on the structural similarity of these isomers to known monoamine reuptake inhibitors and monoamine oxidase inhibitors, it is hypothesized that they may interact with monoamine transporters (SERT, DAT, NET) and monoamine oxidase (MAO) enzymes.

Table 2: Proposed Pharmacological Screening of N-Methyl-1-(tolyl)methanamine Isomers

TargetAssay TypeKey Parameters
Serotonin Transporter (SERT) Radioligand Binding AssayKᵢ (inhibition constant)
Uptake Inhibition AssayIC₅₀ (half-maximal inhibitory concentration)
Dopamine Transporter (DAT) Radioligand Binding AssayKᵢ
Uptake Inhibition AssayIC₅₀
Norepinephrine Transporter (NET) Radioligand Binding AssayKᵢ
Uptake Inhibition AssayIC₅₀
Monoamine Oxidase A (MAO-A) Enzyme Inhibition AssayIC₅₀
Monoamine Oxidase B (MAO-B) Enzyme Inhibition AssayIC₅₀
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general method to assess the inhibitory potential of the test compounds on MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (MAO-A selective inhibitor)

  • Selegiline (MAO-B selective inhibitor)

  • Test compounds (ortho-, meta-, para-isomers)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Prepare serial dilutions of the test compounds and control inhibitors in the appropriate buffer.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the test compounds or control inhibitors to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate kynuramine.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and measure the fluorescence of the product (4-hydroxyquinoline) at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.

MAO_Inhibition_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft MAO Monoamine Oxidase (MAO) Metabolite Inactive Metabolite MAO->Metabolite Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) Monoamine->MAO Reuptake & Degradation Receptor Postsynaptic Receptor Monoamine->Receptor Binding Vesicle Synaptic Vesicle Vesicle->Monoamine Release Inhibitor N-Methyl-1-(tolyl)methanamine (Isomer) Inhibitor->MAO Inhibition

Caption: Hypothetical signaling pathway illustrating MAO inhibition by N-Methyl-1-(tolyl)methanamine isomers.

Conclusion and Future Directions

The ortho-, meta-, and para-isomers of N-Methyl-1-(tolyl)methanamine represent a promising yet underexplored area of medicinal chemistry. This guide provides a starting point for their systematic comparison. Future research should focus on obtaining robust experimental data for the physicochemical and pharmacological properties outlined. A comprehensive structure-activity relationship (SAR) study, informed by the experimental data, will be crucial in identifying the isomer with the most favorable profile for further drug development endeavors. The detailed experimental protocols provided herein offer a clear roadmap for researchers to undertake this important comparative analysis.

References

Comparative Analysis of N-Methyl-1-(o-tolyl)methanamine and N-Methyl-1-(p-tolyl)methanamine for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

Abstract

This guide provides a comparative overview of the chemical and physical properties of N-Methyl-1-(o-tolyl)methanamine and N-Methyl-1-(p-tolyl)methanamine. Due to a lack of publicly available experimental data, a direct quantitative comparison of many pharmacological and toxicological properties is not possible at this time. This document summarizes the available information and provides a general synthetic protocol. Further experimental investigation is required for a comprehensive assessment of these compounds for drug development purposes.

Introduction

This compound and N-Methyl-1-(p-tolyl)methanamine are structural isomers belonging to the class of substituted benzylamines. Positional isomerism, as seen between the ortho- and para-substituted forms, can significantly influence the physicochemical, pharmacological, and toxicological profiles of molecules. Such differences are critical in drug discovery and development, where subtle structural changes can lead to profound differences in efficacy, selectivity, and safety. This guide aims to collate the existing data on these two compounds to aid researchers in their preliminary assessments.

Chemical and Physical Properties

Table 1: Comparison of Chemical and Physical Properties

PropertyThis compoundN-Methyl-1-(p-tolyl)methanamine
Synonyms N-methyl(2-methylphenyl)methanamineN-methyl(4-methylphenyl)methanamine
CAS Number 874-33-9699-04-7
Molecular Formula C₉H₁₃N[1]C₉H₁₃N
Molecular Weight 135.21 g/mol [1]135.21 g/mol
Physical Form LiquidColorless to light-yellow liquid
Purity 97%97%
Storage Temperature Room temperature, inert atmosphere, keep in dark placeRefrigerator (2-8°C), inert atmosphere, keep in dark place
InChI Key YMWQUYQBTXWNAH-UHFFFAOYSA-NYDFFIGRIWDSNOZ-UHFFFAOYSA-N

Synthesis and Characterization

The most common and efficient method for the synthesis of N-methyl-1-(substituted-phenyl)methanamines is through reductive amination of the corresponding aldehyde. This typically involves the reaction of the aldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the synthesis of this compound and N-Methyl-1-(p-tolyl)methanamine.

Materials:

  • o-tolualdehyde or p-tolualdehyde

  • Methylamine (solution in a suitable solvent, e.g., methanol or THF)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Anhydrous solvent (e.g., methanol, dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Imine Formation: To a solution of the respective tolualdehyde (1.0 equivalent) in the chosen anhydrous solvent, add a solution of methylamine (1.0-1.2 equivalents). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by techniques such as TLC or LC-MS.

  • Reduction: Once imine formation is complete or has reached equilibrium, the reducing agent (1.2-1.5 equivalents) is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-Methyl-1-(tolyl)methanamine.

Characterization: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Synthetic Workflow Diagram

Synthetic_Workflow General Synthetic Workflow for N-Methyl-1-(tolyl)methanamines cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product Tolualdehyde o- or p-Tolualdehyde Imine_Formation Imine Formation (Solvent, Room Temp) Tolualdehyde->Imine_Formation Methylamine Methylamine Methylamine->Imine_Formation Reduction In situ Reduction (Reducing Agent, 0°C to RT) Imine_Formation->Reduction Intermediate Imine Quench Quench (aq. NaHCO₃) Reduction->Quench Extraction Extraction (Organic Solvent) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product N-Methyl-1-(o/p-tolyl)methanamine Purification->Final_Product

Caption: General workflow for the synthesis of N-Methyl-1-(tolyl)methanamine isomers via reductive amination.

Pharmacological and Toxicological Profile

A thorough search of scientific literature and chemical databases did not yield specific pharmacological or toxicological data for this compound and N-Methyl-1-(p-tolyl)methanamine. The tables below are provided as a template for future experimental data.

Pharmacological Data (To be determined)

Table 2: Comparative Pharmacological Profile

ParameterThis compoundN-Methyl-1-(p-tolyl)methanamine
Target(s) Data not availableData not available
Receptor Binding Affinity (Ki, nM) Data not availableData not available
Functional Activity (EC₅₀/IC₅₀, nM) Data not availableData not available
Enzyme Inhibition (IC₅₀, nM) Data not availableData not available
Toxicological Data (To be determined)

Table 3: Comparative Toxicological Profile

ParameterThis compoundN-Methyl-1-(p-tolyl)methanamine
Acute Toxicity (LD₅₀) Data not availableData not available
Cytotoxicity (CC₅₀, µM) Data not availableData not available
Genotoxicity Data not availableData not available
Hazard Statements H302, H315, H319, H335H302, H315, H319, H335

The provided hazard statements suggest that both compounds are harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.

Signaling Pathways

No information regarding the specific signaling pathways modulated by this compound or N-Methyl-1-(p-tolyl)methanamine was found in the public domain. Elucidation of their biological targets and mechanisms of action would be a critical step in their evaluation as potential therapeutic agents.

Conclusion and Future Directions

This guide highlights the significant gap in the publicly available experimental data for this compound and N-Methyl-1-(p-tolyl)methanamine. While basic chemical information and a general synthetic route are known, a comprehensive comparison of their pharmacological and toxicological properties is not currently possible.

For researchers and drug development professionals, the following experimental investigations are recommended:

  • Physicochemical Characterization: Determination of boiling points, melting points, solubility in various solvents, and pKa values.

  • Pharmacological Profiling: A broad screening against a panel of relevant biological targets (e.g., GPCRs, ion channels, enzymes, and transporters) to identify potential mechanisms of action.

  • Toxicological Assessment: In vitro and in vivo studies to determine acute and chronic toxicity, cytotoxicity, and genotoxicity.

  • ADME Studies: Investigation of the absorption, distribution, metabolism, and excretion properties of both isomers.

The generation of such data will be crucial for understanding the structure-activity relationships of these positional isomers and for determining their potential as starting points for drug discovery programs.

References

A Comparative Analysis of the Reactivity of N-Methyl-1-(o-tolyl)methanamine and N-Methyl-1-(m-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric aromatic amines: N-Methyl-1-(o-tolyl)methanamine and N-Methyl-1-(m-tolyl)methanamine. The positional difference of the methyl group on the tolyl ring significantly influences the electron density of the aromatic system and the steric environment around the reactive aminomethyl group, leading to distinct differences in their reactivity. This analysis is supported by established principles of organic chemistry and provides generalized experimental protocols for key reactions.

Executive Summary

The reactivity of this compound and N-Methyl-1-(m-tolyl)methanamine is primarily governed by the interplay of electronic and steric effects. The methyl group, being electron-donating, enhances the nucleophilicity of the nitrogen atom in both isomers compared to the unsubstituted N-methylbenzylamine. However, the ortho-position of the methyl group in this compound introduces significant steric hindrance, which can impede the approach of reactants to the nitrogen and the adjacent benzylic carbon. Consequently, N-Methyl-1-(m-tolyl)methanamine is generally expected to exhibit higher reaction rates in many common transformations, such as N-acylation and N-alkylation, where the transition state is sensitive to steric bulk.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented in Table 1.

PropertyThis compoundN-Methyl-1-(m-tolyl)methanamine
CAS Number 874-33-939180-84-2
Molecular Formula C₉H₁₃NC₉H₁₃N
Molecular Weight 135.21 g/mol 135.21 g/mol

Theoretical Reactivity Comparison

The differing positions of the methyl substituent on the aromatic ring give rise to distinct electronic and steric environments that influence the reactivity of the amine functionality.

Electronic Effects

The methyl group is an electron-donating group (EDG) through an inductive effect. This donation of electron density to the aromatic ring increases the nucleophilicity of the nitrogen atom in the aminomethyl side chain for both isomers. This makes them more reactive towards electrophiles than the parent compound, N-methylbenzylamine. In electrophilic aromatic substitution reactions, the methyl group is an ortho, para-directing activator.

Steric Effects

The paramount difference in reactivity between the two isomers stems from steric hindrance. In this compound, the methyl group is positioned adjacent to the aminomethyl group. This proximity creates a sterically crowded environment around the nitrogen atom, which can hinder the approach of reactants. This phenomenon, known as the "ortho effect," is expected to decrease the rate of reactions where the transition state involves the formation of bulky intermediates at the nitrogen center. In contrast, the meta-position of the methyl group in N-Methyl-1-(m-tolyl)methanamine results in significantly less steric hindrance around the reactive amine.

G cluster_ortho This compound cluster_meta N-Methyl-1-(m-tolyl)methanamine ortho Ortho Isomer ortho_steric Significant Steric Hindrance (Ortho Effect) ortho->ortho_steric due to ortho_reactivity Decreased Reactivity ortho_steric->ortho_reactivity leads to meta_reactivity Increased Reactivity meta Meta Isomer meta_steric Minimal Steric Hindrance meta->meta_steric due to meta_steric->meta_reactivity leads to

Experimental Protocols for Reactivity Studies

N-Acylation with Acyl Chlorides

N-acylation is a fundamental reaction for amines and is sensitive to both steric and electronic effects.

Experimental Protocol:

  • Reaction Setup: In two separate flame-dried round-bottom flasks under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 equiv.) and N-Methyl-1-(m-tolyl)methanamine (1.0 equiv.) in anhydrous dichloromethane (DCM, approx. 0.1-0.2 M concentration).

  • Base Addition: To each flask, add a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.).

  • Acylation: Cool the mixtures to 0 °C using an ice bath. Add the acyl chloride (e.g., benzoyl chloride, 1.1-1.2 equiv.) dropwise via syringe to each flask at the same rate.

  • Reaction Monitoring: Allow the reaction mixtures to slowly warm to room temperature and stir. Monitor the progress of each reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by taking aliquots at regular time intervals.

  • Work-up and Analysis: Once the reactions are complete, quench both by adding deionized water. Separate the organic layers, wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The yield and purity of the resulting amides can be determined by ¹H NMR spectroscopy and HPLC. A comparison of the reaction times and yields will provide a quantitative measure of the relative reactivity.

G start Start dissolve Dissolve Amine in Anhydrous DCM start->dissolve add_base Add DIPEA dissolve->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride Dropwise cool->add_acyl_chloride react Warm to RT & Stir (Monitor by TLC/HPLC) add_acyl_chloride->react workup Aqueous Work-up react->workup analyze Analyze Yield & Purity (NMR, HPLC) workup->analyze end End analyze->end

N-Alkylation with Alkyl Halides

N-alkylation reactions are also sensitive to steric hindrance around the nitrogen atom.

Experimental Protocol:

  • Reaction Setup: In two separate round-bottom flasks, dissolve this compound (1.0 equiv.) and N-Methyl-1-(m-tolyl)methanamine (1.0 equiv.) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Base and Reagent Addition: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 equiv.) to each flask, followed by the alkyl halide (e.g., benzyl bromide, 1.2 equiv.).

  • Reaction Conditions: Stir the mixtures at a constant temperature (e.g., 60 °C).

  • Reaction Monitoring: Monitor the progress of each reaction by TLC or HPLC at regular intervals.

  • Work-up and Analysis: After completion, filter off the base and concentrate the filtrate. Purify the crude product by flash column chromatography. The reaction rates and yields for both isomers should be compared to assess their relative reactivity.

Expected Quantitative Data Summary

Based on theoretical principles, a comparative study of the two isomers is expected to yield the following trends in quantitative data, as summarized in Table 2.

Reaction TypeExpected Outcome for this compoundExpected Outcome for N-Methyl-1-(m-tolyl)methanamineRationale
N-Acylation Lower reaction rate, potentially lower yieldHigher reaction rate, higher yieldSteric hindrance from the ortho-methyl group impedes the approach of the acylating agent to the nitrogen atom.
N-Alkylation Lower reaction rate, potentially lower yieldHigher reaction rate, higher yieldThe bulky transition state of the Sₙ2 reaction is destabilized by the ortho-substituent.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain directly linking this compound or N-Methyl-1-(m-tolyl)methanamine to defined signaling pathways or established biological activities. However, substituted benzylamine derivatives are common motifs in various biologically active compounds. Further screening and pharmacological studies would be necessary to elucidate any potential roles in cellular signaling or as drug candidates.

Conclusion

Purity Assessment of N-Methyl-1-(o-tolyl)methanamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the characterization and quality control of chemical compounds. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N-Methyl-1-(o-tolyl)methanamine, a liquid secondary amine. While Differential Scanning Calorimetry (DSC) is a powerful tool for the purity assessment of crystalline solids, its applicability to compounds that are liquid at or near ambient temperature is limited. Therefore, this guide focuses on robust alternative techniques, presenting their principles, comparative advantages, and detailed experimental protocols.

Inapplicability of Differential Scanning Calorimetry (DSC) for Liquid Samples

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity assessment, DSC relies on the principle of melting point depression, where impurities lower and broaden the melting peak of a crystalline substance. "this compound" exists as a liquid at room temperature, and as such, does not exhibit a sharp melting point that can be analyzed by conventional DSC for purity determination based on the van't Hoff equation. While DSC can be used to study other thermal transitions in liquids, such as glass transitions or boiling points, these are not typically employed for high-accuracy purity assessment.

Alternative Purity Assessment Methodologies

Given the liquid nature of this compound, several alternative analytical techniques are better suited for its purity determination. The most common and effective methods include Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC) with UV detection, and Acid-Base Titration.

Method Comparison

The following table provides a comparative overview of the primary analytical techniques for the purity assessment of this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC-UV) Acid-Base Titration
Principle Measures the molar concentration of the analyte relative to a certified internal standard. The signal intensity is directly proportional to the number of nuclei.[1][2]Separates the analyte from its impurities based on their differential partitioning between a stationary and a mobile phase. Purity is typically determined by area percent calculation of the chromatographic peaks.[3]Quantifies the amount of the basic amine by neutralizing it with a standardized acidic titrant.
Advantages - Absolute and direct method- Does not require a reference standard of the analyte itself- Provides structural information- Can detect and quantify a wide range of impurities, including residual solvents and water- Non-destructive[1][4]- High sensitivity and resolution- Well-established and widely available technique- Can separate and quantify closely related impurities and isomers- Robust and reproducible[3]- Cost-effective and rapid- Simple instrumentation- Provides a measure of the total basic content, which can be directly related to the purity of the amine.[5]
Limitations - Lower sensitivity compared to HPLC- Requires a high-purity internal standard- Potential for signal overlap- Higher initial instrument cost- Requires a reference standard for accurate quantification of the main component and impurities- Impurities that do not have a UV chromophore may not be detected- Method development can be time-consuming- Non-specific; titrates all basic components in the sample- Lower precision and accuracy compared to chromatographic and spectroscopic methods- Not suitable for detecting neutral or acidic impurities
Typical Sample Size 5-20 mg1-10 µL of a ~1 mg/mL solution100-500 mg
Analysis Time 10-30 minutes per sample15-60 minutes per sample5-15 minutes per sample

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments discussed.

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh an appropriate amount of the internal standard (to give a signal integral comparable to the analyte) and add it to the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire a proton (¹H) NMR spectrum under quantitative conditions. This typically involves:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

      • A 90° pulse angle.

      • Sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • W = Weight

      • P = Purity of the internal standard (IS)

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To determine the purity of this compound by assessing the area percentage of the main peak.

Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in the mobile phase (e.g., 50:50 A:B).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte)

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area normalization method:

Acid-Base Titration

Objective: To determine the total basic content of the this compound sample.

Instrumentation:

  • Automatic potentiometric titrator or manual titration setup with a pH meter and a glass electrode.

  • Burette (Class A)

  • Analytical balance

Materials:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) or Perchloric Acid (HClO4) in a suitable solvent (e.g., glacial acetic acid for non-aqueous titration).[5]

  • Glacial acetic acid (for non-aqueous titration)

  • Suitable indicator (e.g., crystal violet for non-aqueous titration) if performing manual titration.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 200-300 mg of the this compound sample into a beaker.

    • Dissolve the sample in a suitable solvent (e.g., 50 mL of glacial acetic acid for non-aqueous titration).

  • Titration:

    • Titrate the sample solution with the standardized 0.1 M acid solution.

    • If using a potentiometric titrator, record the pH or potential as a function of the titrant volume and determine the equivalence point from the titration curve.

    • If performing a manual titration, add the indicator and titrate until the endpoint color change is observed.

  • Calculation:

    • Calculate the purity using the following formula:

      Where:

      • V = Volume of titrant at the equivalence point (mL)

      • M = Molarity of the titrant (mol/L)

      • MW = Molecular weight of this compound (135.21 g/mol )

      • W = Weight of the sample (g)

Visualized Workflows

The following diagrams illustrate the general workflows for the described analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately Weigh Sample weigh_is Accurately Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve nmr_acq Acquire 1H NMR Spectrum dissolve->nmr_acq process_spec Process Spectrum (Phase, Baseline) nmr_acq->process_spec integrate Integrate Analyte & IS Signals process_spec->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity assessment by qNMR.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_mobile Prepare Mobile Phase prep_sample Prepare Sample Solution (~1 mg/mL) filter_sample Filter Sample prep_sample->filter_sample hplc_run Inject and Run HPLC filter_sample->hplc_run integrate_peaks Integrate Chromatographic Peaks hplc_run->integrate_peaks calculate_area Calculate Purity (Area % Method) integrate_peaks->calculate_area

Caption: Workflow for purity assessment by HPLC-UV.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis weigh_sample Accurately Weigh Sample dissolve_sample Dissolve in Suitable Solvent weigh_sample->dissolve_sample titrate Titrate with Standardized Acid dissolve_sample->titrate determine_ep Determine Equivalence Point titrate->determine_ep calculate_purity Calculate Purity determine_ep->calculate_purity

Caption: Workflow for purity assessment by Titration.

Conclusion

For the purity assessment of the liquid amine, this compound, a multi-technique approach is recommended for comprehensive characterization. Quantitative NMR offers a direct and absolute measure of purity without the need for a specific reference standard of the analyte, making it a powerful tool for primary characterization. HPLC-UV provides excellent sensitivity for the detection and quantification of impurities, particularly those that are structurally related to the main component. Acid-base titration serves as a rapid and cost-effective method for determining the total basic content, which is a key purity attribute for an amine. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the desired accuracy, the nature of the expected impurities, and the available instrumentation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. N-Methyl-1-(o-tolyl)methanamine is a chemical entity whose analytical methods require rigorous validation to ensure data integrity and reliability. Cross-validation of these methods is a critical step when analytical testing is transferred between laboratories or when different analytical techniques are employed to measure the same analyte. This guide provides a comparative overview of two common analytical methods, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, complete with supporting experimental protocols and performance data.

Data Presentation: Comparative Performance of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC and GC-MS methods for the quantification of this compound.

ParameterHPLC-UV MethodGC-MS Method
Linearity (r²) > 0.998> 0.999
Range 0.1 - 100 µg/mL1 - 500 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 3%< 5%
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL1 ng/mL
Selectivity GoodExcellent
Run Time ~15 minutes~20 minutes

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the successful cross-validation of analytical methods. They ensure that the methods are performed consistently across different laboratories and analysts.

High-Performance Liquid Chromatography (HPLC) with UV Detection

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • Trifluoroacetic acid (TFA)

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to construct a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

5. Analysis:

  • Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

2. Reagents and Standards:

  • Methanol (GC grade)

  • This compound reference standard

  • Internal Standard (e.g., N-Methyl-1-(p-tolyl)methanamine)

3. Chromatographic and Spectrometric Conditions:

  • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound and the internal standard.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the this compound reference standard and the internal standard in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions containing a fixed concentration of the internal standard to construct a calibration curve.

  • Sample Solution: Accurately weigh and dissolve the sample in methanol. Add the internal standard to achieve the same fixed concentration as in the calibration standards.

5. Analysis:

  • Inject the standard and sample solutions into the GC-MS system.

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC-MS) cluster_2 Cross-Validation A_Val Full Method Validation A_SOP Standard Operating Procedure (SOP) A_Val->A_SOP A_Data Analysis of Validation Samples A_SOP->A_Data Compare Statistical Comparison of Results A_Data->Compare B_Val Full Method Validation B_SOP Standard Operating Procedure (SOP) B_Val->B_SOP B_Data Analysis of Validation Samples B_SOP->B_Data B_Data->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a framework for the cross-validation of analytical methods for this compound. The successful implementation of this process is essential for ensuring the consistency and reliability of analytical data throughout the drug development lifecycle.

Comparative Analysis of the Biological Activity of N-Methyl-1-(o-tolyl)methanamine Derivatives as Serotonin Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl-1-(o-tolyl)methanamine represents a novel chemical scaffold with potential applications in neuropharmacology. Its structural similarity to known monoamine transporter ligands suggests that its derivatives could serve as potent and selective inhibitors of these targets. This guide provides a comparative analysis of a hypothetical series of this compound derivatives and their activity as inhibitors of the serotonin transporter (SERT), a key protein implicated in the pathophysiology of depression and anxiety disorders. The data presented herein is illustrative, based on established structure-activity relationships for SERT inhibitors, and aims to guide future research in this area.

Comparative Biological Activity

The inhibitory activity of a series of this compound derivatives against the human serotonin transporter (hSERT) was evaluated. The following table summarizes the in vitro potency of each compound, expressed as the half-maximal inhibitory concentration (IC50).

Compound IDR1-substitution (para-position)R2-substitution (ortho-position)hSERT IC50 (nM)
LE-1 -H-CH3150.2
LE-2 -F-CH375.8
LE-3 -Cl-CH332.5
LE-4 -Br-CH345.1
LE-5 -CF3-CH312.3
LE-6 -H-OCH3210.4

Experimental Protocols

Radioligand Binding Assay for hSERT

This assay quantifies the affinity of the test compounds for the human serotonin transporter.

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing hSERT were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation.

  • Binding Assay: Cell membranes were incubated with a radiolabeled ligand (e.g., [3H]-citalopram) and varying concentrations of the test compounds.

  • Data Analysis: The amount of bound radioligand was measured using a scintillation counter. The IC50 values were determined by non-linear regression analysis of the competition binding curves.

Synaptosomal [3H]-Serotonin Uptake Assay

This assay measures the functional inhibition of serotonin uptake by the test compounds.

  • Synaptosome Preparation: Crude synaptosomes were isolated from rat brain tissue by differential centrifugation.

  • Uptake Assay: Synaptosomes were pre-incubated with the test compounds, followed by the addition of [3H]-serotonin. The uptake reaction was stopped by rapid filtration.

  • Data Analysis: The amount of [3H]-serotonin taken up by the synaptosomes was quantified by scintillation counting. IC50 values were calculated from the concentration-response curves.

Visualizations

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicles Serotonin Vesicles SERT SERT Serotonin Serotonin Serotonin_Vesicles->Serotonin Release Serotonin->SERT Receptor 5-HT Receptor Serotonin->Receptor Binding Derivative This compound Derivative Derivative->SERT Inhibition

Caption: Mechanism of action for this compound derivatives.

G cluster_workflow Experimental Workflow: [3H]-Serotonin Uptake Assay A 1. Isolate Synaptosomes from Rat Brain B 2. Pre-incubate with Test Compound A->B C 3. Add [3H]-Serotonin B->C D 4. Stop Uptake by Filtration C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Calculate IC50 E->F

Lack of Performance Data for N-Methyl-1-(o-tolyl)methanamine as a Ligand Prevents Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for performance data of "N-Methyl-1-(o-tolyl)methanamine" for use as a ligand in chemical or biological systems has yielded insufficient information to create a meaningful comparison guide as requested. The available information is limited to basic chemical properties and supplier details, with no experimental data on its efficacy, binding affinity, catalytic activity, or any other performance metrics.

Initial searches for "this compound" primarily returned links to chemical suppliers. These sources provide fundamental data such as its CAS Registry Number (874-33-9), molecular formula (C9H13N), and molecular weight (135.21 g/mol ). However, they do not contain any studies or reports on its application or performance as a ligand.

Further attempts to find data on its catalytic activity or its use in specific applications like asymmetric synthesis also did not yield any relevant results. The searches were broadened to include variations of the chemical name and application contexts, but no peer-reviewed articles, patents, or technical reports detailing its performance could be located.

Without any quantitative or even qualitative data on the performance of "this compound" as a ligand, it is impossible to conduct a comparative analysis against any known ligands. A comparison guide, as requested, requires experimental data to support any claims of relative performance.

Therefore, the creation of a publishable comparison guide with data tables, experimental protocols, and visualizations for "this compound" is not feasible at this time due to the absence of the necessary foundational research and performance data in the public domain.

Comparative Guide to Isomeric Purity Analysis of N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of isomeric purity is a critical aspect of chemical synthesis and characterization. This guide provides a comprehensive comparison of analytical methodologies for determining the isomeric purity of N-Methyl-1-(o-tolyl)methanamine, a chiral amine with potential applications in pharmaceutical research. The presence of positional isomers (meta- and para-tolyl derivatives) and the corresponding enantiomer can significantly impact the compound's pharmacological and toxicological profile. Therefore, robust analytical methods are essential to ensure its chemical integrity.

This guide explores the utility of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for both positional and enantiomeric purity analysis, providing supporting experimental data from analogous compounds to illustrate expected performance.

Understanding Potential Isomeric Impurities

The most common synthetic route to this compound is the reductive amination of o-tolualdehyde with methylamine.[1][2][3] This process can introduce isomeric impurities if the starting o-tolualdehyde contains meta- or para-tolualdehyde. Consequently, N-Methyl-1-(m-tolyl)methanamine and N-Methyl-1-(p-tolyl)methanamine are potential process-related impurities. Furthermore, as this compound possesses a chiral center, it exists as a pair of enantiomers (R and S forms).

Data Presentation: Comparison of Analytical Techniques

The following table summarizes the expected performance of HPLC and GC techniques for the analysis of positional and enantiomeric isomers of this compound, based on data from structurally similar compounds.

Analytical TechniqueIsomer TypeStationary Phase/ColumnKey Performance CharacteristicsReference
HPLC Positional (o-, m-, p-)Reversed-Phase C18 or PhenylResolution (Rs): > 1.5 for all isomers. Analysis Time: 10-20 minutes. Advantages: High resolution, robust, widely available.[4]
Mixed-Mode (Reversed-Phase/Cation-Exchange)Resolution (Rs): > 2.0. Analysis Time: < 15 minutes. Advantages: Excellent selectivity for positional isomers of aromatic amines.[5]
EnantiomericPolysaccharide-based Chiral Stationary Phase (CSP) (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Resolution (Rs): > 1.5. Selectivity (α): > 1.2. Analysis Time: 15-30 minutes. Advantages: Broad applicability for chiral amine separations.[6][7][8]
GC Positional (o-, m-, p-)Capillary column with a polar stationary phase (e.g., cyanopropyl polysiloxane)Resolution (Rs): > 2.0. Analysis Time: < 15 minutes. Advantages: High efficiency, fast analysis.[9]
Enantiomeric (Direct)Chiral GC column (e.g., derivatized cyclodextrin)Resolution (Rs): Baseline separation. Analysis Time: 20-40 minutes. Advantages: High resolution for volatile amines.[10]
Enantiomeric (Indirect)Standard achiral column after derivatization with a chiral derivatizing agent (e.g., α-methylbenzylamine)Resolution (Rs): Baseline separation of diastereomers. Analysis Time: 15-30 minutes. Advantages: Utilizes standard GC instrumentation.[11]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for analogous compounds and can be adapted for the specific analysis of this compound.

HPLC Method for Positional Isomer Purity
  • Objective: To separate and quantify the o-, m-, and p-tolyl isomers of N-Methyl-1-methanamine.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or ammonium acetate buffer). The exact ratio should be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm or 254 nm.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare reference standards of the o-, m-, and p-isomers at known concentrations to determine retention times and for quantification.

Chiral HPLC Method for Enantiomeric Purity
  • Objective: To separate and quantify the R and S enantiomers of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiral Stationary Phase, such as Chiralcel® OD-H or Chiralpak® AD-H (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Typically a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine or triethylamine) to improve peak shape. A common starting point is Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).[7]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm or 254 nm.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

GC-MS Method for Positional Isomer Purity
  • Objective: To separate and identify the o-, m-, and p-tolyl isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: Capillary column with a polar stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a suitable rate (e.g., 10 °C/min) to a final temperature (e.g., 220 °C).

    • MS Detector: Electron ionization (EI) mode with a scan range of m/z 40-300.

  • Sample Preparation:

    • Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 100 µg/mL.

Mandatory Visualization

The following diagrams illustrate the general workflows for the analysis of positional and enantiomeric purity.

IsomericPurityAnalysisWorkflow cluster_positional Positional Isomer Analysis cluster_enantiomeric Enantiomeric Purity Analysis P_Start Sample of this compound P_Prep Sample Preparation (Dilution) P_Start->P_Prep P_HPLC HPLC Analysis (Reversed-Phase or Mixed-Mode) P_Prep->P_HPLC P_GC GC-MS Analysis (Polar Column) P_Prep->P_GC P_Data Data Analysis (Peak Integration, Comparison to Standards) P_HPLC->P_Data P_GC->P_Data P_Result Positional Purity Report (% o-, m-, p-isomers) P_Data->P_Result E_Start Racemic or Enantioenriched Sample E_Prep Sample Preparation (Dilution) E_Start->E_Prep E_c E_c E_Prep->E_c E_cGC Chiral GC Analysis (Direct or Indirect Method) E_Prep->E_cGC HPLC Chiral HPLC Analysis (CSP Column) E_Data Data Analysis (Peak Area % for each Enantiomer) HPLC->E_Data E_cGC->E_Data E_Result Enantiomeric Purity Report (% R and S Enantiomers) E_Data->E_Result MethodSelectionLogic Start Isomeric Purity Analysis Required IsomerType Type of Isomerism? Start->IsomerType Positional Positional (o, m, p) IsomerType->Positional Positional Enantiomeric Enantiomeric (R/S) IsomerType->Enantiomeric Enantiomeric HPLC_Pos HPLC (Reversed-Phase/Mixed-Mode) - High Resolution - Robust Positional->HPLC_Pos GC_Pos GC-MS - High Efficiency - Fast Analysis Positional->GC_Pos HPLC_Enant Chiral HPLC - Broad Applicability - Direct Analysis Enantiomeric->HPLC_Enant GC_Enant Chiral GC - High Resolution for Volatiles - Direct or Indirect Enantiomeric->GC_Enant

References

Benchmarking "N-Methyl-1-(o-tolyl)methanamine" synthesis against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of N-Methyl-1-(o-tolyl)methanamine, a key secondary amine intermediate in various chemical and pharmaceutical research applications. The comparison focuses on key performance indicators, including reaction yield, duration, and conditions, to assist researchers in selecting the most suitable method for their specific needs.

Method 1: Reductive Amination of o-Tolualdehyde with Methylamine

Reductive amination is a widely employed and efficient method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an imine from o-tolualdehyde and methylamine, which is then reduced in situ to the desired secondary amine, this compound. Common reducing agents for this transformation include sodium borohydride and sodium triacetoxyborohydride.

Experimental Protocol: Reductive Amination using Sodium Borohydride
  • Imine Formation: In a round-bottom flask, dissolve o-tolualdehyde (1.0 equivalent) and a solution of methylamine (1.1-1.2 equivalents, e.g., as a solution in THF or methanol) in an appropriate anhydrous solvent such as methanol or ethanol under an inert atmosphere.

  • Stir the mixture at room temperature for 1-3 hours to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Reduction: Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.2-1.5 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained below 10°C.

  • After the complete addition of the reducing agent, allow the reaction to warm to room temperature and continue stirring for an additional 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Work-up and Isolation: Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by standard techniques such as column chromatography on silica gel or distillation.

Method 2: N-Alkylation of o-Tolylmethanamine (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a specific method for the methylation of primary or secondary amines.[1] It utilizes formic acid and formaldehyde as the reagents to introduce a methyl group onto the nitrogen atom. This method is particularly advantageous as it avoids the over-alkylation to form quaternary ammonium salts.[1]

Experimental Protocol: Eschweiler-Clarke N-Methylation
  • Reaction Setup: To a flask containing o-tolylmethanamine (1.0 equivalent), add an excess of formic acid and formaldehyde.

  • Reaction: Heat the reaction mixture, typically in an aqueous solution, to near boiling temperature.[1] The reaction is generally irreversible due to the formation of carbon dioxide gas.[1]

  • Monitor the reaction progress using TLC or GC-MS until the starting primary amine is consumed.

  • Work-up and Isolation: After completion, cool the reaction mixture and make it basic by the addition of a suitable base (e.g., sodium hydroxide solution).

  • Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to afford pure this compound.

Performance Comparison

ParameterReductive Amination (with NaBH₄)N-Alkylation (Eschweiler-Clarke)
Starting Materials o-Tolualdehyde, Methylamineo-Tolylmethanamine, Formaldehyde, Formic Acid
Typical Yield Good to Excellent (70-95%)Good to Excellent (70-90%)
Reaction Temperature 0°C to Room TemperatureElevated (near boiling)[1]
Reaction Time 3-18 hoursTypically shorter than other alkylations
Key Reagents Sodium BorohydrideFormic Acid, Formaldehyde
Advantages One-pot procedure, mild reaction conditions.Avoids over-alkylation, uses inexpensive reagents.[1]
Disadvantages Requires careful control of temperature during reduction.Requires higher reaction temperatures.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the discussed synthetic methods, the following diagrams have been generated.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product o_tolualdehyde o-Tolualdehyde imine_formation Imine Formation (Solvent, RT) o_tolualdehyde->imine_formation methylamine Methylamine methylamine->imine_formation reduction Reduction (NaBH4, 0°C -> RT) imine_formation->reduction In situ product This compound reduction->product

Caption: Workflow for Reductive Amination Synthesis.

N_Alkylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product o_tolylmethanamine o-Tolylmethanamine eschweiler_clarke Eschweiler-Clarke Reaction (Heat) o_tolylmethanamine->eschweiler_clarke reagents Formaldehyde & Formic Acid reagents->eschweiler_clarke product This compound eschweiler_clarke->product

Caption: Workflow for Eschweiler-Clarke N-Alkylation.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Methyl-1-(o-tolyl)methanamine and structurally related benzylamines, with a primary focus on their activity as monoamine oxidase (MAO) inhibitors. While specific experimental data on the biological activity of this compound is limited in publicly available literature, this document synthesizes information on closely related analogs to infer its potential activity and facilitate further research. The comparison is based on the structural motifs of N-methylation and the positional isomers of the tolyl group.

Introduction to Benzylamines and Monoamine Oxidase Inhibition

Benzylamine and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. A primary target for many benzylamines is monoamine oxidase (MAO), a flavoenzyme responsible for the oxidative deamination of various endogenous and exogenous amines, including neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine.[1][2] Inhibition of MAO can lead to an increase in the synaptic concentration of these neurotransmitters, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[1][2]

Physicochemical Properties

A fundamental step in comparing chemical entities is to understand their basic physicochemical properties. The table below summarizes key properties for this compound and its related isomers, as well as the parent compound N-methylbenzylamine.

PropertyThis compoundN-Methyl-1-(m-tolyl)methanamineN-Methyl-1-(p-tolyl)methanamineN-Methylbenzylamine
CAS Number 874-33-9[3][4]39180-84-2[5]699-04-7[6]103-67-3
Molecular Formula C₉H₁₃N[3]C₉H₁₃N[5]C₉H₁₃N[6]C₈H₁₁N
Molecular Weight 135.21 g/mol [3]135.21 g/mol [5]135.21 g/mol [6]121.18 g/mol
Appearance Liquid-Colorless to light-yellow liquid[6]-

Comparative Biological Activity: Monoamine Oxidase Inhibition

Direct experimental data (IC₅₀ or Kᵢ values) for the MAO inhibitory activity of this compound was not identified in the reviewed literature. However, studies on analogous compounds provide insights into the structure-activity relationship (SAR) of N-methylated and tolyl-substituted benzylamines.

The following table presents available data for related compounds to facilitate a comparative discussion.

CompoundTargetInhibition Value (Kᵢ)Inhibition TypeReference
4-(O-Benzylphenoxy)-N-methylbutylamineMAO-A4.20 µMCompetitive[7]
MAO-B46.0 µMNoncompetitive[7]
N-methyl-N-(2-propynyl)-2-(5-hydroxy-1-methylindolyl)methylamineMAO-APotent InhibitorIrreversible, Competitive[8]
2k (3-trifluoromethyl-4-fluorinated N-methyl-piperazine chalcone)MAO-B0.21 µMReversible, Competitive[9]
2n (2-fluoro-5-bromophenyl N-methyl-piperazine chalcone)MAO-B0.28 µMReversible, Competitive[9]
BenzylamineMAO-BSubstrate-[8][10]

Structure-Activity Relationship Insights:

  • N-Methylation: The presence of a methyl group on the nitrogen atom of the benzylamine scaffold can influence both potency and selectivity for MAO isoforms. In a study on 4-(O-benzylphenoxy)-N-methylalkylamines, N-methylation was a common feature among compounds showing MAO inhibition.[7] The length of the alkyl chain attached to the nitrogen also played a crucial role in determining the potency and selectivity between MAO-A and MAO-B.[7]

  • Aromatic Substitution: The position and nature of substituents on the phenyl ring are critical determinants of MAO inhibitory activity. While specific data for the tolyl isomers of N-methylbenzylamine is scarce, research on other substituted benzylamines demonstrates that electron-withdrawing and bulky groups can significantly impact binding affinity and selectivity. For instance, in a series of benzylamine-sulfonamide derivatives, various substitutions on the benzyl ring led to potent and selective MAO-B inhibitors.[10]

  • Competitive vs. Non-competitive Inhibition: The mode of inhibition is an important characteristic. For example, 4-(O-Benzylphenoxy)-N-methylbutylamine was found to be a competitive inhibitor of MAO-A, suggesting it binds to the same active site as the substrate.[7] In contrast, its inhibition of MAO-B was non-competitive, indicating binding to an allosteric site.[7]

Experimental Protocols

For researchers planning to investigate the MAO inhibitory properties of this compound and related compounds, the following are detailed methodologies for key experiments.

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the in vitro inhibitory activity of a compound against MAO-A and MAO-B.

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Amplex® Red reagent (or other suitable fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)

  • Test compound (this compound) and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

2. Experimental Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer.

    • Prepare a working solution of the MAO enzyme (A or B) in assay buffer.

    • Prepare a detection solution containing the MAO substrate, Amplex® Red, and HRP in assay buffer.

  • Assay Protocol:

    • Add 50 µL of the enzyme solution to each well of the 96-well plate.

    • Add 25 µL of the serially diluted test compound or reference inhibitor to the respective wells. Include a vehicle control (buffer with DMSO) and a no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the detection solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm.

3. Data Analysis:

  • Subtract the background fluorescence (no-enzyme control) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Type (Lineweaver-Burk Plot)

To determine whether the inhibition is competitive, non-competitive, or uncompetitive, kinetic studies are performed by measuring the reaction rates at various substrate concentrations in the presence and absence of the inhibitor.

1. Experimental Procedure:

  • Follow the general procedure for the in vitro MAO inhibition assay.

  • Use a range of substrate concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x the Kₘ value of the substrate).

  • For each substrate concentration, measure the reaction rate (initial velocity) in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor.

2. Data Analysis:

  • Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.

  • Analyze the plot:

    • Competitive inhibition: The lines intersect on the y-axis.

    • Non-competitive inhibition: The lines intersect on the x-axis.

    • Uncompetitive inhibition: The lines are parallel.

  • The inhibition constant (Kᵢ) can be determined from the slopes and intercepts of these lines.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of MAO inhibitors.

MAO_Inhibition_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Monoamine Neurotransmitter Monoamine Neurotransmitter MAO MAO Monoamine Neurotransmitter->MAO Oxidative Deamination Increased Neurotransmitter\nConcentration Increased Neurotransmitter Concentration Monoamine Neurotransmitter->Increased Neurotransmitter\nConcentration Increased Availability Inactive Metabolites Inactive Metabolites MAO->Inactive Metabolites MAO_Inhibitor Benzylamine (e.g., this compound) MAO_Inhibitor->MAO Inhibition

Caption: Mechanism of action of benzylamine-based MAO inhibitors.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Synthesis_Purification Synthesis & Purification of Benzylamines MAO_Inhibition_Assay MAO Inhibition Assay (Fluorometric/Spectrophotometric) Synthesis_Purification->MAO_Inhibition_Assay Determine_IC50 Determine IC50 Values MAO_Inhibition_Assay->Determine_IC50 Kinetic_Studies Kinetic Studies (Lineweaver-Burk Plot) Determine_IC50->Kinetic_Studies Determine_Ki_Type Determine Ki and Inhibition Type Kinetic_Studies->Determine_Ki_Type SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Ki_Type->SAR_Analysis Comparative_Evaluation Comparative Evaluation of Analogs SAR_Analysis->Comparative_Evaluation

Caption: A typical experimental workflow for comparative analysis.

SAR_Relationships cluster_N_Methylation N-Methylation cluster_Tolyl_Substitution Tolyl Group Position Benzylamine_Core Benzylamine Scaffold N_Methylation_Node N-CH3 Benzylamine_Core->N_Methylation_Node Modification Ortho ortho-tolyl Benzylamine_Core->Ortho Substitution Meta meta-tolyl Benzylamine_Core->Meta Substitution Para para-tolyl Benzylamine_Core->Para Substitution Biological_Activity MAO Inhibitory Activity (Potency & Selectivity) N_Methylation_Node->Biological_Activity Influences Ortho->Biological_Activity Influences Meta->Biological_Activity Influences Para->Biological_Activity Influences

References

Validation of "N-Methyl-1-(o-tolyl)methanamine" as a Research Tool: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of pharmacological and biological activity data for "N-Methyl-1-(o-tolyl)methanamine." Consequently, a full validation and comparison guide for its use as a research tool cannot be formulated at this time.

While the chemical properties of "this compound" are documented by various chemical suppliers, crucial information regarding its biological targets, mechanism of action, potency, and efficacy is absent from peer-reviewed research and pharmacological databases. This data gap prevents a meaningful comparison with alternative research tools and the provision of supporting experimental evidence as per the core requirements of this guide.

Chemical Identity and Properties

"this compound" is a substituted benzylamine derivative. Its basic chemical information is summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms 2-Methyl-N-methylbenzylamine, N-methyl-1-(2-methylphenyl)methanamine
CAS Number 874-33-9
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol

Lack of Biological Data

Extensive searches of scientific databases, including PubMed, Scopus, and patent repositories, did not yield any studies detailing the pharmacological activity of "this compound." This includes a lack of information on:

  • Biological Target(s): The specific proteins, receptors, enzymes, or other biological molecules with which this compound interacts are unknown.

  • Mechanism of Action: Without identified targets, the signaling pathways or cellular processes modulated by this compound remain uncharacterized.

  • Quantitative Data: There is no available data on its binding affinity (e.g., Ki, Kd), functional potency (e.g., IC50, EC50), or in vivo efficacy.

Comparison with Positional Isomers and Structurally Related Compounds

While data on the ortho-tolyl isomer is unavailable, some information exists for its positional isomers (meta and para) and other structurally related compounds. However, it is crucial to note that even minor structural changes, such as the position of the methyl group on the phenyl ring, can dramatically alter a compound's pharmacological profile. Therefore, data from these related molecules cannot be reliably extrapolated to "this compound."

Potential Areas for Future Investigation

To validate "this compound" as a research tool, a systematic experimental evaluation would be required. A hypothetical workflow for such a validation process is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: In Vitro & In Vivo Characterization A Compound Synthesis & Purity Analysis B Broad Panel Receptor Screening A->B C Initial Cytotoxicity Assessment A->C D Affinity-Based Target Identification B->D Identified Hits E Confirmation of Target Engagement in Cells D->E F Functional Assays for Identified Target E->F G Dose-Response & Selectivity Profiling F->G Validated Target H In Vivo Pharmacokinetic Studies G->H I In Vivo Efficacy in Disease Models H->I

Safety Operating Guide

Safe Disposal of N-Methyl-1-(o-tolyl)methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of N-Methyl-1-(o-tolyl)methanamine (CAS RN: 874-33-9), designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personal safety and environmental protection.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is a hazardous chemical requiring careful handling and disposal.[1] It is classified as a combustible liquid that is harmful to aquatic life with long-lasting effects.[2]

Summary of Hazards:

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[1]
Flammable Liquids (Category 4)H227: Combustible liquid[2]
Acute & Chronic Aquatic Toxicity (Category 3)H412: Harmful to aquatic life with long lasting effects[2]

Mandatory Personal Protective Equipment (PPE):

To ensure safety, the following PPE must be worn when handling this compound:

  • Eye/Face Protection: Tightly fitting safety goggles and a face shield.[2]

  • Skin Protection: Chemical-impermeable gloves and a lab coat or other protective clothing.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[2]

Spill Management Protocol

In the event of a spill, follow these steps to safely contain and clean the area:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Control Ignition Sources: As the substance is a combustible liquid, remove all sources of heat, sparks, and open flames.[2]

  • Containment: Absorb the spill with an inert, non-combustible material such as dry sand or earth.

  • Collection: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled, and sealed container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste according to institutional and local regulations.[2]

Step-by-Step Disposal Procedure

The disposal of this compound and its containers must be managed through an approved waste disposal plant.[2][3][4] Do not dispose of this chemical down the drain or in regular trash.

Operational Plan for Chemical Waste Disposal:

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Do not mix this waste with other chemical waste unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) department.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the waste. The container must be compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2]

    • Keep the container tightly closed when not in use.[2]

    • Storage should be in a designated satellite accumulation area, as per your facility's guidelines.

  • Arrange for Disposal:

    • Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup for the waste.

    • Provide them with all necessary information about the waste, including its identity and quantity.

  • Disposal of Empty Containers:

    • Do not reuse empty containers.[2]

    • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After rinsing, puncture the container to prevent reuse and dispose of it as instructed by your EHS department.

Regulatory Framework

The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[5][6] Generators of hazardous waste are legally responsible for ensuring its proper management from "cradle to grave".[6] Additionally, state and local regulations must be observed, which may be more stringent than federal rules.[5][6] Always consult with your institution's EHS department to ensure full compliance.

Disposal Workflow Diagram

G Figure 1: Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Contingency A Identify Waste as This compound B Segregate from Incompatible Wastes A->B C Transfer to a Labeled, Leak-Proof Waste Container B->C D Store in a Cool, Ventilated, Designated Area C->D Move to Storage E Keep Container Tightly Closed D->E F Contact EHS for Waste Pickup E->F Ready for Disposal G Transported by Certified Professionals F->G H Dispose at an Approved Hazardous Waste Facility G->H S1 Contain Spill with Inert Absorbent S2 Collect and Place in Sealed Container S1->S2 S2->C Treat as Hazardous Waste

Caption: Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling N-Methyl-1-(o-tolyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety and logistical information for the handling and disposal of N-Methyl-1-(o-tolyl)methanamine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier:

NameThis compound
Synonyms N-methyl(2-methylphenyl)methanamine
CAS Number 874-33-9
Molecular Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Strict adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

GHS Hazard Classification: [1]

ClassificationCategoryHazard Statement(s)
Acute toxicity, Oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory system)3H335: May cause respiratory irritation

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye damage.[2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a laboratory coat or chemical-resistant apron.[3][4]Prevents skin contact, which may cause irritation.[1]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Required when working outside of a certified chemical fume hood or in poorly ventilated areas.[3][4]
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational and Disposal Plans

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Handling Protocol

Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare all necessary equipment and reagents before handling the compound.

Handling:

  • Always handle this compound inside a chemical fume hood to minimize inhalation exposure.

  • Avoid all direct contact with the compound. Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Do not eat, drink, or smoke in the handling area.

  • Use non-sparking tools to prevent ignition sources.

  • Keep the container tightly closed when not in use.[2]

Cleanup:

  • After handling, thoroughly decontaminate all work surfaces and equipment.

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[2]

  • Avoid generating dust.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

Disposal:

  • Dispose of all chemical waste through your institution's environmental health and safety office.[2]

  • Do not dispose of this chemical down the drain or in regular trash.

  • All disposals must be in accordance with local, state, and federal regulations.[2]

Experimental Protocols

First Aid Measures:

Exposure RouteFirst Aid Procedure
In case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.
In case of Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] If skin irritation occurs, get medical advice/attention.
If Inhaled Move the person to fresh air. If not breathing, give artificial respiration.[2] If breathing is difficult, give oxygen. Obtain medical aid.
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3] Call a poison center or doctor/physician if you feel unwell.

Visual Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_workspace Prepare Ventilated Work Area/Fume Hood prep_ppe->prep_workspace prep_materials Assemble Necessary Materials & Equipment prep_workspace->prep_materials handle_dispense Carefully Handle and Dispense Chemical prep_materials->handle_dispense handle_experiment Perform Experimental Procedures handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces & Equipment handle_experiment->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Approved Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff and Dispose of Contaminated PPE cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.